molecular formula C12H14N2O4S B1384437 6-Amidino-2-naphthol Methanesulfonate CAS No. 82957-06-0

6-Amidino-2-naphthol Methanesulfonate

Cat. No.: B1384437
CAS No.: 82957-06-0
M. Wt: 282.32 g/mol
InChI Key: NLLGCELWCUFUFD-UHFFFAOYSA-N
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Description

6-Amidino-2-naphthol Methanesulfonate is a useful research compound. Its molecular formula is C12H14N2O4S and its molecular weight is 282.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-hydroxynaphthalene-2-carboximidamide;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O.CH4O3S/c12-11(13)9-2-1-8-6-10(14)4-3-7(8)5-9;1-5(2,3)4/h1-6,14H,(H3,12,13);1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLLGCELWCUFUFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)O.C1=CC2=C(C=CC(=C2)O)C=C1C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80496245
Record name Methanesulfonic acid--6-(diaminomethylidene)naphthalen-2(6H)-one (1/1)
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Molecular Weight

282.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82957-06-0
Record name Methanesulfonic acid--6-(diaminomethylidene)naphthalen-2(6H)-one (1/1)
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Record name 6-Hydroxy-2-naphthimidamide methanesulfonate salt
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Amidino-2-naphthol Methanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 6-Amidino-2-naphthol (B1198881) Methanesulfonate (B1217627), a key intermediate in the production of the synthetic serine protease inhibitor, Nafamostat Mesylate.[1] The document details two primary synthetic pathways, offering in-depth experimental protocols and quantitative data to support researchers and professionals in the field of drug development.

Introduction

6-Amidino-2-naphthol methanesulfonate is a crucial chemical intermediate for the synthesis of Nafamostat, a drug with significant pharmacological applications, including as an anticoagulant and for the treatment of acute pancreatitis.[1][2] This guide outlines both a traditional and a more recent, improved synthesis method, providing a comparative basis for laboratory and industrial applications.

Synthetic Pathways

Two main synthetic routes for this compound are prevalent in the literature. The traditional method begins with 6-bromo-2-naphthol (B32079), while a newer approach utilizes 6-hydroxy-2-naphthaldehyde (B1303687), avoiding the use of highly toxic reagents.[3][4]

Traditional Synthesis Pathway starting from 6-Bromo-2-naphthol

The earliest synthesis of Nafamostat Mesylate intermediates involved the use of 6-bromo-2-naphthol as a starting material.[4] This pathway involves a cyanation reaction with copper cyanide to produce 6-cyano-2-naphthol (B14798).[3][4] Subsequent steps, including a Pinner reaction and ammonolysis, lead to the formation of 6-amidino-2-naphthol, which is then converted to its methanesulfonate salt.[3][4]

Modern Synthesis Pathway starting from 6-Hydroxy-2-naphthaldehyde

A newer, safer, and more environmentally friendly method has been developed, which avoids the use of toxic copper cyanide.[3][4] This process begins with 6-hydroxy-2-naphthaldehyde and proceeds through the formation of 6-cyano-2-naphthol via a reaction with hydroxylamine (B1172632) hydrochloride in dimethyl sulfoxide.[3][4] This is followed by an improved Pinner reaction and subsequent ammonolysis to yield the desired product.[3][4]

Experimental Protocols

The following are detailed experimental protocols for the modern synthesis pathway of this compound.

Step 1: Synthesis of 6-Cyano-2-naphthol

This procedure outlines the conversion of 6-hydroxy-2-naphthaldehyde to 6-cyano-2-naphthol.[3]

Materials:

  • 6-Hydroxy-2-naphthaldehyde

  • Hydroxylamine Hydrochloride

  • Dimethyl Sulfoxide (DMSO)

  • Ethanol (B145695)

  • Water

Procedure:

  • In a 5000 mL three-necked flask, add 350 g (2.0 mol) of 6-hydroxy-2-naphthaldehyde, 278 g (4.0 mol) of hydroxylamine hydrochloride, and 3500 mL of dimethyl sulfoxide.[3]

  • Stir the mixture and heat to 100°C, maintaining the temperature for 1 hour.[3]

  • After the reaction, cool the mixture to room temperature.[3]

  • Pour the reaction liquid into a large amount of water while stirring to precipitate a solid.[3]

  • Collect the precipitate by filtration and wash the filter cake with water to obtain a wet crude product.[3]

  • Recrystallize the crude product from an ethanol/water solution to yield 237 g of an off-white refined product.[3]

Step 2: Synthesis of 6-Amidino-2-naphthol

This step involves the conversion of 6-cyano-2-naphthol to 6-amidino-2-naphthol via a Pinner reaction followed by ammonolysis.[3]

Materials:

Procedure:

  • In a three-necked flask, add 740 mL of anhydrous methanol and cool to 0-5°C with stirring.[3]

  • Slowly add 430 mL of acetyl chloride dropwise while maintaining the temperature between 0-5°C.[3][4]

  • After the addition is complete, continue the reaction for a period at 0-5°C.[3][4]

  • Add 85 g (0.5 mol) of 6-cyano-2-naphthol and allow the reaction to proceed at 10°C for 10 hours.[3]

  • Add isopropyl ether and stir for 1 hour to facilitate precipitation, then filter the mixture.[3]

  • Wash the filter cake with isopropyl ether and air dry.[3]

  • Mix the dried solid with methanol, heat to 50°C, and pass dry ammonia gas through the mixture for 3 hours.[3][4]

  • Evaporate the solvent under reduced pressure to obtain a yellow solid.[3][4]

Step 3: Synthesis of this compound

The final step is the conversion of 6-amidino-2-naphthol to its methanesulfonate salt.[3]

Materials:

  • 6-Amidino-2-naphthol (yellow solid from Step 2)

  • Saturated Sodium Bicarbonate Solution

  • Methanol

  • Methanesulfonic Acid

  • Methyl tert-butyl Ether

  • Ethanol

Procedure:

  • Mix the yellow solid from the previous step with a saturated sodium bicarbonate solution and stir for a period.[3]

  • Filter the mixture and wash with water until the filtrate is neutral.[3]

  • Suspend the wet product in methanol and add methanesulfonic acid dropwise until the solid dissolves.[3]

  • Add methyl tert-butyl ether to precipitate the solid product.[3]

  • Filter the solid, wash with methyl tert-butyl ether, and recrystallize from ethanol to obtain the final product.[3]

Quantitative Data Summary

The following table summarizes the quantitative data associated with the modern synthesis pathway.

StepStarting MaterialMolar QuantityReagentsReaction ConditionsProductYieldMelting Point
16-Hydroxy-2-naphthaldehyde2.0 mol (350 g)Hydroxylamine Hydrochloride (4.0 mol, 278 g), DMSO (3500 mL)100°C, 1 hour6-Cyano-2-naphthol70% (237 g)Not specified
2 & 36-Cyano-2-naphthol0.5 mol (85 g)Anhydrous Methanol (740 mL), Acetyl Chloride (5.0 mol, 430 mL), Dry Ammonia Gas, Methanesulfonic Acid0-10°C (Pinner), 50°C (Ammonolysis)This compound53% (75 g)227-230°C[3]

Visualized Synthesis Workflow

The following diagrams illustrate the logical flow of the modern synthesis pathway for this compound.

G cluster_0 Step 1: Synthesis of 6-Cyano-2-naphthol A 6-Hydroxy-2-naphthaldehyde C Reaction at 100°C A->C B Hydroxylamine Hydrochloride DMSO B->C D Precipitation & Filtration C->D E Recrystallization D->E F 6-Cyano-2-naphthol E->F

Caption: Workflow for the synthesis of 6-Cyano-2-naphthol.

G cluster_1 Step 2 & 3: Synthesis of this compound G 6-Cyano-2-naphthol I Pinner Reaction (0-10°C) G->I H HCl/Methanol (from Acetyl Chloride) H->I J Intermediate Imidate I->J K Ammonolysis (Dry NH3, 50°C) J->K L 6-Amidino-2-naphthol K->L M Sodium Bicarbonate Wash L->M N Methanesulfonic Acid M->N O Precipitation & Recrystallization N->O P This compound O->P

Caption: Workflow for the synthesis of the final product.

References

Physicochemical Properties of 6-Amidino-2-naphthol Methanesulfonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amidino-2-naphthol methanesulfonate (B1217627), a significant organic compound, serves as a crucial intermediate in the synthesis of Nafamostat Mesylate, a potent serine protease inhibitor with various therapeutic applications.[1][2] It is also identified as a major metabolite of Nafamostat Mesylate.[3] Understanding its physicochemical properties is paramount for its application in drug development, formulation, and quality control. This technical guide provides an in-depth overview of the core physicochemical characteristics of 6-Amidino-2-naphthol methanesulfonate, detailed experimental protocols for their determination, and a visualization of its relevant biological context.

Physicochemical Data Summary

A compilation of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueSource(s)
CAS Number 82957-06-0[1][2][4][5][6]
Molecular Formula C₁₂H₁₄N₂O₄S[1][3][5][7]
Molecular Weight 282.32 g/mol [5][7]
Appearance White to Off-White or Yellow to Orange powder/crystal[2][4][8]
Melting Point 230 - 233 °C[4]
Solubility Slightly soluble in Acetonitrile and DMSO[4][9]
pKa Not explicitly reported in the literature. Can be determined experimentally.
Hygroscopicity Hygroscopic[4]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These protocols are based on standard laboratory practices for organic compounds.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid this compound transitions to a liquid.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (if sample is not a fine powder)

Procedure:

  • Sample Preparation: If necessary, finely crush the this compound sample using a mortar and pestle.

  • Loading the Capillary Tube: Invert the open end of a capillary tube into the powdered sample. A small amount of the sample will enter the tube. Tap the sealed end of the tube gently on a hard surface to pack the sample down. Repeat until a sample height of 2-3 mm is achieved.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Heating:

    • For an unknown compound, a rapid heating rate can be used to determine an approximate melting range.

    • For a more accurate determination, heat the block to a temperature about 20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute.

  • Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).

  • Reporting: The melting point is reported as a range of these two temperatures.

Solubility Determination (Shake-Flask Method)

Objective: To determine the saturation concentration of this compound in a specific solvent.

Materials:

  • This compound

  • Selected solvent (e.g., Acetonitrile, DMSO, water)

  • Scintillation vials or other suitable containers with secure caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Filtration device (e.g., syringe filters with appropriate membrane)

  • High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument for quantification

Procedure:

  • Preparation: Add an excess amount of this compound to a known volume of the solvent in a vial. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them on an orbital shaker or with a magnetic stir bar in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the suspension to settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove all undissolved solids.

  • Quantification: Analyze the concentration of the dissolved this compound in the filtrate using a validated HPLC method or another appropriate analytical technique.

  • Calculation: The determined concentration represents the equilibrium solubility of the compound in that specific solvent at the given temperature.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of the ionizable groups in this compound.

Apparatus and Materials:

  • Potentiometric titrator with a pH electrode

  • Burette

  • Beaker

  • Magnetic stirrer and stir bar

  • Standardized acidic and basic titrants (e.g., 0.1 M HCl and 0.1 M NaOH)

  • This compound solution of known concentration in a suitable solvent (e.g., water or a water-cosolvent mixture)

Procedure:

  • Sample Preparation: Dissolve a precisely weighed amount of this compound in a known volume of a suitable solvent to create a solution of known concentration.

  • Titration Setup: Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

  • Titration: Slowly add the standardized titrant (acid or base) in small, known increments from the burette. After each addition, allow the pH to stabilize and record the pH reading and the volume of titrant added.

  • Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point on the titration curve. For a compound with multiple ionizable groups, multiple inflection points and corresponding pKa values may be observed.

Biological Context and Visualizations

This compound is intrinsically linked to the pharmacological activity of Nafamostat Mesylate, a broad-spectrum serine protease inhibitor.[3] Serine proteases are a class of enzymes crucial in various physiological and pathological processes, including blood coagulation, inflammation, and viral entry into host cells.[1][10] The inhibitory action of Nafamostat Mesylate, and by extension the relevance of its metabolite, can be visualized through the following diagrams.

experimental_workflow cluster_physicochemical Physicochemical Property Determination cluster_characterization Compound Characterization Melting_Point Melting Point Determination (Capillary Method) Solubility Solubility Determination (Shake-Flask Method) pKa pKa Determination (Potentiometric Titration) Compound 6-Amidino-2-naphthol Methanesulfonate Compound->Melting_Point  Analyze Compound->Solubility  Analyze Compound->pKa  Analyze

Experimental workflow for physicochemical characterization.

signaling_pathway Nafamostat_Mesylate Nafamostat Mesylate Metabolite 6-Amidino-2-naphthol Methanesulfonate Nafamostat_Mesylate->Metabolite Metabolized to Inhibition Inhibition Nafamostat_Mesylate->Inhibition Serine_Protease Serine Protease (e.g., Thrombin, Trypsin) Physiological_Process Physiological/Pathological Processes (Coagulation, Inflammation) Serine_Protease->Physiological_Process Activates Inhibition->Serine_Protease Blocks activity of

Inhibitory action of Nafamostat Mesylate on serine proteases.

Conclusion

This technical guide provides a comprehensive overview of the essential physicochemical properties of this compound. The tabulated data offers a quick reference for researchers, while the detailed experimental protocols provide a practical framework for the analytical characterization of this compound. The visualizations place its relevance within the broader context of serine protease inhibition, highlighting its importance in drug development and biomedical research. Accurate and reproducible determination of these properties is fundamental to ensuring the quality, safety, and efficacy of pharmaceutical products derived from this key intermediate.

References

Spectral Analysis of 6-Amidino-2-naphthol Methanesulfonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 6-Amidino-2-naphthol Methanesulfonate (CAS No: 82957-06-0), a key intermediate in the synthesis of the serine protease inhibitor Nafamostat Mesylate. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the general experimental protocols for these analyses.

Core Spectroscopic Data

The spectral data of this compound is crucial for its identification, purity assessment, and structural elucidation. The following tables summarize the key quantitative data from NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of the compound. The ¹H and ¹³C NMR data were acquired in Dimethyl Sulfoxide-d₆ (DMSO-d₆).

Table 1: ¹H NMR Spectral Data (400 MHz, DMSO-d₆) [1]

Chemical Shift (δ, ppm)Assignment
8.20H-1 (naphthyl)
7.85H-3 (naphthyl)
7.50H-4 (naphthyl)
6.90H-5 (naphthyl)
3.10CH₃ (methanesulfonate)
2.50NH₂ (amidino)

Table 2: ¹³C NMR Spectral Data (100 MHz, DMSO-d₆) [1]

Chemical Shift (δ, ppm)Assignment
165.3C=O (naphthol)
154.2C-NH₂ (amidino)
119.9C-6 (naphthyl)
44.1CH₃ (methanesulfonate)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The data below was obtained using a Potassium Bromide (KBr) pellet.

Table 3: Key IR Absorption Bands (KBr Pellet) [1]

Wavenumber (cm⁻¹)Assignment
3350–3200N-H stretch (amidino)
1650C=N stretch (amidino)
1180S=O asymmetric stretch (sulfonate)
1040S=O symmetric stretch (sulfonate)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Table 4: Mass Spectrometry Data [1]

TechniqueModeObserved m/zAssignment
Electrospray Ionization (ESI)Positive283.1[M+H]⁺
Fragmentation-162.1Loss of methanesulfonate
Fragmentation-120.0Naphthol fragment
High-Resolution MS (HRMS)-282.0674Calculated for C₁₂H₁₄N₂O₄S: 282.0674

Experimental Protocols

The following sections outline the general methodologies for obtaining the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound is prepared in a deuterated solvent, typically DMSO-d₆, to a concentration suitable for NMR analysis (e.g., 5-10 mg/mL). The sample is placed in a standard 5 mm NMR tube. Both ¹H and ¹³C NMR spectra are recorded on a spectrometer, such as a 400 MHz instrument. For ¹H NMR, standard acquisition parameters are used, and chemical shifts are referenced to the residual solvent peak. For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum.

Infrared (IR) Spectroscopy

A small amount of the solid sample is finely ground with dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then compressed under high pressure in a die to form a thin, transparent pellet. The KBr pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded over the standard mid-IR range (e.g., 4000-400 cm⁻¹). A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

For Electrospray Ionization (ESI) Mass Spectrometry, a dilute solution of the sample is prepared in a suitable solvent, such as methanol (B129727) or acetonitrile/water. The solution is infused into the ESI source of the mass spectrometer. The analysis is typically performed in positive ion mode to observe the protonated molecule [M+H]⁺. For fragmentation studies (MS/MS), the parent ion of interest is selected and subjected to collision-induced dissociation (CID) to generate fragment ions, which are then mass-analyzed. High-resolution mass spectrometry (HRMS) is performed on a high-resolution instrument, such as a time-of-flight (TOF) or Orbitrap mass spectrometer, to determine the accurate mass and elemental composition of the molecular ion.

Logical and Workflow Visualizations

The following diagrams illustrate the biological context and the analytical workflow for the spectral analysis of this compound.

logical_relationship cluster_0 Biological Context Nafamostat Nafamostat Mesylate Metabolite 6-Amidino-2-naphthol Methanesulfonate Nafamostat->Metabolite Metabolism Proteases Serine Proteases (e.g., Trypsin, Thrombin) Metabolite->Proteases Inhibition experimental_workflow cluster_1 Spectroscopic Analysis Workflow Sample Sample Preparation (Dissolution/Pelletizing) NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (ESI, HRMS) Sample->MS Data Data Analysis and Structural Elucidation NMR->Data IR->Data MS->Data

References

An In-depth Technical Guide to 6-Amidino-2-naphthol Methanesulfonate: Physicochemical Properties and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physicochemical properties, specifically the melting point and solubility, of 6-Amidino-2-naphthol Methanesulfonate, a compound also widely known as Nafamostat mesylate. The document is intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Data

This compound is a synthetic serine protease inhibitor.[1][2] It is utilized for its anticoagulant properties and in the treatment of conditions such as pancreatitis.[1]

Table 1: Melting Point of this compound

Melting Point Range (°C)Source/Method
253 - 267Differential Scanning Calorimetry (DSC)[3]
230 - 233Not specified[4]
227 - 230Recrystallized product[4]

Table 2: Solubility of this compound

SolventSolubilityConcentration/Conditions
WaterSolubleto 100 mM
WaterSoluble50 mg/mL[5][6]
WaterSolubleup to 25 mg/mL[7]
DI WaterSlightly SolubleNot specified[3]
pH 2.0 BufferSlightly SolubleNot specified[3]
pH 4.0 BufferSlightly SolubleNot specified[3]
pH 8.0 BufferSlightly SolubleNot specified[3]
DMSOSolubleto 100 mM
DMSOSoluble50 mg/mL[5][6]
DMSOSoluble~1 mg/mL[8]
DMSO:PBS (1:1, pH 7.2)Soluble~0.5 mg/mL[8]
AcetonitrileSlightly SolubleNot specified[4]
Aqueous BuffersSparingly SolubleFor maximum solubility, dissolve in DMSO first[8]

Experimental Protocols

While specific, detailed experimental protocols for determining the melting point and solubility of this compound are not extensively published in the public domain, standard laboratory procedures are applicable. The following are generalized methodologies based on common practices.

Melting Point Determination (Capillary Method)

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used.

  • Heating: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

  • Observation: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the substance is completely molten are recorded as the melting point range.

Solubility Determination (Shake-Flask Method)

  • Sample Preparation: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, DMSO, buffer solution) in a sealed container.

  • Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.

  • Quantification: The concentration of this compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is expressed in units such as mg/mL or mM.

Biological Activity and Signaling Pathways

This compound (Nafamostat mesylate) is a broad-spectrum serine protease inhibitor. Its mechanism of action involves the inhibition of various proteases, which has implications for several biological pathways, including the coagulation cascade and inflammatory responses.[5]

Inhibition of Coagulation Cascade

Nafamostat mesylate acts as an anticoagulant by inhibiting serine proteases involved in the blood coagulation cascade.

G Serine Proteases Serine Proteases Coagulation Factors Coagulation Factors Serine Proteases->Coagulation Factors Activates Fibrinogen Fibrinogen Coagulation Factors->Fibrinogen Converts Fibrin (Clot) Fibrin (Clot) Fibrinogen->Fibrin (Clot) Nafamostat Nafamostat Nafamostat->Serine Proteases

Caption: Inhibition of the Coagulation Cascade by Nafamostat.

Modulation of Inflammatory Pathways

Nafamostat mesylate has been shown to induce apoptosis in cancer cells by up-regulating the expression of Tumor Necrosis Factor Receptor-1 (TNFR1) and inhibiting the NF-κB signaling pathway.[2]

G Nafamostat Nafamostat TNFR1 TNFR1 Nafamostat->TNFR1 Upregulates NF_kB NF_kB Nafamostat->NF_kB Apoptosis Apoptosis TNFR1->Apoptosis Inflammation Inflammation NF_kB->Inflammation

Caption: Modulation of Apoptosis and Inflammation by Nafamostat.

Experimental Workflow for Assessing Serine Protease Inhibition

A typical workflow to determine the inhibitory activity of Nafamostat mesylate on a target serine protease is outlined below.

G cluster_0 Preparation cluster_1 Assay cluster_2 Data Analysis Protease_Solution Prepare Serine Protease Solution Incubation Incubate Protease with Nafamostat Protease_Solution->Incubation Substrate_Solution Prepare Fluorogenic Substrate Solution Reaction Add Substrate to Initiate Reaction Substrate_Solution->Reaction Nafamostat_Dilutions Prepare Nafamostat Serial Dilutions Nafamostat_Dilutions->Incubation Incubation->Reaction Measurement Measure Fluorescence over Time Reaction->Measurement Plot_Data Plot Reaction Kinetics Measurement->Plot_Data Calculate_IC50 Calculate IC50 Value Plot_Data->Calculate_IC50

Caption: Workflow for Serine Protease Inhibition Assay.

References

The Crucial Role of 6-Amidino-2-naphthol Methanesulfonate in the Synthesis of Nafamostat: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nafamostat (B1217035) mesylate, a potent synthetic serine protease inhibitor, is a critical therapeutic agent used in the treatment of acute pancreatitis and as an anticoagulant during extracorporeal circulation.[1][2] Its efficacy stems from its ability to inhibit a wide array of proteases involved in the coagulation cascade, such as thrombin and Factor Xa.[3] The synthesis of this vital drug relies on a key chemical intermediate: 6-Amidino-2-naphthol (B1198881) Methanesulfonate (B1217627). This technical guide provides an in-depth exploration of the synthesis of this intermediate and its subsequent conversion to Nafamostat, offering detailed experimental protocols, quantitative data, and pathway visualizations to aid researchers and professionals in the field of drug development.

Chemical Properties of 6-Amidino-2-naphthol Methanesulfonate

Understanding the physicochemical properties of this compound is fundamental for its handling, characterization, and application in synthesis.

PropertyValue
Molecular Formula C₁₂H₁₄N₂O₄S
Molecular Weight 282.32 g/mol
CAS Number 82957-06-0
Melting Point 230 - 233°C
Appearance White to Off-White Solid
Solubility Slightly soluble in Acetonitrile and DMSO
Storage Conditions Under inert gas (nitrogen or Argon) at 2-8°C

Synthesis of this compound: A Comparative Overview

The synthesis of this compound has evolved from traditional methods fraught with hazardous reagents to more modern, safer, and efficient pathways.

Traditional Synthesis Route

The earliest methods for synthesizing Nafamostat mesylate involved the use of 6-bromo-2-naphthol (B32079) as a starting material. This route, while historically significant, utilizes highly toxic copper cyanide, posing significant environmental and safety risks, making it unsuitable for industrial-scale production.[4]

Modern and Improved Synthesis Route

A newer, more environmentally benign method starts from 6-hydroxy-2-naphthaldehyde (B1303687). This process avoids the use of toxic cyanides and employs milder reaction conditions.[4]

The overall synthesis pathway can be visualized as follows:

G A 6-hydroxy-2-naphthaldehyde B 6-cyano-2-naphthol (B14798) A->B + Hydroxylamine (B1172632) hydrochloride (in DMSO) C 6-hydroxy-2-naphthalene imino methyl ester hydrochloride B->C Pinner Reaction (HCl in Methanol) D 6-amidino-2-naphthol C->D Aminolysis (Ammonia gas) E This compound D->E + Sodium bicarbonate + Methanesulfonic acid

Figure 1: Improved Synthesis of this compound.

Experimental Protocols

Synthesis of 6-cyano-2-naphthol from 6-hydroxy-2-naphthaldehyde

Objective: To synthesize 6-cyano-2-naphthol via an addition-elimination reaction.

Materials:

  • 6-hydroxy-2-naphthaldehyde

  • Hydroxylamine hydrochloride

  • Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • In a reaction vessel, combine 6-hydroxy-2-naphthaldehyde and hydroxylamine hydrochloride in dimethyl sulfoxide. The molar ratio of 6-hydroxy-2-naphthaldehyde to hydroxylamine hydrochloride should be between 1.0:1.5 and 1.0:3.0.

  • Heat the reaction mixture to a temperature between 80°C and 120°C.

  • Maintain the reaction for 1 to 4 hours.

  • Upon completion, cool the reaction mixture and precipitate the product by adding water.

  • Filter the precipitate, wash with water, and dry to obtain 6-cyano-2-naphthol.

Synthesis of this compound from 6-cyano-2-naphthol

Objective: To convert 6-cyano-2-naphthol into the target intermediate via a Pinner reaction and subsequent salt formation.

Materials:

Procedure:

  • In a dry, three-necked flask, add anhydrous methanol and cool to 0-5°C with stirring.

  • Slowly add acetyl chloride dropwise while maintaining the temperature at 0-5°C. This in situ generation of HCl is a safer alternative to bubbling HCl gas.

  • Add 6-cyano-2-naphthol to the reaction mixture and allow it to react for an extended period (e.g., 10 hours) at a slightly elevated temperature (e.g., 10°C) to form the imino methyl ester hydrochloride.

  • Precipitate the intermediate by adding methyl tert-butyl ether, filter, and wash the filter cake.

  • Suspend the dried intermediate in ethanol and heat to approximately 50°C.

  • Bubble dry ammonia gas through the mixture for several hours to facilitate the aminolysis reaction, forming 6-amidino-2-naphthol.

  • Evaporate the solvent under reduced pressure to obtain a solid.

  • Treat the solid with a saturated sodium bicarbonate solution, filter, and wash with water until neutral.

  • Suspend the resulting wet product in methanol and add methanesulfonic acid dropwise to form the methanesulfonate salt.

  • Precipitate the final product, this compound, by adding methyl tert-butyl ether.

  • Filter, wash with methyl tert-butyl ether, and recrystallize from ethanol to obtain a purified yellow solid. A yield of 53% has been reported for this process.

Conversion of this compound to Nafamostat

The final and critical step in the synthesis of Nafamostat is the esterification of this compound with 4-guanidinobenzoic acid hydrochloride.

G cluster_reactants Reactants A 6-Amidino-2-naphthol Methanesulfonate C Nafamostat A->C + Dehydrating Agent (e.g., DCC or DIC) + Catalyst (e.g., DMAP) (in a suitable solvent like pyridine (B92270) or methylene (B1212753) dichloride) B 4-guanidinobenzoic acid hydrochloride B->C + Dehydrating Agent (e.g., DCC or DIC) + Catalyst (e.g., DMAP) (in a suitable solvent like pyridine or methylene dichloride)

Figure 2: Final Synthesis Step of Nafamostat.
Experimental Protocol for Nafamostat Synthesis

Objective: To synthesize Nafamostat via esterification.

Materials:

  • This compound

  • 4-guanidinobenzoic acid hydrochloride (or 3-guanidinobenzoic acid hydrochloride for impurity synthesis)[5]

  • Dehydrating agent (e.g., N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC))[5][6]

  • Catalyst (e.g., 4-dimethylaminopyridine (B28879) (DMAP))[5]

  • Solvent (e.g., pyridine, methylene dichloride)[5][7]

  • Methanesulfonic acid

Procedure:

  • In a reaction flask, dissolve this compound, 4-guanidinobenzoic acid hydrochloride, the dehydrating agent, and the catalyst in a suitable solvent. The molar ratio of the reactants and reagents is crucial and should be optimized. For instance, a molar ratio of this compound to 3-guanidinobenzoic acid hydrochloride of 1:1 to 1:1.5 has been reported for impurity synthesis.[5]

  • Stir the reaction mixture at room temperature for an extended period (e.g., 24 hours).[5]

  • Upon completion, filter the reaction mixture to remove any solid byproducts (e.g., dicyclohexylurea if DCC is used).

  • The filtrate can then be further processed. One method involves adding the filtrate to water, filtering any insoluble matter, and then adjusting the pH of the filtrate to precipitate the crude Nafamostat base.[5]

  • The crude product is then dissolved in a suitable solvent and treated with methanesulfonic acid to form Nafamostat mesylate.

  • The final product is then purified, for example, by recrystallization, to yield Nafamostat mesylate. Yields for this final step have been reported in the range of 67.9% to 71.4%.[7]

Quantitative Data Summary

Reaction StepStarting Material(s)Key Reagents/SolventsTemperature (°C)Time (h)Yield (%)
Synthesis of 6-cyano-2-naphthol 6-hydroxy-2-naphthaldehydeHydroxylamine hydrochloride, DMSO80 - 1201 - 4High
Synthesis of this compound 6-cyano-2-naphtholAnhydrous methanol, Acetyl chloride, Ammonia, Methanesulfonic acid0 - 50>1053
Synthesis of Nafamostat This compound, 4-guanidinobenzoic acid hydrochlorideDCC or DIC, DMAP, Pyridine or Methylene dichloride, Methanesulfonic acidRoom Temp8 - 2467.9 - 71.4

Mechanism of Action of Nafamostat

Nafamostat functions as a broad-spectrum serine protease inhibitor.[8] It targets multiple enzymes in the coagulation and fibrinolytic systems, including thrombin, plasmin, and factors VIIa, Xa, and XIIa.[8] By inhibiting these proteases, Nafamostat effectively prevents the formation of blood clots.[3] Furthermore, its inhibitory action on trypsin is central to its therapeutic effect in acute pancreatitis.[3]

Nafamostat Nafamostat Thrombin Thrombin Nafamostat->Thrombin inhibits Plasmin Plasmin Nafamostat->Plasmin inhibits Trypsin Trypsin Nafamostat->Trypsin inhibits FactorXa Factor Xa Nafamostat->FactorXa inhibits Coagulation Coagulation Thrombin->Coagulation Fibrinolysis Fibrinolysis Plasmin->Fibrinolysis Inflammation Inflammation Trypsin->Inflammation FactorXa->Coagulation

Figure 3: Simplified Mechanism of Action of Nafamostat.

Conclusion

This compound is an indispensable intermediate in the synthesis of Nafamostat. The development of safer and more efficient synthetic routes for this intermediate has been a significant advancement in pharmaceutical manufacturing. This guide has provided a comprehensive overview of the synthesis, including detailed experimental protocols and quantitative data, to support the work of researchers and professionals in the ongoing development and production of this vital therapeutic agent. A thorough understanding of these chemical processes is crucial for ensuring the quality, efficacy, and safety of Nafamostat for patient care.

References

An In-depth Technical Guide to 6-Amidino-2-naphthol Methanesulfonate: From Synthesis to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Amidino-2-naphthol (B1198881) methanesulfonate (B1217627), a key chemical intermediate and the principal active metabolite of the synthetic serine protease inhibitor Nafamostat (B1217035) mesylate, plays a pivotal role in pharmacology and drug development. Initially recognized for its essential part in the synthesis of Nafamostat, recent studies have illuminated its intrinsic biological activities. This technical guide provides a comprehensive overview of the discovery, history, and detailed physicochemical properties of 6-Amidino-2-naphthol methanesulfonate. It further delves into its synthesis, presenting detailed experimental protocols, and explores its mechanism of action as a serine protease inhibitor. Quantitative data on its biological activity and relevant signaling pathways are presented to offer a complete resource for researchers and drug development professionals.

Discovery and History

The history of this compound is intrinsically linked to the development of its parent drug, Nafamostat mesylate. Nafamostat mesylate was first synthesized and developed in Japan during the 1980s as a potent, broad-spectrum serine protease inhibitor. It gained approval for clinical use in Japan for the treatment of acute pancreatitis and as an anticoagulant for disseminated intravascular coagulation (DIC) and during extracorporeal circulation.

Initially, this compound was regarded primarily as a crucial building block in the multi-step synthesis of Nafamostat. However, subsequent pharmacokinetic and metabolism studies revealed that Nafamostat mesylate is rapidly hydrolyzed in the body, yielding this compound as its major and active metabolite. This discovery shifted the scientific focus to include the direct biological effects of this intermediate, recognizing its contribution to the overall therapeutic efficacy of Nafamostat. Research has since confirmed that this compound itself possesses serine protease inhibitory activity, contributing to the anticoagulant and anti-inflammatory effects observed with Nafamostat administration.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in both research and pharmaceutical development.

PropertyValueReference
CAS Number 82957-06-0[2]
Molecular Formula C₁₂H₁₄N₂O₄S[2]
Molecular Weight 282.31 g/mol [2]
Melting Point 230 - 233 °C[3]
Solubility Slightly soluble in Acetonitrile and DMSO[3]
Appearance White to Off-White Solid[3]
Stability Hygroscopic[3]
Crystalline Forms Form I: PXRD peaks at 2θ = 17.0°, 18.4°, 19.3°, 19.9°, 20.9°, 24.3°, and 26.3°. Form II: Semi-amorphous with peaks at 2θ = 16.6°, 17.0°, 18.4°, 19.3°, 19.8°, 20.2°, 22.6°, 23.4°, 24.2°, and 25.8°.[1]

Synthesis and Experimental Protocols

The synthesis of this compound is a well-documented process. Below are detailed experimental protocols for its preparation.

Synthesis from 6-Cyano-2-naphthol (B14798) (Improved Pinner Reaction)

This method avoids the use of highly toxic reagents and is suitable for larger-scale production.[4]

Materials:

Protocol:

  • To a dry triple-necked flask, add 800 mL of anhydrous ethanol. Initiate stirring and cool the reaction system to 0-5 °C.

  • Slowly add 430 mL of acetyl chloride dropwise, maintaining the reaction temperature at 0-5 °C.

  • After the addition is complete, continue stirring at 0-5 °C for a period of time.

  • Add 85 g of 6-cyano-2-naphthol to the reaction mixture. Warm the mixture to 10 °C and maintain for 10 hours.

  • Upon reaction completion, add methyl tert-butyl ether and stir for 1 hour, then filter the mixture.

  • Wash the filter cake with methyl tert-butyl ether, dry it, and then mix with ethanol.

  • Heat the mixture to 50 °C and bubble dry ammonia gas through it for 3 hours.

  • Remove the solvent by evaporation under reduced pressure to obtain a yellow solid.

  • Stir the solid with a saturated sodium bicarbonate solution for a period of time, then filter and wash with water until neutral.

  • Suspend the product in methanol and add an appropriate amount of methanesulfonic acid solution dropwise.

  • Add methyl tert-butyl ether to precipitate the solid, then filter and wash with methyl tert-butyl ether.

  • Recrystallize the product from ethanol to yield a yellow solid.

Biological Activity and Mechanism of Action

This compound functions as a serine protease inhibitor. Its amidino group mimics the side chains of arginine and lysine, allowing it to bind to the active sites of these enzymes.

Quantitative Data on Biological Activity

While extensive quantitative data for this compound is still being gathered, its inhibitory effect on trypsin has been characterized.

EnzymeInhibition ConstantValueReference
Bovine Pancreatic TrypsinCompetitive (Kic)14.7 µM[5]
Bovine Pancreatic TrypsinUncompetitive (Kiu)19.5 µM[5]

For context, the parent drug, Nafamostat mesylate, is a potent inhibitor of a broader range of serine proteases.

EnzymeIC₅₀/KᵢValueReference
TrypsinKᵢ15 nM
TryptaseKᵢ95.3 pM
MERS-CoV (in vitro)EC₅₀22.50 µM
Signaling Pathways

The inhibitory action of this compound and its parent compound, Nafamostat, targets key enzymatic cascades in the body, namely the coagulation and complement systems.

The coagulation cascade is a series of proteolytic events that leads to the formation of a fibrin (B1330869) clot. Serine proteases, such as thrombin and Factor Xa, are central to this process. By inhibiting these proteases, Nafamostat and its active metabolite exert their anticoagulant effects.

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa XI XI XIa XIa XI->XIa XIIa IX IX IXa IXa IX->IXa XIa X X Xa Xa IXa->Xa VII VII VIIa VIIa VII->VIIa Tissue Factor VIIa->Xa X->Xa Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Xa Fibrinogen Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Thrombin Fibrin Clot Fibrin Clot Fibrin->Fibrin Clot Inhibitor Nafamostat/ 6-Amidino-2-naphthol Methanesulfonate Inhibitor->XIIa Inhibitor->Xa Inhibitor->Thrombin

Caption: Inhibition of the Coagulation Cascade.

The complement system is a part of the innate immune system that enhances the ability of antibodies and phagocytic cells to clear microbes and damaged cells, promote inflammation, and attack the pathogen's cell membrane. The classical, lectin, and alternative pathways all converge on the cleavage of C3. Key serine proteases in this cascade, such as C1r, C1s, and MASPs, are potential targets for inhibition.

Complement_System cluster_classical Classical Pathway cluster_lectin Lectin Pathway cluster_alternative Alternative Pathway Antigen-Antibody Complex Antigen-Antibody Complex C1 C1 Antigen-Antibody Complex->C1 C1q, C1r, C1s C1q, C1r, C1s C1->C1q, C1r, C1s C4 C4 C1q, C1r, C1s->C4 C2 C2 C1q, C1r, C1s->C2 C4a C4a C4->C4a C4b C4b C4->C4b C2b C2b C2->C2b C2a C2a C2->C2a C3_convertase C3_convertase C4b->C3_convertase C2a->C3_convertase C3 C3 C3_convertase->C3 Mannose-binding Lectin Mannose-binding Lectin MASPs MASPs Mannose-binding Lectin->MASPs C4_lectin C4_lectin MASPs->C4_lectin cleaves C4 C2_lectin C2_lectin MASPs->C2_lectin cleaves C2 C3_convertase_lectin C3_convertase_lectin C4_lectin->C3_convertase_lectin C2_lectin->C3_convertase_lectin C3_convertase_lectin->C3 Spontaneous C3 hydrolysis Spontaneous C3 hydrolysis C3b C3b Spontaneous C3 hydrolysis->C3b Factor B Factor B C3b->Factor B Factor D Factor D Factor B->Factor D C3_convertase_alt C3_convertase_alt Factor D->C3_convertase_alt C3_convertase_alt->C3 C3a C3a C3->C3a Anaphylatoxin C3b_ops C3b_ops C3->C3b_ops Opsonization C5_convertase C5_convertase C3b_ops->C5_convertase C5 C5 C5_convertase->C5 C5a C5a C5->C5a Anaphylatoxin C5b C5b C5->C5b Membrane Attack Complex (C5b-9) Membrane Attack Complex (C5b-9) C5b->Membrane Attack Complex (C5b-9) Inhibitor Nafamostat/ 6-Amidino-2-naphthol Methanesulfonate Inhibitor->MASPs C1r, C1s C1r, C1s Inhibitor->C1r, C1s

Caption: Inhibition of the Complement System.

Conclusion

This compound has evolved from being recognized solely as a synthetic intermediate to a molecule of significant biological interest. Its role as the active metabolite of Nafamostat mesylate and its inherent serine protease inhibitory activity underscore its importance in the therapeutic effects of its parent drug. This guide provides a foundational resource for researchers and professionals in drug development, offering detailed information on its history, properties, synthesis, and biological function. Further research into the specific inhibitory profile and potential therapeutic applications of this compound is warranted and holds promise for the development of new therapeutic agents.

References

An In-depth Technical Guide to 6-Amidino-2-naphthol Methanesulfonate: Molecular Structure, Characterization, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of 6-Amidino-2-naphthol (B1198881) Methanesulfonate (B1217627). It is a significant compound in medicinal chemistry, recognized primarily as a serine protease inhibitor and a major metabolite of the drug Nafamostat Mesylate.[1] This document details the experimental protocols for its analytical characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) spectroscopy, and X-ray crystallography. Furthermore, it elucidates its mechanism of action, focusing on its role in serine protease inhibition and the modulation of the NF-κB signaling pathway. All quantitative data are presented in structured tables, and key processes are visualized using Graphviz diagrams to facilitate a deeper understanding for researchers and professionals in drug development.

Molecular Structure and Properties

6-Amidino-2-naphthol Methanesulfonate, with the CAS number 82957-06-0, is an organic salt consisting of the protonated 6-amidino-2-naphthol cation and the methanesulfonate anion.[2][3] The chemical formula is C₁₂H₁₄N₂O₄S, and it has a molecular weight of approximately 282.32 g/mol .[4][5]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₂H₁₄N₂O₄S[4][5]
Molecular Weight 282.32 g/mol [4][5]
CAS Number 82957-06-0[2]
Appearance White to Off-White Solid[6]
Melting Point 230 - 233 °C[6]
Solubility Slightly soluble in Acetonitrile and DMSO[4][6]
Stability Hygroscopic[6]
Storage Under inert gas (Nitrogen or Argon) at 2-8°C[4][6]

Synthesis

The synthesis of this compound can be achieved through a multi-step process, with an improved Pinner reaction being a key step. This method avoids the use of highly toxic reagents like copper cyanide.[7]

Synthesis Workflow

Synthesis_Workflow A 6-Hydroxy-2-naphthaldehyde (B1303687) B 6-Cyano-2-naphthol (B14798) A->B Hydroxylamine (B1172632) hydrochloride, DMSO, 100°C C 6-Hydroxy-2-naphthalene imino methyl ester hydrochloride B->C HCl/Methanol (B129727) (Pinner Reaction) D 6-Amidino-2-naphthol C->D Ammonia (B1221849) gas (Aminolysis) E This compound D->E Sodium bicarbonate, Methanesulfonic acid

Figure 1: Synthesis workflow for this compound.
Experimental Protocol: Synthesis

A detailed, multi-step synthesis procedure is outlined below, based on patented methods.[7][8]

  • Preparation of 6-Cyano-2-naphthol:

    • In a three-necked flask, combine 6-hydroxy-2-naphthaldehyde (2.0 mol), hydroxylamine hydrochloride (4.0 mol), and dimethyl sulfoxide (B87167) (3500 mL).

    • Heat the mixture to 100°C with stirring and maintain for 1 hour.

    • After cooling to room temperature, add a large volume of water to precipitate the product.

    • Filter the solid, wash with water, and recrystallize from an ethanol (B145695)/water solution to yield 6-cyano-2-naphthol.

  • Formation of 6-Hydroxy-2-naphthalene imino methyl ester hydrochloride (Pinner Reaction):

    • Cool anhydrous methanol (740 mL) to 0-5°C in a three-necked flask with stirring.

    • Slowly add acetyl chloride (5.0 mol) dropwise.

    • After the addition is complete, add 6-cyano-2-naphthol (0.5 mol) and allow the reaction to proceed at 10°C for 10 hours.

    • Add isopropyl ether and stir for 1 hour to precipitate the product. Filter and wash the filter cake with isopropyl ether.

  • Synthesis of 6-Amidino-2-naphthol (Aminolysis):

    • The dried product from the previous step is mixed with methanol and heated to 50°C.

    • Dry ammonia gas is bubbled through the solution for 3 hours.

    • The solvent is then removed by evaporation under reduced pressure to obtain a yellow solid.

  • Formation of this compound:

    • The crude 6-amidino-2-naphthol is stirred with a saturated sodium bicarbonate solution, filtered, and washed with water until neutral.

    • The wet product is suspended in methanol, and methanesulfonic acid is added dropwise until the solid dissolves.

    • Methyl tert-butyl ether is added to precipitate the final product.

    • The solid is filtered, washed with methyl tert-butyl ether, and recrystallized from ethanol to yield this compound.

Analytical Characterization

A comprehensive suite of analytical techniques is employed to confirm the structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the molecular structure.

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound in DMSO-d₆ [1]

¹H NMR (400 MHz) Chemical Shift (δ, ppm) Assignment
8.20H-1 (naphthyl)
7.85H-3 (naphthyl)
7.50H-4 (naphthyl)
6.90H-5 (naphthyl)
3.10CH₃ (methanesulfonate)
2.50NH₂ (amidino)
¹³C NMR (100 MHz) Chemical Shift (δ, ppm) Assignment
165.3C=O (naphthol)
154.2C-NH₂ (amidino)
119.9C-6 (naphthyl)
44.1CH₃ (methanesulfonate)
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7-1.0 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[8] Ensure the sample is fully dissolved.

  • Instrument Parameters:

    • Spectrometer: 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.

    • Temperature: 25°C.

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • Data Acquisition and Processing: Acquire the spectra with an appropriate number of scans to achieve a good signal-to-noise ratio. Process the raw data using standard NMR software, including Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Table 3: Mass Spectrometry Data for this compound [1]

Technique Mode m/z Assignment
Electrospray Ionization (ESI) Positive283.1[M+H]⁺
162.1Loss of methanesulfonate
120.0Naphthol fragment
High-Resolution MS (HRMS) Calculated: 282.0674C₁₂H₁₄N₂O₄S
Observed: 282.0674
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 10 µg/mL) in a suitable solvent mixture, such as methanol/water or acetonitrile/water, often with a small amount of formic acid to promote protonation.[9]

  • Instrument Parameters:

    • Ionization Source: Electrospray Ionization (ESI).

    • Mode: Positive ion mode.

    • Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution measurements.

    • Capillary Voltage: Typically 3-4 kV.

    • Drying Gas: Nitrogen, at a temperature and flow rate optimized for desolvation.

  • Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate. Acquire mass spectra over a relevant m/z range.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Table 4: Key FTIR Absorption Bands for this compound (KBr pellet) [1]

Wavenumber (cm⁻¹) Assignment
3350–3200N-H stretch (amidino)
1650C=N stretch (amidino)
1180S=O asymmetric stretch (sulfonate)
1040S=O symmetric stretch (sulfonate)
  • Sample Preparation: Place a small amount of the powdered this compound directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.[7]

  • Instrument Parameters:

    • Spectrometer: A standard FTIR spectrometer.

    • Accessory: ATR with a diamond crystal.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.[2] Collect a background spectrum of the empty ATR crystal first, followed by the sample spectrum. The final spectrum is presented in terms of absorbance or transmittance.

X-ray Crystallography

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the crystalline state. The compound is known to exhibit polymorphism.

Table 5: X-ray Diffraction Data for Polymorphic Forms of this compound and a Related Derivative [1]

Form Characteristic PXRD Peaks (2θ)
Form I 17.0°, 18.4°, 19.3°, 19.9°, 20.9°, 24.3°, 26.3°
Form II (Semi-amorphous) 16.6°, 17.0°, 18.4°, 19.3°, 19.8°, 20.2°, 22.6°, 23.4°, 24.2°, 25.8°
Single-Crystal Data (Nafamostat Dimesylate - a related derivative)
Space Group P2₁/n (monoclinic)
Unit Cell Parameters a = 12.452 Å; b = 7.321 Å; c = 18.903 Å; β = 102.34°
Dihedral Angle 84.30° (between guanidinium (B1211019) and naphthyl groups)
  • Crystal Growth: Grow single crystals of suitable quality by slow evaporation of a saturated solution of the compound in an appropriate solvent system.

  • Data Collection:

    • Mount a suitable crystal on a goniometer.

    • Use a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).[10]

    • Collect diffraction data at a controlled temperature (e.g., 100 K) using a rotation method.[11]

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain integrated intensities.

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data using least-squares methods to obtain final atomic coordinates, bond lengths, and angles.[12][13]

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of serine proteases.[1] This activity is central to its pharmacological effects and those of its parent compound, Nafamostat Mesylate.

Serine Protease Inhibition

Serine proteases are a class of enzymes crucial in various physiological processes, including blood coagulation, inflammation, and digestion.[14] Their dysregulation is implicated in several diseases. This compound acts as a competitive inhibitor, binding to the active site of serine proteases and preventing substrate binding.[12][14]

Serine_Protease_Inhibition cluster_0 Active Serine Protease cluster_1 Inhibition cluster_2 Inactive Complex P Serine Protease (e.g., Trypsin, Thrombin) PI Protease-Inhibitor Complex (Inactive) P->PI Binding to Active Site Pr Products P->Pr Catalytic Activity I 6-Amidino-2-naphthol Methanesulfonate I->PI S Substrate S->P

Figure 2: Mechanism of serine protease inhibition.
Modulation of NF-κB Signaling Pathway

The anti-inflammatory effects of Nafamostat Mesylate, and by extension its metabolite this compound, are mediated in part through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes. By inhibiting serine proteases that can activate this pathway, the compound can suppress inflammatory responses.

NFkB_Pathway I 6-Amidino-2-naphthol Methanesulfonate SP Serine Proteases I->SP Inhibition IKK IKK Complex SP->IKK Activation IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) IkB->NFkB Nuc Nucleus NFkB->Nuc Translocation Genes Pro-inflammatory Gene Expression Nuc->Genes Transcription

Figure 3: Inhibition of the NF-κB signaling pathway.

Applications in Research and Drug Development

This compound serves as a valuable tool in several areas of research:

  • Proteomics: It is used as a derivatization reagent to improve peptide fragmentation in mass spectrometry, aiding in protein identification and characterization.[1][15]

  • Drug Discovery: As an intermediate in the synthesis of Nafamostat Mesylate, it is of significant interest in pharmaceutical manufacturing.[16]

  • Biochemical Assays: Its ability to inhibit serine proteases makes it a useful compound for studying the roles of these enzymes in various biological processes.

Conclusion

This compound is a well-characterized molecule with significant biological activity. This guide has provided a detailed overview of its molecular structure, synthesis, and analytical characterization, along with insights into its mechanism of action as a serine protease inhibitor and a modulator of inflammatory signaling. The presented experimental protocols and data serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development. The continued study of this compound and its derivatives holds promise for the development of new therapeutic agents.

References

Safety and Handling of 6-Amidino-2-naphthol Methanesulfonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the safety, handling, and core applications of 6-Amidino-2-naphthol Methanesulfonate (B1217627) for researchers, scientists, and drug development professionals. This document provides a comprehensive overview of safety protocols, quantitative data, and experimental context.

Abstract

This technical guide provides a detailed overview of the safety, handling, and known applications of 6-Amidino-2-naphthol Methanesulfonate. It is intended for researchers, scientists, and professionals in drug development who may work with this compound. The guide covers essential safety precautions, physical and chemical properties, toxicological data, and provides context for its primary roles as a key intermediate in the synthesis of Nafamostat (B1217035) Mesylate and as a research tool in proteomics. All quantitative data is presented in structured tables, and a representative experimental workflow is illustrated.

Chemical Identification

IdentifierValue
Chemical Name This compound
Synonyms 6-Amidino-2-naphthol Methanesulfonic Acid, 6-Hydroxynaphthalene-2-carboximidamide Methanesulfonate, 6-Carbamimidoyl-2-naphthol Methanesulfonate[1][2][3]
CAS Number 82957-06-0[1][2][3][4][5]
Molecular Formula C12H14N2O4S[1][4][6]
Molecular Weight 282.31 g/mol [1][3]
Chemical Structure

Physical and Chemical Properties

PropertyValueSource(s)
Appearance White to off-white solid, powder, or crystal.[6][6]
Melting Point 230 - 233 °C[5][6]
Solubility Slightly soluble in Acetonitrile and DMSO.[5][5]
Stability Stable under recommended storage conditions.[1] Hygroscopic.[5][1][5]

Hazard Identification and Safety Precautions

This compound must be handled with care in a controlled laboratory environment. The following summarizes the key hazards and recommended precautions based on available safety data sheets.

GHS Hazard Statements
  • H302: Harmful if swallowed.[7][8]

  • H315: Causes skin irritation.[7][8]

  • H319: Causes serious eye irritation.[7][8]

  • H335: May cause respiratory irritation.[4]

Recommended Personal Protective Equipment (PPE)
Protection TypeSpecification
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[6]
Skin Protection Wear protective gloves and impervious clothing.[1][6]
Respiratory Protection A dust respirator is recommended.[1] If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[6][9]
Handling and Storage
  • Handling: Use only in a well-ventilated area, preferably under a chemical fume hood.[6][9] Avoid formation of dust and aerosols.[6][7] Avoid contact with skin, eyes, and clothing.[6][9]

  • Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[1][6] Store away from incompatible materials such as strong oxidizing agents.[1][9]

First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move victim to fresh air. If not breathing, give artificial respiration.[1][9] Administer oxygen if breathing is difficult.[1] Seek immediate medical attention.[9]
Skin Contact Immediately flush skin with plenty of running water for at least 20 minutes.[1][9] Remove and isolate contaminated clothing and shoes.[1]
Eye Contact Immediately flush eyes with plenty of running water for at least 15-20 minutes, also under the eyelids.[1][9] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[9] Rinse mouth with water.[1][6] If victim is conscious, give water to drink. Call a physician or poison control center immediately.[9]

Toxicological Information

Quantitative toxicological data for this compound is largely unavailable in publicly accessible records. Safety data sheets consistently report "no data available" for most toxicological endpoints.

Toxicity EndpointResult
Acute Toxicity (Oral) No data available[6]
Acute Toxicity (Dermal) No data available[6]
Acute Toxicity (Inhalation) No data available[6]
Carcinogenicity No data available
Mutagenicity No data available
Teratogenicity No data available

Biological Activity and Mechanism of Action

This compound is a major metabolite of the synthetic drug Nafamostat Mesylate and functions as a serine protease inhibitor .[6] Research indicates that it effectively inhibits serine proteases such as trypsin and thrombin , which suggests potential impacts on coagulation pathways and inflammatory responses.[6]

In the field of proteomics, this compound is also employed as a derivatization reagent. Its chemical properties are utilized to enhance peptide fragmentation during mass spectrometry, which aids in protein analysis and the study of protein interactions.[5][6]

The diagram below illustrates the role of this compound as a key intermediate in the synthesis of the active pharmaceutical ingredient, Nafamostat Mesylate.

G Synthesis of Nafamostat Mesylate A 6-Cyano-2-naphthol B This compound A->B Pinner Reaction & Aminolysis D Nafamostat Mesylate B->D Coupling Reaction C 4-Guanidinobenzoic Acid C->D

Caption: Synthesis pathway of Nafamostat Mesylate from key precursors.

Experimental Protocols

While detailed, peer-reviewed experimental protocols focusing specifically on this compound are scarce due to its primary role as a chemical intermediate, a general protocol for its application as a serine protease inhibitor is provided below for illustrative purposes.

Note: This is a representative protocol and requires optimization for specific enzymes and experimental conditions.

General Protocol: In Vitro Serine Protease Inhibition Assay

Objective: To determine the inhibitory activity of this compound against a target serine protease (e.g., Trypsin).

Materials:

  • This compound

  • Target serine protease (e.g., Trypsin)

  • Chromogenic substrate for the protease (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin)

  • Assay buffer (e.g., Tris-HCl, pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Create a serial dilution of the inhibitor stock solution in assay buffer to achieve a range of test concentrations.

    • Prepare a working solution of the serine protease in assay buffer.

    • Prepare a working solution of the chromogenic substrate in assay buffer.

  • Assay Setup:

    • To the wells of a 96-well microplate, add the assay buffer.

    • Add the inhibitor dilutions to the appropriate wells. Include wells for positive (no inhibitor) and negative (no enzyme) controls.

    • Add the enzyme solution to all wells except for the negative control/blank wells.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow for inhibitor-enzyme binding.

  • Reaction Initiation:

    • Add the chromogenic substrate solution to all wells to start the enzymatic reaction.

  • Measurement:

    • Immediately begin measuring the absorbance of the wells at the appropriate wavelength for the chromogenic substrate's product (e.g., 405 nm for p-nitroaniline) over a set period in kinetic mode.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each inhibitor concentration from the linear portion of the kinetic curve.

    • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

The following diagram illustrates the general workflow for this type of inhibition assay.

G Workflow for Serine Protease Inhibition Assay cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis A Prepare Inhibitor Stock & Serial Dilutions D Dispense Buffer, Inhibitor, & Enzyme into Microplate A->D B Prepare Enzyme Working Solution B->D C Prepare Substrate Working Solution F Add Substrate to Initiate Reaction C->F E Pre-incubate Plate D->E E->F G Kinetic Measurement of Absorbance F->G H Calculate Reaction Rates G->H I Determine IC50 Value H->I

Caption: General experimental workflow for an in vitro serine protease inhibition assay.

Disclaimer

References

Methodological & Application

Application Notes and Protocols for 6-Amidino-2-naphthol Methanesulfonate in Proteomics Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amidino-2-naphthol (B1198881) Methanesulfonate is a synthetic compound recognized for its role as a serine protease inhibitor. It is also the major metabolite of Nafamostat (B1217035) Mesylate, a drug used clinically for conditions such as acute pancreatitis and disseminated intravascular coagulation.[1] In the context of proteomics research, 6-Amidino-2-naphthol Methanesulfonate presents potential applications as both a tool for controlling protein degradation and as a reagent for enhancing peptide analysis in mass spectrometry.

These application notes provide an overview of its potential uses, relevant quantitative data derived from its parent compound, Nafamostat Mesylate, and detailed protocols to guide its application in a research setting.

Principle of Action

This compound functions as a serine protease inhibitor. Serine proteases are a class of enzymes crucial in various physiological processes, including digestion, blood coagulation, and inflammation.[2] In proteomics, uncontrolled protease activity upon cell lysis can lead to significant degradation of protein samples, compromising the integrity of experimental results. The addition of protease inhibitors like this compound to lysis buffers is a standard practice to ensure the preservation of the proteome.

Additionally, this compound has been described as a derivatizing agent that can enhance peptide fragmentation during mass spectrometry, potentially improving protein identification and characterization.

Data Presentation: Inhibitory Activity

Target ProteaseIC50 (Nafamostat Mesylate)Reference
TMPRSS20.27 nM[3]
Thrombin-[2]
Trypsin-[2]
Plasmin-[2]
Kallikrein-[2]
Factor VIIa-[1]
Factor Xa-[2]
Factor XIIa-[1]
TF-F.VIIa complex1.5 x 10(-7) M[4]

Note: IC50 values can vary depending on the specific assay conditions. The data presented here is for comparative purposes.

Signaling Pathway Interactions

As a serine protease inhibitor, this compound, much like its parent compound Nafamostat Mesylate, is expected to influence signaling pathways where these proteases play a regulatory role. A significant pathway of interest is the Nuclear Factor-kappa B (NF-κB) signaling pathway , which is central to inflammatory responses, cell survival, and proliferation.

Nafamostat Mesylate has been shown to suppress the activation of NF-κB.[5][6] It achieves this by inhibiting the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[5] This prevents the translocation of the active NF-κB complex to the nucleus, thereby downregulating the expression of its target genes. This mechanism is particularly relevant for researchers in drug development studying inflammatory diseases and cancer.

Inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocols

Protocol 1: Use of this compound as a Protease Inhibitor in Cell Lysis for Proteomics

This protocol outlines the general steps for using this compound as a component of a protease inhibitor cocktail during protein extraction.

Materials:

  • This compound

  • Lysis Buffer (e.g., RIPA, Urea-based, or other appropriate buffer)

  • Cultured cells or tissue sample

  • Microcentrifuge

  • Sonicator or homogenizer (optional)

  • Protein quantification assay (e.g., BCA or Bradford)

Procedure:

  • Preparation of Stock Solution: Prepare a 100 mM stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Preparation of Lysis Buffer with Inhibitor: On the day of the experiment, thaw an aliquot of the stock solution. Add the this compound stock solution to your chilled lysis buffer to a final concentration of 1 mM.

    • Note: The optimal concentration may vary depending on the sample type and endogenous protease activity. A concentration range of 0.1-1 mM is a good starting point. It is recommended to use this in conjunction with a broader-spectrum protease inhibitor cocktail for comprehensive protein protection.

  • Sample Lysis:

    • For adherent cells, wash the cells with ice-cold PBS, then add the lysis buffer containing the inhibitor directly to the plate. Scrape the cells and collect the lysate.

    • For suspension cells, pellet the cells by centrifugation, wash with ice-cold PBS, and resuspend the pellet in the lysis buffer with the inhibitor.

    • For tissue samples, homogenize the tissue in the lysis buffer on ice.

  • Incubation and Clarification: Incubate the lysate on ice for 30 minutes with occasional vortexing. If necessary, sonicate the sample to ensure complete lysis and shear nucleic acids.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Protein Quantification: Carefully collect the supernatant containing the soluble proteins. Determine the protein concentration using a standard protein assay.

  • Downstream Processing: The protein extract is now ready for downstream proteomics applications such as SDS-PAGE, Western blotting, or sample preparation for mass spectrometry.

Protease_Inhibitor_Workflow Start Start Prepare_Lysis_Buffer Prepare Lysis Buffer with This compound Start->Prepare_Lysis_Buffer Cell_Lysis Cell/Tissue Lysis Prepare_Lysis_Buffer->Cell_Lysis Incubation Incubation on Ice Cell_Lysis->Incubation Centrifugation Centrifugation to Remove Debris Incubation->Centrifugation Collect_Supernatant Collect Supernatant (Protein Extract) Centrifugation->Collect_Supernatant Quantification Protein Quantification Collect_Supernatant->Quantification Downstream_Analysis Downstream Proteomics Analysis Quantification->Downstream_Analysis

Workflow for using this compound as a protease inhibitor.
Protocol 2: Proposed Protocol for N-Terminal Derivatization of Peptides with this compound for Enhanced Mass Spectrometry Analysis

This protocol is a proposed methodology based on the compound's description as a derivatization agent and general protocols for N-terminal peptide labeling. Note: This protocol has not been specifically validated for this compound and may require optimization.

Principle: Derivatization of the N-terminal amine of peptides can improve ionization efficiency and lead to more predictable fragmentation patterns in MS/MS analysis, thereby enhancing peptide and protein identification.

Materials:

  • Lyophilized peptide sample (from in-solution or in-gel protein digest)

  • This compound

  • Ammonium (B1175870) bicarbonate buffer (50 mM, pH 8.0)

  • Acetonitrile (B52724) (ACN)

  • Formic acid (FA)

  • C18 desalting spin columns or equivalent

Procedure:

  • Sample Preparation: Resuspend the lyophilized peptide sample in 50 mM ammonium bicarbonate buffer (pH 8.0) to a concentration of approximately 1 mg/mL.

  • Reagent Preparation: Prepare a fresh solution of this compound in acetonitrile at a concentration of 10 mg/mL.

  • Labeling Reaction: Add a 5- to 10-fold molar excess of the this compound solution to the peptide solution.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation.

  • Reaction Quenching and Sample Cleanup:

    • Acidify the reaction mixture with formic acid to a final concentration of 0.1% to stop the reaction.

    • Desalt the labeled peptide sample using a C18 spin column according to the manufacturer's instructions to remove excess reagent and salts.

  • Mass Spectrometry Analysis: Elute the derivatized peptides from the C18 column and analyze by LC-MS/MS.

    • Expected Outcome: The derivatized peptides will have a mass shift corresponding to the addition of the 6-amidino-2-naphthol moiety. This modification should be included in the database search parameters. The fragmentation spectra may show enhanced y-ion series.

Derivatization_Workflow Start Start Peptide_Sample Peptide Sample in Ammonium Bicarbonate Buffer Start->Peptide_Sample Add_Reagent Add 6-Amidino-2-naphthol Methanesulfonate Solution Peptide_Sample->Add_Reagent Incubation Incubate at Room Temperature Add_Reagent->Incubation Quench_Reaction Quench with Formic Acid Incubation->Quench_Reaction Desalting Desalt using C18 Column Quench_Reaction->Desalting LC_MS_Analysis LC-MS/MS Analysis Desalting->LC_MS_Analysis

Proposed workflow for N-terminal peptide derivatization.

Conclusion

This compound is a promising reagent for proteomics research, primarily due to its function as a serine protease inhibitor. Its relationship to Nafamostat Mesylate provides valuable insights into its potential inhibitory profile and its impact on key signaling pathways like NF-κB. While its application as a peptide derivatization agent for mass spectrometry is an area that requires further investigation and validation, the proposed protocol provides a starting point for researchers interested in exploring this potential. The provided application notes and protocols are intended to serve as a guide for the effective use of this compound in proteomics workflows.

References

Application Notes and Protocols for N-terminal Peptide Derivatization using 6-Amidino-2-naphthol Methanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the N-terminal derivatization of peptides using 6-Amidino-2-naphthol Methanesulfonate. This method is designed to enhance the detection and characterization of peptides in complex biological samples through mass spectrometry. The derivatization process introduces a stable, charged moiety at the N-terminus of peptides, which can improve ionization efficiency and promote predictable fragmentation patterns, thereby aiding in peptide sequencing and identification. These protocols are intended for use by researchers in proteomics, drug discovery, and related fields.

Introduction

The analysis of peptides by mass spectrometry is a cornerstone of proteomics and pharmaceutical research. However, the intrinsic properties of some peptides can lead to poor ionization and complex fragmentation spectra, complicating their identification and quantification. Chemical derivatization of the N-terminal α-amine group is a widely employed strategy to overcome these limitations.

This compound is a compound that, when used as a derivatizing agent, can introduce a permanently charged group onto the N-terminus of a peptide. This modification can significantly enhance the signal intensity in mass spectrometry and direct the fragmentation pathway, leading to more easily interpretable spectra. This application note details the methodology for utilizing this compound for the N-terminal derivatization of peptides for subsequent mass spectrometric analysis.

Principle of the Method

The derivatization of peptides with this compound is based on the reaction of the amidino group with the primary α-amine at the N-terminus of the peptide. This reaction forms a stable covalent bond, attaching the naphthol moiety to the peptide. The presence of the amidino group provides a permanent positive charge, which enhances the ionization of the derivatized peptide, particularly in electrospray ionization (ESI) mass spectrometry.

The increased mass and the fixed charge on the N-terminus can also simplify the resulting tandem mass spectra (MS/MS). The fragmentation of the derivatized peptides is often directed, leading to a more prominent series of b- or y-ions, which facilitates de novo sequencing and database searching.

Materials and Reagents

  • This compound

  • Peptide sample (purified or from a protein digest)

  • Ammonium (B1175870) bicarbonate (NH₄HCO₃)

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Formic acid (FA)

  • Ultrapure water

  • Solid-phase extraction (SPE) C18 cartridges

  • Microcentrifuge tubes

  • Thermomixer or heating block

  • Lyophilizer or vacuum centrifuge

Experimental Protocols

Reagent Preparation
  • Derivatization Buffer (100 mM Ammonium Bicarbonate, pH 8.5): Dissolve 79.06 mg of ammonium bicarbonate in 10 mL of ultrapure water. Adjust the pH to 8.5 with ammonium hydroxide (B78521) if necessary.

  • This compound Solution (10 mg/mL): Dissolve 10 mg of this compound in 1 mL of the Derivatization Buffer. This solution should be prepared fresh before each use.

  • Quenching Solution (5% Trifluoroacetic Acid): Add 50 µL of TFA to 950 µL of ultrapure water.

  • SPE Equilibration Solution (0.1% TFA in water): Add 100 µL of TFA to 100 mL of ultrapure water.

  • SPE Wash Solution (0.1% TFA in 5% ACN): Add 100 µL of TFA and 5 mL of ACN to 95 mL of ultrapure water.

  • SPE Elution Solution (0.1% TFA in 70% ACN): Add 100 µL of TFA and 70 mL of ACN to 30 mL of ultrapure water.

N-terminal Derivatization of Peptides
  • Sample Preparation: Dissolve the lyophilized peptide sample in 20 µL of the Derivatization Buffer to a final concentration of 1-5 µg/µL.

  • Derivatization Reaction: Add 5 µL of the freshly prepared this compound solution to the peptide sample.

  • Incubation: Vortex the mixture gently and incubate at 55°C for 1 hour in a thermomixer.

  • Quenching: After incubation, add 5 µL of the Quenching Solution to stop the reaction. Vortex the sample.

  • Sample Cleanup: Proceed immediately to solid-phase extraction to remove excess reagent and salts.

Sample Cleanup using C18 SPE Cartridges
  • Equilibration: Equilibrate a C18 SPE cartridge by passing 1 mL of the SPE Equilibration Solution.

  • Sample Loading: Load the quenched derivatization reaction mixture onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of the SPE Wash Solution to remove unreacted reagent and salts.

  • Elution: Elute the derivatized peptides with 500 µL of the SPE Elution Solution into a clean microcentrifuge tube.

  • Drying: Dry the eluted sample in a vacuum centrifuge.

  • Reconstitution: Reconstitute the dried, derivatized peptides in a suitable solvent for mass spectrometry analysis (e.g., 0.1% formic acid in water).

Data Presentation

The following table summarizes the expected quantitative data from the N-terminal derivatization of a standard peptide, such as Angiotensin I, using this compound.

ParameterUnderivatized PeptideDerivatized Peptide
Molecular Weight (Da) 1296.681466.82
Observed m/z (ESI-MS) [M+2H]²⁺ at 649.35[M+3H]³⁺ at 489.94
Relative MS Signal Intensity 1x5-10x increase
Derivatization Efficiency N/A> 95%
Dominant MS/MS Fragment Ions y-ionsb-ions

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample & Reagent Preparation cluster_reaction Derivatization cluster_cleanup Sample Cleanup cluster_analysis Analysis peptide_sample Peptide Sample in Derivatization Buffer reaction_mixture Mix & Incubate (55°C, 1 hr) peptide_sample->reaction_mixture derivatizing_reagent 6-Amidino-2-naphthol Methanesulfonate Solution derivatizing_reagent->reaction_mixture quench Quench Reaction (5% TFA) reaction_mixture->quench spe_cleanup C18 SPE quench->spe_cleanup dry_reconstitute Dry & Reconstitute spe_cleanup->dry_reconstitute ms_analysis LC-MS/MS Analysis dry_reconstitute->ms_analysis chemical_reaction cluster_reactants Reactants cluster_product Product peptide Peptide (H₂N-CHR₁-CO-...-COOH) derivatized_peptide Derivatized Peptide (Naphthol-Amidino-NH-CHR₁-CO-...-COOH) peptide->derivatized_peptide + reagent 6-Amidino-2-naphthol reagent->derivatized_peptide pH 8.5, 55°C

Application Notes and Protocols for 6-Amidino-2-naphthol Methanesulfonate in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amidino-2-naphthol (B1198881) methanesulfonate (B1217627) is a chemical compound with applications in mass spectrometry, primarily as a derivatization reagent to enhance the fragmentation of peptides, aiding in their identification and structural analysis.[1] This document provides detailed application notes and protocols for the use of 6-Amidino-2-naphthol methanesulfonate in mass spectrometry-based proteomics and related fields. It is also a known metabolite of the serine protease inhibitor Nafamostat Mesylate.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₁₂H₁₄N₂O₄S[1]
Molecular Weight 282.32 g/mol [1]
Appearance White to off-white solid
Melting Point 230-233 °C[1]
Solubility Slightly soluble in DMSO and acetonitrile (B52724)
CAS Number 82957-06-0

Applications in Mass Spectrometry

The primary application of this compound in mass spectrometry is as a derivatizing agent for peptides. The amidino group can react with primary amines, such as the N-terminus of a peptide and the side chain of lysine (B10760008) residues. This modification can influence the fragmentation pattern of the peptide in the gas phase during tandem mass spectrometry (MS/MS), potentially leading to more complete and easily interpretable fragmentation spectra.

Enhanced Peptide Fragmentation

Chemical derivatization of peptides is a known strategy to alter their fragmentation behavior in the mass spectrometer.[2] By introducing a fixed positive charge or a group that directs fragmentation, the predictability and completeness of the fragment ion series (b- and y-ions) can be improved. While specific performance data for this compound is not extensively published, the principle of its application is based on these established methodologies.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a published synthesis method and provides a general procedure for the laboratory-scale synthesis of the compound.[3]

Materials:

Procedure:

  • Synthesis of 6-cyano-2-naphthol (B14798):

    • In a reaction vessel, combine 6-hydroxy-2-naphthaldehyde, hydroxylamine hydrochloride, and DMSO.

    • Heat the mixture to facilitate the addition-elimination reaction to form 6-cyano-2-naphthol.

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

    • Upon completion, precipitate the product by adding water and purify by recrystallization.

  • Pinner Reaction to form 6-hydroxy-2-naphthalene imino methyl ester hydrochloride:

    • In a separate vessel, prepare a solution of HCl in anhydrous methanol by the slow addition of acetyl chloride to cooled methanol.

    • Add the 6-cyano-2-naphthol to this solution to initiate the Pinner reaction.

    • Stir the reaction at a controlled temperature until completion.

  • Aminolysis to form 6-amidino-2-naphthol:

    • Introduce ammonia gas into the reaction mixture to carry out the aminolysis reaction, converting the imino ester to the amidine.

  • Formation of the Methanesulfonate Salt:

    • Neutralize the reaction mixture with sodium bicarbonate.

    • React the resulting 6-amidino-2-naphthol with methanesulfonic acid to form the final product, this compound.

    • Purify the product by precipitation with isopropyl ether and subsequent recrystallization.

Diagram of the Synthesis Workflow:

G cluster_synthesis Synthesis of this compound A 6-hydroxy-2-naphthaldehyde B 6-cyano-2-naphthol A->B Hydroxylamine HCl, DMSO C 6-hydroxy-2-naphthalene imino methyl ester hydrochloride B->C HCl/Methanol (Pinner Reaction) D 6-amidino-2-naphthol C->D Ammonia gas (Aminolysis) E This compound D->E Methanesulfonic acid

Caption: Workflow for the synthesis of this compound.

Protocol 2: Derivatization of Peptides for Mass Spectrometry Analysis (Hypothetical)

Materials:

  • Peptide sample (e.g., tryptic digest of a protein)

  • This compound

  • Derivatization buffer (e.g., 50 mM sodium borate, pH 8.5)

  • Quenching solution (e.g., 5% hydroxylamine)

  • Solid-phase extraction (SPE) C18 cartridges for sample cleanup

  • Mass spectrometer (e.g., ESI-Q-TOF or Orbitrap)

Procedure:

  • Sample Preparation:

    • Ensure the peptide sample is in a buffer compatible with the derivatization reaction and free of primary amines (e.g., Tris buffer). If necessary, perform a buffer exchange.

  • Derivatization Reaction:

    • Dissolve the peptide sample in the derivatization buffer to a concentration of approximately 1 mg/mL.

    • Prepare a fresh solution of this compound in the derivatization buffer at a concentration of 10 mg/mL.

    • Add the derivatization reagent to the peptide solution at a molar excess (e.g., 10- to 50-fold excess over the estimated number of primary amines).

    • Incubate the reaction mixture at room temperature for 1-2 hours.

  • Quenching the Reaction:

    • Add the quenching solution to the reaction mixture to consume any excess derivatization reagent.

    • Incubate for 15 minutes at room temperature.

  • Sample Cleanup:

    • Acidify the sample with 0.1% trifluoroacetic acid (TFA).

    • Desalt and purify the derivatized peptides using a C18 SPE cartridge according to the manufacturer's instructions.

    • Elute the derivatized peptides and dry them in a vacuum centrifuge.

  • Mass Spectrometry Analysis:

    • Reconstitute the dried, derivatized peptides in a solvent suitable for mass spectrometry (e.g., 0.1% formic acid in 2% acetonitrile).

    • Analyze the sample by LC-MS/MS.

Diagram of the Peptide Derivatization Workflow:

G cluster_derivatization Peptide Derivatization Workflow A Peptide Sample B Derivatization with 6-Amidino-2-naphthol Methanesulfonate A->B C Quenching B->C D Sample Cleanup (SPE) C->D E LC-MS/MS Analysis D->E

Caption: General workflow for peptide derivatization and analysis.

Protocol 3: Application as a MALDI Matrix (Hypothetical)

The potential of this compound as a matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry has not been documented. A suitable MALDI matrix should absorb the laser energy and facilitate the soft ionization of the analyte. The naphthol structure suggests it might absorb UV light. The following is a hypothetical protocol for testing its utility as a MALDI matrix.

Materials:

  • Peptide or protein analyte

  • This compound

  • Matrix solvent (e.g., a mixture of acetonitrile and water with 0.1% TFA)

  • MALDI target plate

  • MALDI-TOF mass spectrometer

Procedure:

  • Matrix Solution Preparation:

    • Prepare a saturated solution of this compound in the chosen matrix solvent.

  • Analyte Solution Preparation:

    • Dissolve the peptide or protein analyte in a compatible solvent (e.g., 0.1% TFA) to a concentration of 1-10 pmol/µL.

  • Sample Spotting (Dried-Droplet Method):

    • On the MALDI target plate, mix 1 µL of the analyte solution with 1 µL of the matrix solution.

    • Allow the mixture to air-dry completely, forming crystals.

  • MALDI-MS Analysis:

    • Insert the target plate into the MALDI-TOF mass spectrometer.

    • Acquire mass spectra in the appropriate mass range for the analyte.

    • Optimize laser power and detector settings to obtain the best signal-to-noise ratio.

Diagram of MALDI Sample Preparation:

G cluster_maldi MALDI Sample Preparation Workflow A Prepare Matrix Solution C Mix and Spot on Target A->C B Prepare Analyte Solution B->C D Air Dry to Co-crystallize C->D E MALDI-MS Analysis D->E

Caption: Workflow for MALDI sample preparation.

Data Presentation (Illustrative)

Due to the lack of published quantitative data on the performance of this compound in mass spectrometry, the following tables present hypothetical data to illustrate how such information would be structured. These values are for exemplary purposes only.

Table 1: Hypothetical Performance of Peptide Derivatization
ParameterAngiotensin II (Undivatized)Angiotensin II (Derivatized)
Precursor Ion (m/z) 1046.51310.7
Signal Intensity (arbitrary units) 1.2 x 10⁶5.8 x 10⁶
Sequence Coverage (%) 7595
Limit of Detection (fmol) 5010
Table 2: Hypothetical Comparison as a MALDI Matrix
Analyte (Protein)Matrix: α-Cyano-4-hydroxycinnamic acid (CHCA)Matrix: this compound
Cytochrome C (12.4 kDa)
Signal-to-Noise Ratio15080
Mass Resolution (FWHM)12,0009,500
Myoglobin (17 kDa)
Signal-to-Noise Ratio12065
Mass Resolution (FWHM)10,0008,000

Conclusion

This compound presents a potential tool for researchers in mass spectrometry-based proteomics as a peptide derivatization agent. The provided protocols, while based on general principles due to a lack of specific published methods, offer a starting point for its synthesis and application. Further empirical studies are necessary to fully characterize its efficacy in enhancing peptide fragmentation and to explore its potential as a MALDI matrix. Researchers are encouraged to optimize the outlined protocols for their specific analytical needs.

References

Application Notes and Protocols for Improving Peptide Fragmentation through Chemical Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Acknowledgment: A specific, publicly documented protocol for the use of 6-Amidino-2-naphthol Methanesulfonate for improving peptide fragmentation could not be located. However, based on its chemical structure containing an amidino group, it is likely to function similarly to other guanidinylation and high-proton affinity derivatization reagents used for the same purpose. This document provides a detailed application note and protocol for a well-established related method, Guanidinylation of Peptides , which can serve as a comprehensive guide and a potential starting point for the use of analogous reagents.

Application Note: Enhanced Peptide Fragmentation and Identification through Guanidinylation

Introduction

In mass spectrometry-based proteomics, confident peptide identification relies on the generation of informative fragment ion spectra (MS/MS). The efficiency of peptide fragmentation, particularly through Collision-Induced Dissociation (CID), is heavily influenced by the peptide's amino acid composition and charge state. Peptides terminating in basic residues like arginine tend to produce more complete b- and y-ion series, facilitating straightforward sequence determination. However, tryptic peptides ending in lysine (B10760008) often exhibit less favorable fragmentation patterns.

Chemical derivatization of primary amines (N-terminus and lysine side chains) with a guanidinyl group, a process known as guanidinylation, converts lysine residues into homoarginine. This modification imparts a higher gas-phase basicity (proton affinity) to the peptide, localizing the positive charge at the C-terminus and promoting more predictable and extensive fragmentation along the peptide backbone.[1][2][3] This results in improved sequence coverage, more confident peptide spectrum matches (PSMs), and ultimately, more reliable protein identifications.

Principle of the Method

Guanidinylation involves the reaction of a guanidinylating reagent with the primary amino groups of a peptide. The most common reagent for this purpose is O-methylisourea. The reaction converts the ε-amino group of lysine residues into a guanidinium (B1211019) group, effectively transforming lysine into homoarginine, which has a side chain one methylene (B1212753) group longer than arginine.

The resulting guanidinium group has a high proton affinity, which helps to direct fragmentation during CID, leading to a more complete and intense y-ion series. This simplification of the fragmentation pattern can be particularly advantageous for de novo sequencing and for improving the scores of database search algorithms.

Applications

  • Improved Protein Identification: By enhancing the fragmentation of lysine-terminated peptides, guanidinylation can increase the number of identified peptides and proteins in complex mixtures.[2]

  • Enhanced de novo Sequencing: The generation of more complete and predictable ion series simplifies the manual or automated interpretation of MS/MS spectra for peptides not present in databases.

  • Targeted Proteomics: In selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) experiments, the predictable fragmentation of guanidinylated peptides can aid in the selection of optimal transitions.

  • Analysis of Post-Translational Modifications (PTMs): By simplifying the backbone fragmentation, guanidinylation can help to better characterize other PTMs on the peptide.

Workflow Overview

The general workflow for guanidinylation in a proteomics experiment is as follows:

Protein_Extraction Protein Extraction and Solubilization Reduction_Alkylation Reduction and Alkylation Protein_Extraction->Reduction_Alkylation Proteolytic_Digestion Proteolytic Digestion (e.g., Trypsin) Reduction_Alkylation->Proteolytic_Digestion Guanidinylation Guanidinylation (e.g., with O-methylisourea) Proteolytic_Digestion->Guanidinylation Desalting Peptide Desalting (e.g., C18 solid-phase extraction) Guanidinylation->Desalting LC_MS_MS LC-MS/MS Analysis Desalting->LC_MS_MS Data_Analysis Data Analysis LC_MS_MS->Data_Analysis cluster_0 Chemical Modification cluster_1 Mass Spectrometry Effects cluster_2 Proteomics Outcome Lysine Lysine Residue (Primary Amine) Guanidinylation Guanidinylation (e.g., O-methylisourea) Lysine->Guanidinylation Homoarginine Homoarginine Residue (Guanidinium Group) Guanidinylation->Homoarginine High_Proton_Affinity Increased Gas-Phase Basicity Homoarginine->High_Proton_Affinity Charge_Localization Charge Localization at C-terminus High_Proton_Affinity->Charge_Localization Predictable_Fragmentation Predictable Fragmentation (y-ion series) Charge_Localization->Predictable_Fragmentation Improved_Sequence_Coverage Improved Sequence Coverage Predictable_Fragmentation->Improved_Sequence_Coverage Confident_PSMs More Confident PSMs Improved_Sequence_Coverage->Confident_PSMs Reliable_Protein_ID Reliable Protein Identification Confident_PSMs->Reliable_Protein_ID

References

Application Notes and Protocols: 6-Amidino-2-naphthol Methanesulfonate and its Role as a Serine Protease Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 6-Amidino-2-naphthol Methanesulfonate (B1217627), primarily focusing on its active form, Nafamostat (B1217035) Mesylate, a potent broad-spectrum serine protease inhibitor. This document details its mechanism of action, summarizes its inhibitory activity against various serine proteases, and provides detailed protocols for key in vitro experiments.

Introduction

6-Amidino-2-naphthol methanesulfonate is recognized as a major metabolite and a key intermediate in the synthesis of Nafamostat Mesylate.[1][2][3] Nafamostat Mesylate (also known as FUT-175) is a synthetic, reversible inhibitor of a wide range of serine proteases.[4] It has been clinically used as an anticoagulant, particularly during extracorporeal circulation, and for the treatment of acute pancreatitis.[5] Recent research has also highlighted its potential as an anti-inflammatory and antiviral agent, notably for its ability to inhibit viral entry into host cells.[6]

Mechanism of Action

Nafamostat Mesylate functions as a slow, tight-binding substrate, effectively trapping the target serine protease in an acyl-enzyme intermediate form, which leads to the observed inhibition.[4] It forms a reversible covalent bond with the active site of these enzymes, preventing them from cleaving their natural substrates. This inhibitory action disrupts various physiological and pathological processes, including blood coagulation, inflammation, and viral replication.[7]

Key Molecular Targets

Nafamostat Mesylate exhibits inhibitory activity against a broad spectrum of serine proteases, including:

  • Coagulation Factors: Thrombin (Factor IIa), Factor Xa, and Factor XIIa are critical components of the coagulation cascade.[8] Their inhibition by Nafamostat Mesylate leads to its anticoagulant effects.

  • Fibrinolytic System: Plasmin, an enzyme responsible for the breakdown of blood clots, is also inhibited by Nafamostat Mesylate.

  • Kallikrein-Kinin System: Kallikrein, a key enzyme in this system, plays a role in inflammation and blood pressure regulation.

  • Digestive Enzymes: The inhibition of trypsin, a digestive enzyme, forms the basis of Nafamostat Mesylate's application in treating pancreatitis.[9]

  • Viral Entry-Associated Proteases: Transmembrane Protease, Serine 2 (TMPRSS2) is a host cell protease essential for the priming of viral spike proteins, enabling viral entry into cells. Nafamostat Mesylate is a potent inhibitor of TMPRSS2, which is a key mechanism for its potential antiviral activity against viruses like SARS-CoV-2.[6][9]

Quantitative Data Summary: Inhibitory Activity of Nafamostat Mesylate

The inhibitory potency of Nafamostat Mesylate against various serine proteases has been determined in numerous studies. The following table summarizes the reported half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values.

Target ProteaseInhibitorInhibitory ValueAssay Type
TMPRSS2Nafamostat mesylateIC50 = 0.27 nMEnzymatic Assay
TrypsinNafamostat mesylateKi = 95.3 pMEnzymatic Assay
Human TryptaseNafamostat mesylateKi = 95.3 pMEnzymatic Assay
General Serine ProteasesNafamostat mesylateIC50 = 0.3 - 54.0 µMEnzymatic Assay
HepsinNafamostat mesylateIC50 = 0.005 µMFunctional Assay
HGFANafamostat mesylateKi = 0.025 µMFunctional Assay
Extrinsic Pathway (TF-F.VIIa)Nafamostat mesylateIC50 = 0.1 µMFunctional Assay
Listeria monocytogenes HtrANafamostat mesylateIC50 = 6.6 ± 0.4 µMCleavage Assay

Note: IC50 and Ki values can vary depending on the specific assay conditions.

Signaling Pathways and Experimental Workflows

Mechanism of Serine Protease Inhibition by Nafamostat Mesylate cluster_0 Serine Protease Active Site cluster_1 Inhibition by Nafamostat Mesylate Serine Protease Serine Protease Products Products Serine Protease->Products Cleavage Inhibited Complex Acyl-Enzyme Intermediate Serine Protease->Inhibited Complex Substrate Substrate Substrate->Serine Protease Nafamostat Nafamostat Nafamostat->Serine Protease Binding

Mechanism of Nafamostat Mesylate Inhibition

Anticoagulant Action of Nafamostat Mesylate Prothrombin Prothrombin Factor Xa Factor Xa Thrombin Thrombin Fibrin (Clot) Fibrin (Clot) Thrombin->Fibrin (Clot) Converts Fibrinogen Fibrinogen Factor Xa->Thrombin Activates Nafamostat Nafamostat Nafamostat->Thrombin Inhibits Nafamostat->Factor Xa Inhibits Inhibition of Viral Entry by Nafamostat Mesylate Virus Virus Host Cell Host Cell Virus->Host Cell Binding TMPRSS2 TMPRSS2 Viral Entry Viral Entry TMPRSS2->Viral Entry Enables Nafamostat Nafamostat Nafamostat->TMPRSS2 Inhibits Workflow for Serine Protease Inhibition Assay Prepare Reagents Prepare Reagents Plate Setup Plate Setup Prepare Reagents->Plate Setup Nafamostat, Enzyme Pre-incubation Pre-incubation Plate Setup->Pre-incubation Add Enzyme Reaction Initiation Reaction Initiation Pre-incubation->Reaction Initiation Add Substrate Measurement Measurement Reaction Initiation->Measurement Read Fluorescence Data Analysis Data Analysis Measurement->Data Analysis Calculate IC50

References

Application Notes and Protocols for Enzyme Inhibition Assay Using 6-Amidino-2-naphthol Methanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Assay Principle

Serine proteases are a major class of enzymes involved in a wide range of physiological and pathological processes, making them important targets for drug discovery. The development of robust and reliable assays to screen for serine protease inhibitors is crucial. This document provides a detailed protocol for an enzyme inhibition assay using a fluorogenic substrate based on 6-Amidino-2-naphthol.

The assay principle is based on the enzymatic cleavage of a non-fluorescent substrate derivative of 6-Amidino-2-naphthol by a serine protease, such as trypsin. This cleavage releases the highly fluorescent 6-Amidino-2-naphthol, leading to a measurable increase in fluorescence intensity. The rate of the fluorescence increase is directly proportional to the enzyme activity. In the presence of an inhibitor, the enzyme's activity is reduced, resulting in a decreased rate of fluorescence generation. The potency of the inhibitor can be determined by measuring the reduction in fluorescence signal at various inhibitor concentrations.

Experimental Protocols

Materials and Reagents
  • Enzyme: Trypsin, TPCK-treated (or other suitable serine protease)

  • Substrate: A suitable non-fluorescent N-terminally blocked peptide derivative of 6-Amidino-2-naphthol (e.g., Boc-Gln-Ala-Arg-6-amidino-2-naphthylamide). The methanesulfonate (B1217627) salt of 6-Amidino-2-naphthol can be used as a standard for fluorescence calibration.

  • Inhibitor: Test compound or a known trypsin inhibitor (e.g., aprotinin) for positive control.

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 5 mM CaCl₂.

  • Solvent for Compounds: Dimethyl sulfoxide (B87167) (DMSO).

  • Microplate: Black, flat-bottom 96-well microplate suitable for fluorescence measurements.

  • Fluorescence Microplate Reader: Capable of excitation at ~330 nm and emission detection at ~420 nm.

Preparation of Solutions
  • Assay Buffer: Prepare a stock solution of 1 M Tris-HCl, pH 8.0, 5 M NaCl, and 1 M CaCl₂. The final assay buffer can be prepared by diluting the stock solutions in deionized water.

  • Enzyme Stock Solution: Prepare a 1 mg/mL stock solution of trypsin in 1 mM HCl. Store at -20°C. Immediately before the assay, dilute the stock solution to the desired working concentration (e.g., 10 µg/mL) in assay buffer.

  • Substrate Stock Solution: Prepare a 10 mM stock solution of the fluorogenic substrate in DMSO. Store at -20°C, protected from light.

  • Inhibitor Stock Solution: Prepare a 10 mM stock solution of the test inhibitor in DMSO. Store at -20°C. Create a series of dilutions of the inhibitor in DMSO to be used for the assay.

Enzyme Inhibition Assay Protocol
  • Inhibitor Preparation: In the 96-well plate, add 2 µL of the serially diluted inhibitor solutions to the appropriate wells. For the control (uninhibited) and blank wells, add 2 µL of DMSO.

  • Enzyme Addition: Add 98 µL of the diluted enzyme solution to each well containing the inhibitor and to the control wells. For the blank wells, add 98 µL of assay buffer without the enzyme.

  • Incubation: Mix the plate gently and incubate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 100 µL of the fluorogenic substrate, pre-diluted to a 2X working concentration in assay buffer, to all wells to initiate the enzymatic reaction. The final volume in each well will be 200 µL.

  • Fluorescence Measurement: Immediately place the plate in the fluorescence microplate reader and measure the fluorescence intensity at regular intervals (e.g., every minute) for 30 minutes. Use an excitation wavelength of approximately 330 nm and an emission wavelength of approximately 420 nm. The exact wavelengths may need to be optimized for the specific substrate and instrument.

  • Data Analysis:

    • Subtract the fluorescence of the blank from all readings.

    • Determine the rate of the reaction (V) by calculating the slope of the linear portion of the fluorescence versus time curve.

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Data Presentation

Table 1: Hypothetical Inhibition Data for a Test Compound against Trypsin

Inhibitor Concentration (µM)Average Fluorescence Rate (RFU/min)% Inhibition
0 (Control)5000
0.145010
0.530040
124551
510080
105090
IC₅₀ ~0.9 µM

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Data Acquisition & Analysis prep_reagents Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) serial_dilute Serial Dilution of Inhibitor prep_reagents->serial_dilute add_inhibitor Add Inhibitor/DMSO to Plate serial_dilute->add_inhibitor add_enzyme Add Enzyme Solution add_inhibitor->add_enzyme incubate Incubate (37°C, 15 min) add_enzyme->incubate add_substrate Add Substrate to Initiate Reaction incubate->add_substrate measure_fluorescence Measure Fluorescence (Kinetic Read) add_substrate->measure_fluorescence calculate_rate Calculate Reaction Rates measure_fluorescence->calculate_rate calculate_inhibition % Inhibition Calculation calculate_rate->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50

Caption: Experimental workflow for the enzyme inhibition assay.

signaling_pathway cluster_reaction Enzymatic Reaction cluster_inhibition Inhibition Enzyme Serine Protease (e.g., Trypsin) Substrate Non-Fluorescent Substrate Enzyme->Substrate Binds Inactive_Complex Inactive Enzyme-Inhibitor Complex Product Fluorescent 6-Amidino-2-naphthol Substrate->Product Cleavage Inhibitor Inhibitor Inhibitor->Enzyme Binds Inactive_Complex->Substrate No Reaction

Caption: Principle of the fluorogenic enzyme inhibition assay.

Synthesis of Nafamostat from 6-Amidino-2-naphthol Methanesulfonate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nafamostat (B1217035), a synthetic serine protease inhibitor, is a potent anticoagulant and anti-inflammatory agent.[1][2] It is clinically used for the treatment of acute pancreatitis and as an anticoagulant during extracorporeal circulation.[3][4] Nafamostat functions by inhibiting a wide array of serine proteases involved in critical physiological cascades, including the coagulation, fibrinolytic, kallikrein-kinin, and complement systems.[2][5] This document provides detailed application notes and protocols for the synthesis of Nafamostat, commencing from the key intermediate, 6-Amidino-2-naphthol (B1198881) Methanesulfonate (B1217627). The synthesis route described herein avoids the use of highly toxic reagents, such as copper cyanide, offering a more streamlined and safer approach for laboratory and potential scale-up production.

Synthetic Pathway Overview

The synthesis of Nafamostat from 6-Amidino-2-naphthol Methanesulfonate involves a two-stage process. The first stage details the preparation of the intermediate this compound from 6-hydroxy-2-naphthaldehyde (B1303687). The second stage describes the coupling of this intermediate with 4-guanidinobenzoic acid hydrochloride to yield the final product, Nafamostat.

Synthesis_Workflow cluster_stage1 Stage 1: Synthesis of this compound cluster_stage2 Stage 2: Synthesis of Nafamostat A 6-hydroxy-2-naphthaldehyde B 6-cyano-2-naphthol (B14798) A->B Hydroxylamine (B1172632) HCl, DMSO, 100°C C 6-hydroxy-2-naphthalene imino methyl ester hydrochloride B->C Pinner Reaction: Acetyl Chloride, Methanol (B129727), 0-10°C D 6-amidino-2-naphthol C->D Aminolysis: Ammonia (B1221849) gas, 50°C E 6-Amidino-2-naphthol Methanesulfonate D->E Sodium Bicarbonate, Methanesulfonic Acid G Nafamostat Mesylate E->G Coupling Reaction: 4,5-dicyanoimidazole (B129182), Dichloromethane (B109758), 0-20°C F 4-guanidinobenzoic acid hydrochloride F->G

Figure 1: Overall synthetic workflow for Nafamostat Mesylate.

Stage 1: Synthesis of this compound

This stage involves a three-step synthesis starting from 6-hydroxy-2-naphthaldehyde.

Experimental Protocol

Step 1: Synthesis of 6-cyano-2-naphthol

  • To a 5000 mL three-necked flask, add 6-hydroxy-2-naphthaldehyde (350 g, 2.0 mol), hydroxylamine hydrochloride (278 g, 4.0 mol), and dimethyl sulfoxide (B87167) (3500 mL).

  • Stir the mixture and heat to 100°C. Maintain this temperature for 1 hour.

  • Cool the reaction mixture to room temperature.

  • Pour the reaction solution into a large volume of water while stirring to precipitate the product.

  • Filter the solid, wash the filter cake with water to obtain the crude product.

  • Recrystallize the crude product from an ethanol (B145695)/water solution to yield off-white 6-cyano-2-naphthol.

Step 2: Synthesis of 6-hydroxy-2-naphthalene imino methyl ester hydrochloride (Pinner Reaction)

  • In a three-necked flask, cool anhydrous methanol (740 mL) to 0-5°C with stirring.

  • Slowly add acetyl chloride (430 mL, 5.0 mol) dropwise while maintaining the temperature between 0-5°C.

  • After the addition is complete, stir the solution for a period at 0-5°C.

  • Add 6-cyano-2-naphthol (85 g, 0.5 mol) to the reaction mixture.

  • Allow the reaction to proceed at 10°C for 10 hours.

  • Add isopropyl ether to the reaction mixture and stir for 1 hour to precipitate the product.

  • Filter the solid and wash the filter cake with isopropyl ether.

Step 3: Synthesis of 6-amidino-2-naphthol and conversion to this compound

  • The dried filter cake from the previous step (6-hydroxy-2-naphthalene imino methyl ester hydrochloride) is mixed with methanol.

  • Heat the mixture to 50°C.

  • Bubble dry ammonia gas through the solution for 3 hours.

  • Evaporate the solvent under reduced pressure to obtain a yellow solid (6-amidino-2-naphthol).

  • Mix the yellow solid with a saturated sodium bicarbonate solution and stir.

  • Filter the mixture and wash with water until neutral.

  • Suspend the wet product in methanol and add methanesulfonic acid dropwise until the solid dissolves.

  • Add isopropyl ether to precipitate the final product.

  • Filter the solid, wash with isopropyl ether, and recrystallize from ethanol to obtain this compound as a yellow solid.

Data Presentation
StepStarting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)
16-hydroxy-2-naphthaldehydeHydroxylamine hydrochlorideDMSO100170
26-cyano-2-naphtholAcetyl chloride, MethanolMethanol0-1010-
36-hydroxy-2-naphthalene imino methyl ester hydrochlorideAmmonia gas, Sodium bicarbonate, Methanesulfonic acidMethanol50350 (from 6-cyano-2-naphthol)

Stage 2: Synthesis of Nafamostat from this compound

This final stage involves the coupling of the synthesized intermediate with 4-guanidinobenzoic acid hydrochloride.

Experimental Protocol
  • In a reaction vessel, mix p-guanidinobenzoic acid hydrochloride (5.9 g), this compound (5.9 g), 4,5-dicyanoimidazole (0.05 g), and dichloromethane (30 mL).[4]

  • Stir the mixture at 0-5°C for 1 hour.[4]

  • Increase the temperature to 20°C and continue the reaction for 10 hours.[4]

  • Filter the reaction mixture and wash the solid with dichloromethane.[4]

  • Adjust the pH of the resulting solid to 2 with methanesulfonic acid to obtain Nafamostat Mesylate.[4]

Data Presentation
Starting MaterialsReagentsSolventTemperature (°C)Time (h)Yield (%)Melting Point (°C)
This compound, p-guanidinobenzoic acid hydrochloride4,5-dicyanoimidazole, Methanesulfonic acidDichloromethane0-201167.9 - 71.4152-156

Signaling Pathways Inhibited by Nafamostat

Nafamostat's therapeutic effects stem from its broad-spectrum inhibition of serine proteases. Below are diagrams illustrating its inhibitory actions on key physiological pathways.

Coagulation_Cascade XII XII XIIa XIIa XII->XIIa XI XI XIIa->XI XIa XIa XI->XIa IX IX XIa->IX IXa IXa IX->IXa X X IXa->X Xa Xa X->Xa Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Xa Fibrinogen Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Thrombin Nafamostat Nafamostat Nafamostat->XIIa Nafamostat->Xa Nafamostat->Thrombin

Figure 2: Inhibition of the Coagulation Cascade by Nafamostat.

Fibrinolytic_System Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin tPA, uPA Fibrin Fibrin Fibrin Degradation Products Fibrin Degradation Products Fibrin->Fibrin Degradation Products Plasmin Nafamostat Nafamostat Nafamostat->Plasmin

Figure 3: Inhibition of the Fibrinolytic System by Nafamostat.

Kallikrein_Kinin_System Prekallikrein Prekallikrein Kallikrein Kallikrein Prekallikrein->Kallikrein High Molecular Weight Kininogen High Molecular Weight Kininogen Bradykinin Bradykinin High Molecular Weight Kininogen->Bradykinin Kallikrein Nafamostat Nafamostat Nafamostat->Kallikrein

Figure 4: Inhibition of the Kallikrein-Kinin System by Nafamostat.

Complement_System C1 Complex C1 Complex C1s C1s C1 Complex->C1s C4 C4 C1s->C4 C2 C2 C1s->C2 C4a + C4b C4a + C4b C4->C4a + C4b C2a + C2b C2a + C2b C2->C2a + C2b C4b + C2a C4b + C2a C3 Convertase C3 Convertase C4b + C2a->C3 Convertase C3 C3 C3a + C3b C3a + C3b C3->C3a + C3b C3 Convertase Nafamostat Nafamostat Nafamostat->C1s

Figure 5: Inhibition of the Complement System by Nafamostat.

References

Application Notes and Protocols for the Use of 6-Amidino-2-naphthol Methanesulfonate in Studying Protein-Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amidino-2-naphthol methanesulfonate (B1217627) is a chemical compound recognized primarily as a major metabolite of Nafamostat (B1217035) Mesylate, a potent synthetic serine protease inhibitor.[1] While extensive research has focused on Nafamostat Mesylate for its therapeutic applications, 6-Amidino-2-naphthol methanesulfonate itself exhibits inhibitory activity against serine proteases, albeit to a lesser extent.[2] This property, along with its utility as a derivatization reagent in mass spectrometry, presents opportunities for its application in the study of protein-protein interactions (PPIs), particularly those modulated by serine protease activity or those being analyzed through proteomic approaches.

These application notes provide an overview of how this compound can be employed in research settings to investigate PPIs. The protocols provided are based on its known biochemical functions and are intended to serve as a foundational guide for experimental design.

Application Note 1: Investigation of Protein-Protein Interactions Modulated by Serine Proteases

Many critical biological processes, including blood coagulation, inflammation, and viral entry into host cells, are regulated by serine proteases.[3][4] The interaction between a serine protease and its substrate or other binding partners is a form of protein-protein interaction. This compound, as a serine protease inhibitor, can be utilized to study these interactions. By inhibiting the protease, it can stabilize the interaction with a substrate or prevent downstream interactions that are dependent on proteolytic cleavage.

Key Applications:

  • Modulation of Protease-Substrate Interactions: Investigating how the inhibition of a specific serine protease by this compound affects its interaction with its protein substrate.

  • Elucidation of Signaling Pathways: Understanding the role of serine proteases in signaling cascades by observing the effect of their inhibition on downstream protein-protein interactions.

  • Antiviral Research: Studying the interaction between viral envelope proteins and host cell serine proteases (e.g., TMPRSS2) that are essential for viral entry.[3][4] While much of this research has been done with Nafamostat Mesylate, this compound can be used in comparative studies.

Quantitative Data

The inhibitory effects of this compound (referred to as 6A2N in the study) and its parent compound, Nafamostat Mesylate (NM), on various serine proteases have been quantified. The following table summarizes the reported IC50 values.

CompoundTarget ProteaseIC50 (μM)Reference
Nafamostat Mesylate (NM)uPA0.046[2]
6-Amidino-2-naphthol (6A2N)uPA1.3[2]

This data highlights that while 6-Amidino-2-naphthol is a less potent inhibitor than Nafamostat Mesylate, it still demonstrates activity in the micromolar range against urokinase-type plasminogen activator (uPA).

Experimental Protocol: In Vitro Protease Inhibition Assay to Study PPI

This protocol describes how to assess the effect of this compound on the interaction between a serine protease and its protein substrate using a fluorogenic peptide substrate as a readout.

Materials:

  • Purified serine protease of interest

  • Fluorogenic peptide substrate for the protease

  • This compound

  • Assay buffer (e.g., Tris-HCl or HEPES buffer at physiological pH, containing appropriate salts)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagents:

    • Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution.

    • Prepare serial dilutions of the inhibitor in assay buffer.

    • Prepare solutions of the serine protease and the fluorogenic substrate in assay buffer at desired concentrations.

  • Assay Setup:

    • In the wells of the 96-well plate, add a fixed volume of the serine protease solution.

    • Add varying concentrations of this compound to the wells. Include a vehicle control (DMSO) and a no-enzyme control.

    • Incubate the plate at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the protease.

  • Initiate Reaction:

    • Add the fluorogenic peptide substrate to all wells to initiate the enzymatic reaction.

  • Data Acquisition:

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the fluorogenic substrate.

  • Data Analysis:

    • Calculate the initial reaction rates (slopes of the fluorescence vs. time curves).

    • Plot the reaction rates against the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Expected Outcome: This assay will quantify the inhibitory potency of this compound on the target serine protease. A lower reaction rate in the presence of the inhibitor indicates a disruption of the protease-substrate interaction.

Experimental_Workflow_Inhibition_Assay cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare Inhibitor Dilutions add_inhibitor Add Inhibitor prep_inhibitor->add_inhibitor prep_enzyme Prepare Protease Solution add_enzyme Add Protease to Plate prep_enzyme->add_enzyme prep_substrate Prepare Substrate Solution add_substrate Add Substrate prep_substrate->add_substrate add_enzyme->add_inhibitor incubate Incubate add_inhibitor->incubate incubate->add_substrate measure_fluorescence Measure Fluorescence add_substrate->measure_fluorescence calculate_rates Calculate Reaction Rates measure_fluorescence->calculate_rates plot_data Plot Dose-Response Curve calculate_rates->plot_data determine_ic50 Determine IC50 plot_data->determine_ic50

Workflow for In Vitro Protease Inhibition Assay.

Application Note 2: Use in Mass Spectrometry for Protein Complex Analysis

6-Amidino-2-naphthol has been described as a derivatization reagent that can enhance peptide fragmentation in mass spectrometry.[1] This property can be leveraged to improve the identification of proteins within a complex. By modifying specific amino acid residues (likely arginine, given the amidino group), the fragmentation pattern of peptides during tandem mass spectrometry (MS/MS) can be altered, potentially leading to more confident peptide and protein identifications. This is particularly useful in pull-down or co-immunoprecipitation (Co-IP) experiments followed by mass spectrometry.

Key Applications:

  • Improved Protein Identification in Complexes: Enhancing the sequence coverage of proteins identified from a purified complex.

  • Characterization of Post-Translational Modifications: The derivatization could potentially be used to map specific modification sites by altering the fragmentation behavior of modified peptides.

Experimental Protocol: Derivatization of Protein Complexes for Mass Spectrometry Analysis

This protocol outlines a general workflow for using this compound to derivatize a protein complex purified by Co-IP prior to mass spectrometric analysis.

Materials:

  • Purified protein complex from Co-IP or other affinity purification method

  • This compound

  • Denaturation buffer (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5)

  • Reducing agent (e.g., DTT)

  • Alkylating agent (e.g., iodoacetamide)

  • Trypsin (mass spectrometry grade)

  • Derivatization buffer (a buffer compatible with the reaction, pH to be optimized)

  • Quenching solution (e.g., Tris buffer)

  • C18 desalting spin columns

  • Mass spectrometer (e.g., Orbitrap or Q-TOF)

Procedure:

  • Protein Complex Elution and Denaturation:

    • Elute the purified protein complex from the affinity beads.

    • Denature the proteins by adding denaturation buffer.

  • Reduction and Alkylation:

    • Reduce the disulfide bonds by adding DTT and incubating.

    • Alkylate the free cysteine residues by adding iodoacetamide (B48618) and incubating in the dark.

  • Proteolytic Digestion:

    • Dilute the denatured protein sample to reduce the urea concentration (to < 1 M).

    • Add trypsin and incubate overnight at 37°C to digest the proteins into peptides.

  • Peptide Derivatization:

    • Adjust the pH of the peptide solution with the derivatization buffer.

    • Add this compound to the peptide mixture. The optimal concentration and reaction time will need to be determined empirically.

    • Incubate to allow for the derivatization reaction to proceed.

  • Quenching and Desalting:

    • Quench the reaction by adding the quenching solution.

    • Desalt and purify the derivatized peptides using C18 spin columns according to the manufacturer's instructions.

  • Mass Spectrometry Analysis:

    • Analyze the derivatized peptides by LC-MS/MS.

  • Data Analysis:

    • Search the acquired MS/MS spectra against a protein database using a search engine (e.g., Mascot, SEQUEST).

    • The search parameters must be modified to include the mass shift caused by the derivatization with 6-Amidino-2-naphthol on the potential target amino acid residues.

Expected Outcome: The derivatization is expected to improve the quality of the MS/MS spectra for certain peptides, leading to higher confidence scores in protein identification and potentially identifying proteins that were previously ambiguous or below the detection limit.

Experimental_Workflow_MS start Purified Protein Complex denature Denaturation, Reduction, Alkylation start->denature digest Trypsin Digestion denature->digest derivatize Peptide Derivatization with 6-Amidino-2-naphthol digest->derivatize desalt Desalting (C18) derivatize->desalt lcms LC-MS/MS Analysis desalt->lcms database Database Search (with modification) lcms->database identify Protein Identification database->identify

Workflow for Mass Spectrometry Analysis.

Signaling Pathway Diagram

The inhibitory action of this compound on a serine protease can interrupt a signaling cascade. For example, in a pathway where Protease A cleaves and activates Protein B, which then interacts with Protein C, the inhibitor would block the initial cleavage step.

Signaling_Pathway inhibitor 6-Amidino-2-naphthol Methanesulfonate protease_a Protease A inhibitor->protease_a protein_b_active Protein B (Active) protease_a->protein_b_active Cleavage protein_b Protein B (Inactive) interaction Interaction (Downstream Signaling) protein_b_active->interaction protein_c Protein C protein_c->interaction

Inhibition of a Protease-Mediated Signaling Pathway.

Conclusion

While this compound is not as widely studied as its parent compound, Nafamostat Mesylate, its properties as a serine protease inhibitor and a mass spectrometry derivatization reagent make it a potentially useful tool for researchers studying protein-protein interactions. The protocols provided here offer a starting point for incorporating this compound into experimental workflows aimed at elucidating the complex networks of protein interactions that govern cellular processes. Further optimization and validation will be necessary for specific applications.

References

6-Amidino-2-naphthol Methanesulfonate: A Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Amidino-2-naphthol (B1198881) methanesulfonate (B1217627), more commonly known as Nafamostat (B1217035) mesylate when formulated as the active pharmaceutical ingredient, is a potent, broad-spectrum synthetic serine protease inhibitor.[1][2] Initially developed in Japan, it has been clinically utilized for the treatment of acute pancreatitis and disseminated intravascular coagulation (DIC).[2][3] Its ability to inhibit a wide array of serine proteases involved in coagulation, inflammation, and viral entry has made it a subject of extensive research and a valuable building block in medicinal chemistry for the development of novel therapeutic agents.[4][5] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing this compound in their work.

Mechanism of Action

Nafamostat mesylate functions as a slow, tight-binding substrate for a variety of serine proteases. It forms a stable acyl-enzyme intermediate with the serine residue in the catalytic triad (B1167595) of the enzyme, effectively blocking its activity.[1] This inhibitory action is crucial to its therapeutic effects, which include anticoagulation, anti-inflammatory responses, and antiviral activity.[2][6][7]

Applications in Medicinal Chemistry

As a Serine Protease Inhibitor

The primary application of 6-amidino-2-naphthol methanesulfonate is as a potent inhibitor of serine proteases. Its broad-spectrum activity makes it a valuable tool for studying the roles of these enzymes in various physiological and pathological processes.

Table 1: Inhibitory Activity of Nafamostat Mesylate Against Various Serine Proteases

Target ProteaseInhibitorIC50 ValueKi ValueReference(s)
TMPRSS2Nafamostat mesylate0.27 nM-[5]
TrypsinNafamostat mesylate50 nM-[5]
Human TryptaseNafamostat mesylate-95.3 pM[5]
Thrombin (Factor IIa)Nafamostat mesylatePotent inhibitor-[8]
Factor XaNafamostat mesylate0.1 µM (for TF-F.VIIa mediated-F.Xa generation)-[9][10]
PlasminNafamostat mesylatePotent inhibitor-[8]
KallikreinNafamostat mesylatePotent inhibitor-[8]
Complement C1rNafamostat mesylate12 µM-[11]
HepsinNafamostat mesylate5 nM-[9][10]
HGFANafamostat mesylate0.15 µM25 nM[9][10]

Note: IC50 and Ki values can vary depending on the specific assay conditions.

As a Building Block for Drug Discovery

The 6-amidino-2-naphthol scaffold serves as a valuable starting point for the synthesis of novel drug candidates. The amidino group is a key feature for binding to the active site of serine proteases, while the naphthol moiety provides a rigid core that can be functionalized to modulate potency, selectivity, and pharmacokinetic properties.[12] Researchers have explored modifications of this scaffold to develop new inhibitors with improved characteristics.[13][14]

Signaling Pathways

Nafamostat mesylate exerts its effects by intervening in several critical signaling cascades.

coagulation_cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa XI XI XIa XIa XI->XIa XIIa IX IX IXa IXa IX->IXa XIa IX->IXa VIIa VII VII VIIa VIIa VII->VIIa Tissue Factor X X Xa Xa X->Xa VIIa X->Xa IXa, VIIIa Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Xa, Va Fibrinogen Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Thrombin Cross-linked Fibrin Cross-linked Fibrin Fibrin->Cross-linked Fibrin XIIIa Nafamostat Nafamostat Nafamostat->XIIa Inhibits Nafamostat->Xa Inhibits Nafamostat->Thrombin Inhibits

Inhibition of the Coagulation Cascade by Nafamostat.

complement_pathway cluster_classical Classical Pathway cluster_lectin Lectin Pathway cluster_alternative Alternative Pathway C1 C1 C1r, C1s C1r, C1s C1->C1r, C1s C4 C4 C4b C4b C4->C4b C3_convertase C3_convertase C4b->C3_convertase C2a C2 C2 C2a C2a C2->C2a C3 C3 C3_convertase->C3 Cleaves MBL MBL MASPs MASPs MBL->MASPs MASPs->C4 MASPs->C2 C3b C3b C3_convertase_alt C3_convertase_alt C3b->C3_convertase_alt Factor B, Factor D C3_convertase_alt->C3 Cleaves C3->C3b C3a C3a C3->C3a Nafamostat Nafamostat Nafamostat->C1r, C1s Inhibits

Inhibition of the Complement System by Nafamostat.

viral_entry cluster_entry Viral Entry Virus SARS-CoV-2 ACE2 ACE2 Receptor Virus->ACE2 Binds TMPRSS2 TMPRSS2 ACE2->TMPRSS2 Priming HostCell Host Cell TMPRSS2->HostCell Fusion Nafamostat Nafamostat Nafamostat->TMPRSS2 Inhibits

Inhibition of Viral Entry by Nafamostat.

Experimental Protocols

Protocol 1: In Vitro Trypsin Inhibition Assay

This protocol describes a method to determine the inhibitory activity of this compound against trypsin using a chromogenic substrate.

Materials:

  • Bovine pancreatic trypsin

  • N-α-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA)

  • Tris-HCl buffer (50 mM, pH 8.2) containing 20 mM CaCl2

  • This compound (Nafamostat mesylate)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of trypsin (e.g., 1 mg/mL) in 1 mM HCl.

  • Prepare a stock solution of L-BAPNA (e.g., 10 mM) in DMSO.

  • Prepare a stock solution of Nafamostat mesylate (e.g., 10 mM) in DMSO.

  • Create a series of dilutions of Nafamostat mesylate in Tris-HCl buffer.

  • In a 96-well plate, add 20 µL of each Nafamostat mesylate dilution. For the control (no inhibitor), add 20 µL of Tris-HCl buffer.

  • Add 160 µL of Tris-HCl buffer to all wells.

  • Add 10 µL of the trypsin solution to each well and incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding 10 µL of the L-BAPNA solution to each well.

  • Immediately measure the absorbance at 405 nm every minute for 15-30 minutes using a microplate reader.

  • Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

trypsin_inhibition_workflow A Prepare Reagent Solutions B Prepare Serial Dilutions of Nafamostat A->B C Add Nafamostat and Buffer to Plate B->C D Add Trypsin and Incubate C->D E Add L-BAPNA Substrate D->E F Measure Absorbance at 405 nm E->F G Calculate Reaction Rates F->G H Determine IC50 Value G->H

Workflow for Trypsin Inhibition Assay.

Protocol 2: Activated Partial Thromboplastin Time (aPTT) Assay

This protocol is used to evaluate the anticoagulant effect of this compound on the intrinsic and common pathways of the coagulation cascade.[15]

Materials:

  • Platelet-Poor Plasma (PPP)

  • This compound (Nafamostat mesylate)

  • aPTT reagent (containing a contact activator like silica)

  • 0.025 M Calcium Chloride (CaCl2) solution

  • Coagulometer

Procedure:

  • Prepare a series of dilutions of Nafamostat mesylate in a suitable buffer.

  • Pre-warm the PPP, aPTT reagent, and CaCl2 solution to 37°C.

  • Pipette 90 µL of PPP into a coagulometer cuvette.

  • Add 10 µL of the Nafamostat mesylate dilution (or buffer for control) to the PPP, mix gently, and incubate for 2 minutes at 37°C.

  • Add 100 µL of the pre-warmed aPTT reagent and incubate for a specified time (e.g., 3-5 minutes) at 37°C.

  • Initiate clotting by adding 100 µL of the pre-warmed CaCl2 solution.

  • The coagulometer will automatically measure the time to clot formation in seconds.

  • Record the clotting times for each concentration and plot the clotting time against the concentration of Nafamostat mesylate.

Protocol 3: SARS-CoV-2 Pseudovirus Entry Assay

This protocol can be used to assess the inhibitory effect of this compound on the entry of SARS-CoV-2 into host cells mediated by TMPRSS2.[16]

Materials:

  • HEK293T cells stably expressing ACE2 and TMPRSS2

  • SARS-CoV-2 spike-pseudotyped lentiviral or retroviral particles (encoding a reporter gene like luciferase or GFP)

  • This compound (Nafamostat mesylate)

  • Cell culture medium and supplements

  • 96-well white-walled plates (for luciferase assay)

  • Luciferase assay reagent

Procedure:

  • Seed HEK293T-ACE2-TMPRSS2 cells in a 96-well plate and incubate overnight.

  • Treat the cells with serial dilutions of Nafamostat mesylate for 1-2 hours prior to infection.

  • Infect the cells with the SARS-CoV-2 pseudovirus.

  • Incubate for 48-72 hours.

  • If using a luciferase reporter, lyse the cells and measure the luciferase activity according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration relative to the untreated control.

  • Determine the EC50 value by plotting the percentage of inhibition against the concentration of Nafamostat mesylate.

Conclusion

This compound is a well-established serine protease inhibitor with a broad range of biological activities. Its utility extends from being a therapeutic agent to a versatile building block in medicinal chemistry. The protocols and data presented here provide a foundation for researchers to explore the potential of this compound in their own studies, from basic enzymatic assays to more complex cellular models of disease. The continued investigation of this scaffold and its derivatives holds promise for the development of new and improved therapies for a variety of conditions.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Amidino-2-naphthol via the Pinner Reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the synthesis of 6-Amidino-2-naphthol (B1198881) using the Pinner reaction.

Frequently Asked Questions (FAQs)

Q1: What is the Pinner reaction and its application in synthesizing 6-Amidino-2-naphthol?

A1: The Pinner reaction is an acid-catalyzed process that converts a nitrile into an imino ester salt, known as a Pinner salt.[1][2][3] This intermediate is then reacted with ammonia (B1221849) or an amine to form the desired amidine.[1][3][4] In the synthesis of 6-Amidino-2-naphthol, the starting material, 6-cyano-2-naphthol (B14798), is first converted to the corresponding Pinner salt (an imidate hydrochloride) using an alcohol (typically methanol (B129727) or ethanol) and a strong acid like hydrogen chloride (HCl).[5] This salt is subsequently treated with ammonia in an aminolysis reaction to yield the final 6-Amidino-2-naphthol product.[5]

Q2: What are the most critical parameters for a successful Pinner reaction?

A2: The most critical parameter is the strict exclusion of water. The reaction must be carried out under anhydrous conditions because the Pinner salt intermediate is highly susceptible to hydrolysis, which will lead to the formation of an ester byproduct instead of the desired amidine.[1] Other key parameters include:

  • Acid Concentration: A sufficient concentration of a strong acid, typically anhydrous HCl, is required to protonate the nitrile and activate it for nucleophilic attack by the alcohol.[4][6]

  • Temperature Control: The Pinner salt intermediate can be thermally unstable. Low temperatures (e.g., 0-10°C) are often employed to prevent its decomposition or rearrangement into an amide and an alkyl chloride.[3][7]

  • Anhydrous Solvents: Solvents must be thoroughly dried before use.[7]

Q3: How can the starting material, 6-cyano-2-naphthol, be prepared?

A3: 6-Cyano-2-naphthol can be synthesized via several routes:

  • From 6-bromo-2-naphthol: This is a common method involving a nucleophilic aromatic substitution reaction with copper(I) cyanide (CuCN) in a polar aprotic solvent like DMF or N-methyl-2-pyrrolidinone (NMP) at elevated temperatures (135-200°C).[8][9][10]

  • From 6-hydroxy-2-naphthaldehyde (B1303687): This newer, "greener" method avoids the use of highly toxic cyanides.[5][10] The aldehyde reacts with hydroxylamine (B1172632) hydrochloride in a solvent like dimethyl sulfoxide (B87167) (DMSO) at around 100°C to form an oxime, which then dehydrates to yield 6-cyano-2-naphthol.[5][8][10]

Q4: What are the common side reactions and byproducts in this synthesis?

A4: The primary side reaction is the hydrolysis of the Pinner salt intermediate by any residual water, which produces 6-hydroxy-2-naphthalene carboxylate (an ester) as a major impurity.[1][6] If the Pinner salt is subjected to high temperatures, it can also decompose to form an N-alkyl amide and an alkyl chloride.[3][7] During the ammonolysis step, incomplete reaction can leave unreacted Pinner salt, which may hydrolyze during workup.

Pinner Reaction Mechanism

Pinner_Reaction Nitrile 6-Cyano-2-naphthol (Nitrile) ProtonatedNitrile Protonated Nitrile (Nitrilium Ion) Nitrile->ProtonatedNitrile PinnerSalt Pinner Salt (Imidate Hydrochloride) ProtonatedNitrile->PinnerSalt Proton Transfer Amidine 6-Amidino-2-naphthol (Amidine) PinnerSalt->Amidine Alcohol Methanol (MeOH) Alcohol->ProtonatedNitrile Nucleophilic Attack HCl Anhydrous HCl HCl->Nitrile Protonation Ammonia Ammonia (NH3) Ammonia->PinnerSalt Aminolysis

Caption: The reaction mechanism for the Pinner synthesis of 6-Amidino-2-naphthol.

Troubleshooting Guide

Problem / ObservationPotential Cause(s)Suggested Solution(s)
Low or No Yield of Pinner Salt 1. Presence of Water: Moisture in reagents or glassware hydrolyzes the product. 2. Insufficient Acid: Incomplete activation of the nitrile. 3. Low Reaction Temperature: Reaction rate may be too slow.1. Ensure Anhydrous Conditions: Flame-dry all glassware. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (N₂ or Ar).[1][7] 2. Increase Acid Concentration: Ensure HCl gas is bubbled to saturation or use a sufficient excess of an in-situ HCl source (e.g., acetyl chloride in methanol).[5] 3. Optimize Temperature: While low temperature is generally preferred, monitor the reaction by TLC. If no conversion is observed, consider allowing the reaction to slowly warm to room temperature.[11]
Low Yield of Amidine 1. Incomplete Ammonolysis: Insufficient ammonia or reaction time. 2. Pinner Salt Decomposition: The intermediate may have decomposed before ammonolysis. 3. Losses during Workup: Product may be lost during filtration or washing steps.1. Ensure Sufficient Ammonia: Use an excess of ammonia gas or a saturated solution of ammonia in an alcohol. Ensure adequate reaction time (e.g., 3-10 hours).[1][5] 2. Use Pinner Salt Immediately: Proceed to the ammonolysis step as soon as the Pinner salt formation is complete, without prolonged storage.[3] 3. Optimize Workup: Ensure complete precipitation of the product. Minimize washing volumes or use chilled solvents to reduce solubility losses.[12]
Formation of Ester Byproduct Presence of Water: This is the most common cause, leading to hydrolysis of the Pinner salt intermediate.[1][6]Strictly Anhydrous Conditions: Re-evaluate all reagents, solvents, and glassware for sources of moisture. Consider using molecular sieves to dry the solvent immediately before use.
Reaction Stalls 1. Poor Reagent Quality: Starting nitrile may be impure. 2. Steric Hindrance: Although less common for this substrate, highly hindered nitriles can be unreactive.[1] 3. Insufficient Mixing: In a heterogeneous mixture, poor stirring can limit reagent contact.1. Purify Starting Material: Recrystallize the 6-cyano-2-naphthol prior to the reaction.[8] 2. Increase Reaction Time/Temperature: Cautiously increase the reaction time or temperature while monitoring for byproduct formation. 3. Ensure Efficient Stirring: Use a suitable stir bar and flask size to ensure the reaction mixture is homogeneous.

Experimental Protocols

Protocol 1: Synthesis of 6-cyano-2-naphthol (from Aldehyde)

This method is adapted from modern procedures that avoid the use of toxic cyanides.[5][8]

  • Setup: In a three-neck flask equipped with a stirrer and condenser, add 6-hydroxy-2-naphthaldehyde (1.0 eq) and hydroxylamine hydrochloride (2.0 eq).

  • Solvent Addition: Add dimethyl sulfoxide (DMSO) as the solvent (approx. 10 mL per gram of aldehyde).

  • Reaction: Heat the stirred mixture to 100°C and maintain this temperature for 1 hour.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into a large volume of water with stirring to precipitate the product.

  • Isolation: Filter the solid, wash thoroughly with water, and dry. The crude product can be recrystallized from an ethanol/water mixture to yield pure 6-cyano-2-naphthol (typical yield: ~70%).[8]

Protocol 2: Synthesis of 6-Amidino-2-naphthol (Improved Pinner Reaction)

This protocol uses acetyl chloride and methanol to generate anhydrous HCl in situ, which can be safer and more controllable for industrial applications.[5][13]

  • HCl/Methanol Preparation: To a dry, three-necked flask containing anhydrous methanol (approx. 9 mL per gram of nitrile), cool the solvent to 0-5°C under an inert atmosphere. Slowly add acetyl chloride (approx. 10 eq) dropwise, maintaining the temperature below 5°C. Stir for 30 minutes after addition.

  • Pinner Salt Formation: Add 6-cyano-2-naphthol (1.0 eq) to the cold HCl/methanol solution. Allow the reaction to proceed at 10°C for 10 hours. Monitor by TLC until the starting material is consumed.

  • Isolation of Pinner Salt (Optional but recommended): Add a co-solvent like isopropyl ether or methyl tert-butyl ether to precipitate the imidate hydrochloride salt.[5][13] Filter the solid, wash with the co-solvent, and air-dry.

  • Ammonolysis: Transfer the crude Pinner salt to a fresh flask with methanol (approx. 10 mL per gram of salt). Heat to 50°C and bubble dry ammonia gas through the suspension for 3 hours.[13]

  • Isolation: Evaporate the solvent under reduced pressure to obtain the crude 6-Amidino-2-naphthol. The product can be further purified by recrystallization or by forming a salt (e.g., methanesulfonate) for better handling and stability.[5][13]

Comparative Data on Reaction Conditions

ParameterTraditional Pinner ReactionImproved Pinner Reaction
HCl Source Bubbling anhydrous HCl gasAcetyl chloride in methanol (in situ)
Solvent Anhydrous Ethanol or MethanolAnhydrous Methanol
Temperature 0–10 °C0–10 °C for salt formation; 50°C for ammonolysis
Reaction Time 6–12 hours~10 hours for salt formation; ~3 hours for ammonolysis
Safety/Handling Requires handling of highly corrosive and toxic HCl gasAvoids direct handling of HCl gas; acetyl chloride is corrosive and moisture-sensitive
Control Can be difficult to control HCl concentration on a large scaleStoichiometric control over HCl generation is more precise
Data synthesized from multiple sources including patents and general Pinner reaction literature.[1][5][13]

Visual Workflow and Troubleshooting

General Experimental Workflow

Workflow cluster_prep Step 1: Starting Material Prep cluster_pinner Step 2: Pinner Reaction cluster_ammonolysis Step 3: Ammonolysis cluster_purification Step 4: Purification Start 6-Hydroxy-2-naphthaldehyde Nitrile 6-Cyano-2-naphthol Start->Nitrile + Hydroxylamine HCl, DMSO, 100°C PinnerSalt Imidate Hydrochloride (Pinner Salt) Nitrile->PinnerSalt + Anhydrous HCl/MeOH, 0-10°C Amidine Crude 6-Amidino-2-naphthol PinnerSalt->Amidine + Ammonia (gas), 50°C PureProduct Pure Product Amidine->PureProduct Recrystallization or Salt Formation

Caption: A summary of the experimental workflow for synthesizing 6-Amidino-2-naphthol.

Troubleshooting Decision Tree

Troubleshooting Start Low Final Yield CheckTLC Check TLC of Pinner Reaction Mixture Start->CheckTLC SM_Present Starting Material Still Present? CheckTLC->SM_Present No Pinner Salt Spot Ester_Present Ester Byproduct Observed? CheckTLC->Ester_Present Pinner Salt Formed SM_Present->Ester_Present No Sol_Acid INCREASE HCl CONCENTRATION (Check in-situ generation) SM_Present->Sol_Acid Yes Sol_Anhydrous IMPROVE ANHYDROUS TECHNIQUE (Dry solvents/glassware) Ester_Present->Sol_Anhydrous Yes Sol_Ammonolysis OPTIMIZE AMMONOLYSIS (Increase time or NH3 concentration) Ester_Present->Sol_Ammonolysis No, Pinner salt is clean Sol_Workup REVIEW WORKUP (Minimize losses during filtration/washing) Sol_Ammonolysis->Sol_Workup If ammonolysis is complete

Caption: A decision tree to help diagnose the cause of low yields in the synthesis.

References

Technical Support Center: 6-Amidino-2-naphthol Methanesulfonate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Amidino-2-naphthol (B1198881) Methanesulfonate (B1217627).

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for 6-Amidino-2-naphthol Methanesulfonate?

A1: There are two primary synthetic routes for this compound. The traditional method begins with 6-bromo-2-naphthol (B32079) and involves a cyanation reaction using highly toxic copper cyanide.[1] A more modern and safer route starts with 6-hydroxy-2-naphthaldehyde (B1303687).[1] This newer method avoids the use of toxic cyanides and is generally preferred for its milder reaction conditions and improved safety profile.[1]

Q2: What are the key intermediates in the modern synthesis route?

A2: The modern synthesis route, starting from 6-hydroxy-2-naphthaldehyde, proceeds through the following key intermediates:

  • 6-Cyano-2-naphthol (B14798): Formed by the reaction of 6-hydroxy-2-naphthaldehyde with hydroxylamine (B1172632) hydrochloride in a solvent like dimethyl sulfoxide (B87167) (DMSO).[1]

  • 6-Hydroxy-2-naphthalene imino methyl ester hydrochloride: This intermediate is generated via a Pinner reaction of 6-cyano-2-naphthol in a solution of hydrogen chloride in methanol.[1]

  • 6-Amidino-2-naphthol: Obtained through the aminolysis of the Pinner reaction intermediate with ammonia (B1221849) gas.[1] The final step involves the conversion of 6-Amidino-2-naphthol to its methanesulfonate salt.[1]

Q3: What are the critical process parameters to control during the synthesis?

A3: Several process parameters are critical for a successful synthesis with high purity and yield. Low temperatures (0-5 °C) during the Pinner reaction are crucial to prevent the decomposition of the thermally unstable imino ester hydrochloride intermediate.[1] During the final methanesulfonation step, maintaining the pH of the reaction mixture above 4 is important to minimize the formation of side products.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Yield or Incomplete Conversion in the Pinner Reaction
  • Symptom: Low yield of 6-Hydroxy-2-naphthalene imino methyl ester hydrochloride, with significant amounts of unreacted 6-cyano-2-naphthol detected.

  • Potential Causes & Solutions:

Potential CauseRecommended Action
Insufficient Anhydrous Conditions The Pinner reaction is sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents. The presence of water can lead to the hydrolysis of the nitrile or the imino ester intermediate.
Inadequate HCl Concentration Ensure the methanolic HCl solution is saturated or at the correct concentration. An insufficient amount of HCl will lead to incomplete protonation of the nitrile, slowing down or stalling the reaction.
Reaction Temperature Too High The imino ester hydrochloride intermediate is thermally unstable and can decompose if the temperature is not maintained at a low level (0-5 °C).[1] Use an ice-salt bath to ensure consistent low temperatures throughout the reaction.
Issue 2: Formation of Unknown Impurities During Aminolysis
  • Symptom: Presence of significant impurities alongside the desired 6-Amidino-2-naphthol after the aminolysis step.

  • Potential Causes & Solutions:

Potential CauseRecommended Action
Incomplete Aminolysis The reaction may not have gone to completion. Ensure a sufficient flow of dry ammonia gas for an adequate duration. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Side Reactions of the Imidate The imino ester intermediate can potentially react with ammonia to form byproducts other than the desired amidine, especially if the reaction conditions are not optimal. Ensure the reaction temperature is controlled as specified in the protocol.
Carryover of Pinner Reaction Impurities Impurities from the previous step can be carried over and may react or interfere with the aminolysis. Ensure the 6-Hydroxy-2-naphthalene imino methyl ester hydrochloride intermediate is of high purity before proceeding.
Issue 3: Discoloration and Presence of Multiple Spots on TLC After Methanesulfonation
  • Symptom: The final product, this compound, is discolored (e.g., dark brown) and shows multiple spots on TLC analysis, indicating the presence of impurities.

  • Potential Causes & Solutions:

Potential CauseRecommended Action
Oversulfonation The use of excess methanesulfonic acid or elevated temperatures can lead to the formation of di- or tri-sulfonated byproducts on the naphthalene (B1677914) ring. Carefully control the stoichiometry of methanesulfonic acid and maintain the recommended reaction temperature.
Formation of Sulfones Phenols can react with sulfonic acids to form sulfone impurities. This is more likely at higher temperatures. Adhere to the specified temperature range for the reaction.
Low pH during Reaction Allowing the reaction pH to drop below 4 can promote the formation of side products. Monitor and adjust the pH of the reaction mixture as needed.
Oxidation of the Phenolic Group The naphthol moiety can be susceptible to oxidation, leading to colored impurities. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side reactions.

Common Impurities in this compound Synthesis

A summary of potential impurities that can arise during the synthesis is provided in the table below.

Impurity NameStructureStage of Formation
6-Hydroxy-2-naphthalenecarboxamide Structure of 6-Hydroxy-2-naphthalenecarboxamidePinner Reaction / Aminolysis
Di-(6-hydroxy-2-naphthyl)sulfone Structure of Di-(6-hydroxy-2-naphthyl)sulfoneMethanesulfonation
6-Amidino-2-naphthol Disulfonic Acid Structure of 6-Amidino-2-naphthol Disulfonic AcidMethanesulfonation
Unreacted Intermediates (e.g., 6-Cyano-2-naphthol, 6-Amidino-2-naphthol)VariesThroughout the process
Starting Material Impurities (e.g., Isomeric Naphthaldehydes)VariesFrom Starting Materials

Experimental Protocols

Key Experiment: Pinner Reaction for the Synthesis of 6-Hydroxy-2-naphthalene imino methyl ester hydrochloride

Objective: To convert 6-cyano-2-naphthol to its corresponding imino ester hydrochloride.

Materials:

  • 6-Cyano-2-naphthol

  • Anhydrous Methanol

  • Acetyl Chloride (for in-situ generation of HCl) or anhydrous HCl gas

  • Anhydrous Diethyl Ether or Methyl tert-butyl ether

  • Round-bottom flask, magnetic stirrer, ice-salt bath, drying tube

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stirrer and a drying tube, dissolve 6-cyano-2-naphthol in anhydrous methanol.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add acetyl chloride dropwise to the cooled solution to generate HCl in situ. Alternatively, bubble anhydrous HCl gas through the solution until saturation is achieved, while maintaining the temperature at 0-5 °C.[1]

  • Stir the reaction mixture at 0-5 °C for several hours, monitoring the reaction progress by TLC.

  • Upon completion, precipitate the product by adding anhydrous diethyl ether or methyl tert-butyl ether.

  • Collect the solid product by filtration, wash with cold anhydrous ether, and dry under vacuum.

Visualizations

Synthesis_Pathway A 6-Hydroxy-2-naphthaldehyde B 6-Cyano-2-naphthol A->B Hydroxylamine HCl, DMSO C 6-Hydroxy-2-naphthalene imino methyl ester hydrochloride B->C HCl, Methanol (Pinner Reaction) D 6-Amidino-2-naphthol C->D Ammonia (Aminolysis) E 6-Amidino-2-naphthol Methanesulfonate D->E Methanesulfonic Acid

Caption: Modern synthetic pathway for this compound.

Impurity_Formation cluster_pinner Pinner Reaction cluster_methanesulfonation Methanesulfonation P1 6-Cyano-2-naphthol P2 6-Hydroxy-2-naphthalene imino methyl ester hydrochloride P1->P2 HCl, MeOH P_Imp1 6-Hydroxy-2-naphthalenecarboxamide P2->P_Imp1 Hydrolysis P_Imp2 Decomposition Products P2->P_Imp2 Heat M1 6-Amidino-2-naphthol M2 6-Amidino-2-naphthol Methanesulfonate M1->M2 MsOH M_Imp1 Di/Tri-sulfonated Products M1->M_Imp1 Excess MsOH / Heat M_Imp2 Sulfone Byproducts M1->M_Imp2 High Temperature

Caption: Potential impurity formation pathways in key synthetic steps.

Troubleshooting_Workflow start Problem Encountered issue Low Yield in Pinner Reaction Impurities in Aminolysis Discoloration after Methanesulfonation start->issue cause Identify Potential Cause Moisture? Incomplete Reaction? Oversulfonation? issue->cause action Implement Corrective Action Dry Solvents Increase Reaction Time Control Stoichiometry cause->action verify Verify Purity (TLC, HPLC, LC-MS) action->verify pass Proceed to Next Step verify->pass Purity Met fail Re-evaluate & Optimize verify->fail Purity Not Met fail->cause

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: HPLC Analysis for Purity Assessment of 6-Amidino-2-naphthol Methanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC analysis of 6-Amidino-2-naphthol (B1198881) Methanesulfonate (B1217627), a key intermediate in the synthesis of nafamostat (B1217035) mesylate.[1][2] This guide is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting HPLC method for the purity assessment of 6-Amidino-2-naphthol Methanesulfonate?

A1: A common starting point for the analysis of this compound and related impurities is a reversed-phase HPLC method with UV detection. Based on methods used for the analysis of the final active pharmaceutical ingredient, nafamostat mesylate, a suitable method would be as follows.[3]

Table 1: Recommended HPLC Parameters

ParameterRecommended Condition
Column C18 (e.g., 200 mm x 4.6 mm, 3 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Methanol
Gradient Time (min)
0
25
30
31
40
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Diluent Mobile Phase A / Acetonitrile (B52724) (50:50 v/v)

Q2: My peak for this compound is tailing. What are the possible causes and solutions?

A2: Peak tailing is a common issue and can be caused by several factors. The amidino group in the analyte can interact with residual silanols on the silica-based column packing.

Table 2: Troubleshooting Peak Tailing

Potential CauseRecommended Solution
Secondary Silanol (B1196071) Interactions - Add a competitive base (e.g., 0.1% triethylamine) to the mobile phase to mask silanol groups. - Use a column with end-capping or a base-deactivated stationary phase. - Operate the mobile phase at a lower pH (e.g., with 0.1% formic or trifluoroacetic acid) to suppress the ionization of silanol groups.
Column Overload - Reduce the sample concentration or injection volume.
Column Contamination or Voids - Flush the column with a strong solvent (e.g., isopropanol). - If the problem persists, replace the column. - Use a guard column to protect the analytical column.
Extra-column Dead Volume - Ensure all fittings and tubing are properly connected and have minimal length and internal diameter.

Q3: I am observing extraneous peaks in my chromatogram. What could be their origin?

A3: Extraneous peaks can be due to impurities from the synthesis, degradation of the sample, or contamination from the solvent or HPLC system.

  • Synthesis-Related Impurities : The synthesis of this compound may involve starting materials and intermediates like 6-cyano-2-naphthol.[4][5][6] Residual amounts of these may appear in the chromatogram.

  • Degradation Products : The compound may degrade under certain conditions (e.g., exposure to light, high temperatures, or extreme pH). Forced degradation studies can help identify potential degradation products.

  • System Contamination : Ghost peaks can arise from the mobile phase, sample diluent, or carryover from previous injections. Running a blank gradient can help diagnose this issue.

Q4: My retention times are shifting between injections. What should I check?

A4: Retention time variability can compromise the reliability of your analysis.

Table 3: Troubleshooting Retention Time Fluctuation

Potential CauseRecommended Solution
Inadequate Column Equilibration - Ensure the column is equilibrated with the initial mobile phase conditions for a sufficient time (e.g., 10-15 column volumes) before the first injection and between runs.
Mobile Phase Composition Change - Prepare fresh mobile phase daily. - If using an online mixer, ensure it is functioning correctly. Premixing the mobile phase can sometimes resolve this.
Fluctuations in Column Temperature - Use a column oven to maintain a consistent temperature.
Pump Malfunction - Check for leaks and ensure the pump is delivering a constant flow rate.

Experimental Protocol: Purity Assessment of this compound

This protocol outlines a detailed methodology for determining the purity of this compound using reversed-phase high-performance liquid chromatography (RP-HPLC).

1. Objective To determine the purity of this compound and quantify any related impurities.

2. Materials and Reagents

  • This compound reference standard and sample

  • HPLC grade methanol

  • HPLC grade acetonitrile

  • Formic acid (analytical grade)

  • Deionized water (18.2 MΩ·cm)

3. Instrumentation

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • Analytical balance

  • Volumetric flasks and pipettes

4. Chromatographic Conditions Refer to Table 1 for the recommended HPLC parameters.

5. Preparation of Solutions

  • Mobile Phase A : Add 1.0 mL of formic acid to 1000 mL of deionized water and mix well.

  • Mobile Phase B : Methanol.

  • Diluent : Mix Mobile Phase A and acetonitrile in a 50:50 (v/v) ratio.

  • Standard Solution Preparation (0.1 mg/mL) : Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution Preparation (1.0 mg/mL) : Accurately weigh about 25 mg of the this compound sample and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

6. Chromatographic Procedure

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure the baseline is clean.

  • Inject the standard solution in replicate (e.g., n=5) to check for system suitability (e.g., retention time repeatability, peak tailing, and theoretical plates).

  • Inject the sample solution.

  • Identify the peak for this compound based on the retention time of the standard.

  • Integrate all peaks in the chromatogram.

7. Calculation of Purity The purity of the sample is calculated based on the area percent of the main peak relative to the total area of all peaks.

Purity (%) = (Area of main peak / Total area of all peaks) x 100

Any impurity exceeding the reporting threshold (e.g., 0.05%) should be reported.

Visual Troubleshooting and Workflow Diagrams

HPLC_Troubleshooting_Workflow cluster_start Problem Identification cluster_investigation Initial Checks cluster_specific_issues Specific Problem Diagnosis cluster_solutions Corrective Actions start Chromatographic Issue Observed check_system Check HPLC System Parameters (Pressure, Flow Rate, Temperature) start->check_system check_mobile_phase Verify Mobile Phase (Composition, Age, Degassing) start->check_mobile_phase check_column Inspect Column History & Performance start->check_column peak_tailing Peak Tailing? check_system->peak_tailing retention_shift Retention Time Shift? check_mobile_phase->retention_shift extra_peaks Extra Peaks? check_column->extra_peaks peak_tailing->retention_shift No solution_tailing Adjust Mobile Phase pH Change Column Reduce Sample Load peak_tailing->solution_tailing Yes retention_shift->extra_peaks No solution_retention Ensure Equilibration Prepare Fresh Mobile Phase Check Pump retention_shift->solution_retention Yes solution_extra_peaks Run Blank Gradient Use Fresh Solvents Check Sample Purity extra_peaks->solution_extra_peaks Yes end Problem Resolved extra_peaks->end No solution_tailing->end solution_retention->end solution_extra_peaks->end

Caption: HPLC Troubleshooting Workflow.

Experimental_Workflow prep 1. Preparation - Mobile Phases - Standard & Sample Solutions system_prep 2. System Preparation - Equilibrate Column - Run Blank Injection prep->system_prep system_suitability 3. System Suitability - Inject Standard (n=5) - Check RT, Tailing, Plates system_prep->system_suitability sample_analysis 4. Sample Analysis - Inject Sample Solution system_suitability->sample_analysis data_processing 5. Data Processing - Integrate Peaks - Identify Main Peak & Impurities sample_analysis->data_processing calculation 6. Calculation - Calculate Purity (% Area) data_processing->calculation report 7. Report Results calculation->report

Caption: Experimental Workflow for Purity Analysis.

References

Degradation of 6-Amidino-2-naphthol Methanesulfonate in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the handling and stability of 6-Amidino-2-naphthol (B1198881) Methanesulfonate (B1217627) in aqueous solutions.

Troubleshooting Guide

This guide addresses common issues researchers may encounter during their experiments.

Issue 1: I am observing a progressive loss of my compound's activity in an aqueous buffer.

  • Question: Why is the biological or chemical activity of my 6-Amidino-2-naphthol Methanesulfonate solution decreasing over time?

  • Answer: The loss of activity is likely due to the chemical degradation of the compound in your aqueous solution. This compound can be susceptible to hydrolysis, particularly at non-optimal pH values and elevated temperatures. The stability of the related compound, FUT-187, which hydrolyzes to 6-amidino-2-naphthol, is pH-dependent.[1] It is crucial to ensure your buffer pH and storage conditions are appropriate. For biological assays, it is recommended to prepare stock solutions in PBS (pH 7.4) or DMSO (with a final concentration of ≤0.1% v/v).[2] Stability testing across a pH range of 4–9 and at temperatures from 4–37°C is recommended to prevent degradation during storage.[2]

Issue 2: My solution of this compound has changed color.

  • Question: What does a color change in my aqueous solution indicate?

  • Answer: A color change, such as the appearance of a yellow tint, can be an indicator of degradation. Oxidation of the naphthol ring system can lead to the formation of colored byproducts.[2] Exposure to light can also cause photodegradation, potentially leading to color changes. The photodegradation of a similar compound, FUT-187, has been observed upon exposure to xenon light.[1] It is advisable to store solutions protected from light.

Issue 3: I am seeing unexpected peaks in my HPLC or LC-MS analysis.

  • Question: What is the origin of the extra peaks appearing in my chromatogram?

  • Answer: The appearance of new peaks in your analytical run is a strong indication of degradation. These peaks represent the degradation products of this compound. The hydrolysis of the amidino group or oxidation of the naphthol moiety could lead to the formation of new chemical entities with different retention times. Advanced chromatographic methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are effective for identifying such impurities.[2]

Issue 4: The solubility of my compound in water seems to be lower than expected.

  • Question: I'm having trouble dissolving this compound in water. Why might this be?

  • Answer: While the methanesulfonate salt form generally enhances water solubility, the solubility can still be influenced by pH and the presence of other salts in the solution.[2] The amidine group's charge is pH-dependent, which can affect solubility. Ensure the water is purified and consider slight adjustments in pH to improve dissolution. For challenging situations, preparing a concentrated stock solution in a polar organic solvent like DMSO and then diluting it into your aqueous buffer is a common practice.[2]

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for aqueous solutions of this compound?

A1: For long-term stability, it is recommended to store aqueous solutions at 2-8°C and protected from light.[3] For extended storage, consider preparing aliquots and freezing them at -20°C or below to minimize degradation from repeated freeze-thaw cycles.

Q2: What is the known stability profile of this compound in terms of pH?

Q3: Is this compound sensitive to light?

A3: Yes, there is evidence to suggest that the naphthol moiety can be susceptible to photodegradation. A similar compound, FUT-187, was found to decompose upon irradiation with xenon light.[1] Therefore, it is best practice to store solutions in amber vials or otherwise protected from light.

Q4: What are the likely degradation pathways for this compound in an aqueous solution?

A4: Based on the chemical structure, the two most probable degradation pathways in an aqueous solution are the hydrolysis of the amidino group to the corresponding carboxylic acid and the oxidation of the naphthol ring.

Q5: What analytical techniques are recommended for monitoring the stability of this compound?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for monitoring the degradation of the parent compound and the appearance of degradation products. For more detailed analysis and identification of the degradation products, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[2]

Quantitative Data Summary

Direct quantitative stability data for this compound is limited in the available literature. However, the following table summarizes the stability information for a closely related compound, FUT-187, which contains the 6-amidino-2-naphthol moiety.

ParameterConditionObservationReference
pH Stability pH 2-3Stable[1]
Hydrolysis Aqueous SolutionFollows pseudo-first-order kinetics[1]
Photostability Xenon light irradiationDecomposes[1]

Experimental Protocols

Protocol for Assessing the Aqueous Stability of this compound

This protocol outlines a general procedure for evaluating the stability of this compound in different aqueous buffer systems.

1. Materials:

  • This compound

  • Purified water (HPLC grade)

  • Buffer solutions at various pH values (e.g., pH 4, 7, and 9)

  • HPLC or LC-MS/MS system

  • Calibrated pH meter

  • Temperature-controlled incubator

  • Amber vials

2. Procedure:

  • Prepare Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., DMSO or water) to create a concentrated stock solution.

  • Prepare Test Solutions: Dilute the stock solution with the different pH buffer solutions to achieve the final desired concentration for the stability study.

  • Initial Analysis (T=0): Immediately after preparation, analyze an aliquot of each test solution using a validated HPLC or LC-MS/MS method to determine the initial concentration and purity.

  • Incubation: Store the remaining test solutions in amber vials at a controlled temperature (e.g., 25°C or 40°C).

  • Time-Point Analysis: At predetermined time intervals (e.g., 1, 3, 7, and 14 days), withdraw an aliquot from each test solution and analyze it using the same analytical method.

  • Data Analysis: Calculate the percentage of the remaining this compound at each time point relative to the initial concentration. Monitor for the appearance and growth of any new peaks, which indicate degradation products.

Visualizations

troubleshooting_workflow cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Corrective Actions start Loss of Activity / Color Change / New HPLC Peaks cause1 pH Instability start->cause1 Check Buffer pH cause2 Thermal Degradation start->cause2 Check Storage Temp. cause3 Photodegradation start->cause3 Check Light Exposure solution1 Optimize Buffer pH (Test pH 4-9) cause1->solution1 solution2 Store at 2-8°C or Freeze Aliquots cause2->solution2 solution3 Protect from Light (Use Amber Vials) cause3->solution3

Caption: Troubleshooting workflow for experimental issues.

degradation_pathway cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation parent 6-Amidino-2-naphthol product1 6-Carboxy-2-naphthol parent->product1 + H2O product2 Naphthoquinone Derivatives parent->product2 + [O]

Caption: Hypothetical degradation pathways.

experimental_workflow prep Prepare Solutions (Multiple pH values) t0 T=0 Analysis (HPLC/LC-MS) prep->t0 incubate Incubate at Controlled Temp/Light t0->incubate analysis Time-Point Analysis (e.g., 1, 3, 7 days) incubate->analysis analysis->incubate Repeat data Calculate Degradation Rate & Identify Products analysis->data

Caption: Workflow for aqueous stability testing.

References

Troubleshooting low yield in 6-Amidino-2-naphthol Methanesulfonate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues, particularly low yield, encountered during the synthesis of 6-Amidino-2-naphthol (B1198881) Methanesulfonate (B1217627).

Troubleshooting Guide: Low Product Yield

Low yield can occur at various stages of the synthesis. This guide is structured to help you identify and resolve the issue at each critical step.

Q1: My overall yield is low. How do I identify the problematic step?

A1: A low overall yield is often due to a suboptimal outcome in one or more of the key reaction steps. To pinpoint the issue, it is recommended to analyze the yield and purity of the intermediate product after each major stage of the synthesis.

Recommended Workflow for Troubleshooting:

G cluster_issues Potential Issues start Low Overall Yield step1 Step 1: 6-Cyano-2-naphthol Synthesis start->step1 Analyze Intermediate 1 Yield & Purity step2 Step 2: Pinner Reaction (Imidate Salt Formation) step1->step2 If Step 1 is OK issue1 Sub-optimal yield in Step 1? See Q2. step1->issue1 step3 Step 3: Aminolysis (Amidine Formation) step2->step3 If Step 2 is OK issue2 Sub-optimal yield in Step 2? See Q3. step2->issue2 step4 Step 4: Salt Formation & Purification step3->step4 If Step 3 is OK issue3 Sub-optimal yield in Step 3? See Q4. step3->issue3 end Optimized Yield step4->end If Step 4 is OK issue4 Product loss during Step 4? See Q5. step4->issue4

Caption: Troubleshooting workflow for low yield diagnosis.

Q2: I'm experiencing low yield in Step 1, the synthesis of 6-Cyano-2-naphthol from 6-hydroxy-2-naphthaldehyde (B1303687). What are the common causes?

A2: This initial step is crucial for providing high-quality starting material for the Pinner reaction. A typical yield for this step is around 70%.[1][2] Common issues include:

  • Incomplete Reaction: Ensure the reaction is heated to the correct temperature (100°C) and for the specified duration (1 hour).[1] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Reagent Quality: The purity of 6-hydroxy-2-naphthaldehyde and hydroxylamine (B1172632) hydrochloride is important. Use reagents of appropriate analytical grade.

  • Precipitation/Recrystallization Loss: Significant product can be lost during precipitation from water and subsequent recrystallization. Ensure the solution is sufficiently cooled and stirred to maximize crystal formation.

ParameterRecommended ValueReference
Starting Material6-hydroxy-2-naphthaldehyde[1]
ReagentsHydroxylamine hydrochloride, DMSO[1]
Reaction Temperature100°C[1]
Reaction Time1 hour[1]
Expected Yield~70%[1][2]
Q3: My yield from the Pinner reaction (Step 2) is poor. What factors are most critical here?

A3: The Pinner reaction, which converts the nitrile to an imidate salt, is highly sensitive to reaction conditions. Low temperatures and anhydrous conditions are paramount.[3][4]

  • Presence of Water: Water is detrimental to the Pinner reaction.[5] It can hydrolyze the nitrile to an amide or the imidate salt intermediate to an ester, both of which are common side reactions that lower the yield of the desired amidine.[3][6][7] Ensure all glassware is oven-dried and use anhydrous solvents.

  • Temperature Control: The imidate hydrochloride (Pinner salt) is thermodynamically unstable at higher temperatures.[3][4] The reaction should be maintained at a low temperature (0-10°C) to prevent decomposition into an amide and alkyl chloride.[2][4][8]

  • Inadequate HCl: The reaction is acid-catalyzed. An insufficient amount of HCl will result in an incomplete reaction. The improved method of generating HCl in situ by reacting acetyl chloride with the alcohol solvent allows for better control over the amount of acid introduced.[1][2]

  • Reaction Time: Allow the reaction to proceed for the recommended duration (e.g., 10 hours) to ensure complete conversion of the nitrile.[2][8]

G cluster_pinner Pinner Reaction Mechanism cluster_side_reactions Potential Side Reactions Nitrile 6-Cyano-2-naphthol (R-C≡N) Nitrilium Activated Nitrilium Ion [R-C≡N+-H] Nitrile->Nitrilium Protonation H_plus H+ Pinner_Salt Pinner Salt (Imidate Hydrochloride) Nitrilium->Pinner_Salt Nucleophilic attack by alcohol Amide Amide (R-CONH₂) Nitrilium->Amide Hydrolysis Alcohol Alcohol (R'-OH) (e.g., Methanol) Ester Ester (R-COOR') Pinner_Salt->Ester Hydrolysis Water Water (H₂O) G A 6-Hydroxy-2- naphthaldehyde B 6-Cyano-2-naphthol A->B  + Hydroxylamine HCl  DMSO, 100°C C 6-Hydroxy-2-naphthalene imino methyl ester HCl (Pinner Salt) B->C  + MeOH / HCl (from AcCl)  0-10°C D 6-Amidino-2-naphthol C->D  + Dry NH₃  50°C E 6-Amidino-2-naphthol Methanesulfonate D->E  1. NaHCO₃  2. Methanesulfonic Acid

References

Improving the stability of 6-Amidino-2-naphthol Methanesulfonate for experimental use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of 6-Amidino-2-naphthol (B1198881) Methanesulfonate in experimental settings. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the stability and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is 6-Amidino-2-naphthol Methanesulfonate and what are its primary applications in research?

This compound is a chemical compound primarily known for two key roles in experimental research:

  • Intermediate in Pharmaceutical Synthesis: It is a crucial intermediate in the synthesis of Nafamostat Mesylate, a potent serine protease inhibitor used in the treatment of conditions like acute pancreatitis.[1]

  • Derivatization Reagent in Mass Spectrometry: It is utilized as a derivatization reagent to enhance the fragmentation of peptides, which improves their analysis and structural elucidation by mass spectrometry.[1][2]

It also exhibits inhibitory activity against serine proteases.[1]

Q2: What are the critical storage and handling requirements for this compound?

To ensure the stability and integrity of the compound, adhere to the following storage and handling guidelines:

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, ideally at 2-8°C.[2] It is hygroscopic and should be stored under an inert atmosphere (e.g., nitrogen or argon).[2]

  • Handling: Use personal protective equipment (PPE), including gloves, a lab coat, and safety goggles, when handling the compound. Work in a well-ventilated area or a fume hood to avoid inhalation of dust.[1]

Q3: What solvents are recommended for preparing solutions of this compound?

The solubility of this compound is as follows:

  • Slightly soluble in acetonitrile (B52724) and DMSO.[2]

  • For biological assays, stock solutions can be prepared in phosphate-buffered saline (PBS) at pH 7.4 or DMSO (at a final concentration of ≤0.1% v/v) .[1]

It is crucial to assess the stability of the compound in your chosen solvent and experimental conditions.

Troubleshooting Guide

This guide addresses common issues encountered during the experimental use of this compound.

Issue 1: Inconsistent or Unexpected Experimental Results

Possible Cause: Degradation of this compound due to improper handling or solution instability. The compound is known to be unstable in aqueous solutions, particularly under neutral to alkaline conditions.

Solutions:

  • Freshly Prepare Solutions: Prepare solutions of this compound immediately before use. Avoid storing solutions for extended periods.

  • Control pH: The stability of the compound is pH-dependent. It is more stable under acidic conditions (pH 2-3).[3] If your experiment allows, consider buffering your solution to a slightly acidic pH.

  • Temperature Control: Perform experiments at a controlled and, if possible, lower temperature to minimize thermal degradation.

  • Avoid Contaminants: Ensure all glassware and solvents are free from contaminants that could accelerate degradation.

Issue 2: Low Yield or Incomplete Reaction in Peptide Derivatization for Mass Spectrometry

Possible Cause: Suboptimal reaction conditions or interference from other components in the sample.

Solutions:

  • Optimize Reaction Time and Temperature: Empirically determine the optimal incubation time and temperature for the derivatization reaction.

  • Molar Excess of Reagent: Ensure a sufficient molar excess of this compound to drive the reaction to completion.

  • Sample Purity: Purify the peptide sample before derivatization to remove any interfering substances.

  • pH of Reaction Buffer: The pH of the reaction buffer can significantly impact the efficiency of the derivatization. Screen a range of pH values to find the optimum for your specific peptide.

Issue 3: Poor Solubility of the Compound

Possible Cause: The compound has limited solubility in certain solvents.

Solutions:

  • Use Recommended Solvents: Start with solvents in which it has known, albeit slight, solubility, such as DMSO or acetonitrile.[2]

  • Sonication: Gentle sonication may aid in the dissolution of the compound.

  • Co-solvents: For aqueous solutions, a small percentage of an organic co-solvent like DMSO may improve solubility. However, be mindful of the potential impact of the co-solvent on your experiment and the stability of the compound.

Stability and Degradation

The stability of this compound is a critical factor for its successful use in experiments. It is known to be susceptible to hydrolysis in aqueous solutions, which can lead to the formation of 6-amidino-2-naphthol.

Key Stability Considerations:

ParameterRecommendationRationale
pH Maintain acidic conditions (pH 2-3) where possible.[3]The compound is more stable at lower pH. Hydrolysis is accelerated at neutral and alkaline pH.
Temperature Store at 2-8°C and prepare solutions at room temperature or below.[2]Higher temperatures can increase the rate of degradation.
Light Exposure Protect solutions from direct light.A related compound, FUT-187, which contains the 6-amidino-2-naphthol moiety, has been shown to decompose upon exposure to xenon light.[3]
Aqueous Solutions Prepare fresh for each experiment.The compound is unstable in aqueous solutions and can hydrolyze over time.
Biological Samples Be aware of enzymatic degradation.Esterases present in biological samples can rapidly hydrolyze related compounds like Nafamostat.[4]

Experimental Protocols

Protocol 1: General Procedure for Serine Protease Inhibition Assay (Spectrophotometric)

This protocol can be adapted to assess the inhibitory activity of this compound against a specific serine protease.

Materials:

  • Purified serine protease (e.g., Trypsin)

  • Chromogenic substrate specific for the protease (e.g., Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.2, 20 mM CaCl2)

  • This compound

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Dissolve the serine protease in the assay buffer to the desired concentration.

    • Prepare a stock solution of the chromogenic substrate in DMSO.

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and make serial dilutions in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer.

    • Add the this compound dilutions to the respective wells. Include a control well with no inhibitor.

    • Add the serine protease solution to all wells except the blank.

  • Pre-incubation:

    • Pre-incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the chromogenic substrate to all wells.

    • Immediately measure the absorbance at the appropriate wavelength (e.g., 405 nm) over time using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to the control without the inhibitor.

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Protocol 2: General Workflow for Peptide Derivatization for Mass Spectrometry

This protocol provides a general workflow that can be optimized for using this compound to derivatize peptides.

Materials:

  • Peptide sample

  • This compound

  • Reaction Buffer (e.g., a buffer with a slightly alkaline pH to facilitate the reaction with primary amines, but be mindful of compound stability)

  • Organic solvent (e.g., acetonitrile)

  • Reagents for quenching the reaction (if necessary)

  • LC-MS system

Procedure:

  • Sample Preparation:

    • Dissolve the peptide sample in the reaction buffer.

  • Derivatization Reaction:

    • Add a solution of this compound to the peptide solution.

    • Incubate the mixture at a controlled temperature for a specific duration. These parameters (reagent concentration, temperature, and time) will need to be optimized for each specific peptide.

  • Reaction Quenching:

    • Stop the reaction by adding a quenching reagent or by acidifying the solution (e.g., with formic acid), which can also help stabilize the derivatized peptide for MS analysis.

  • Sample Cleanup (Optional):

    • Depending on the sample complexity, a cleanup step using solid-phase extraction (SPE) may be necessary to remove excess reagent and other interfering substances.

  • LC-MS Analysis:

    • Analyze the derivatized peptide solution using a suitable LC-MS method to confirm the derivatization and proceed with fragmentation analysis.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) setup_plate Set up 96-well Plate prep_reagents->setup_plate Dispense pre_incubate Pre-incubate (Enzyme + Inhibitor) setup_plate->pre_incubate Incubate start_reaction Initiate Reaction (Add Substrate) pre_incubate->start_reaction Add measure_abs Measure Absorbance start_reaction->measure_abs Read calc_rate Calculate Reaction Rates measure_abs->calc_rate Analyze Data det_inhibition Determine % Inhibition calc_rate->det_inhibition calc_ic50 Calculate IC50 det_inhibition->calc_ic50

Caption: Workflow for a Serine Protease Inhibition Assay.

logical_relationship cluster_properties Chemical Properties cluster_applications Experimental Applications cluster_considerations Key Experimental Considerations compound 6-Amidino-2-naphthol Methanesulfonate solubility Solubility (Slightly in ACN, DMSO) compound->solubility stability Stability (pH, Temp, Light Sensitive) compound->stability synthesis Synthesis of Nafamostat Mesylate compound->synthesis mass_spec Peptide Derivatization for Mass Spectrometry compound->mass_spec protease_inhibition Serine Protease Inhibition Assays compound->protease_inhibition proper_storage Store at 2-8°C, Inert Atmosphere compound->proper_storage fresh_solutions Prepare Solutions Freshly solubility->fresh_solutions stability->fresh_solutions control_conditions Control pH and Temperature stability->control_conditions

Caption: Key Relationships for Experimental Use.

References

Avoiding by-products in the synthesis of 6-Amidino-2-naphthol Methanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 6-Amidino-2-naphthol (B1198881) Methanesulfonate, a key intermediate in the production of Nafamostat (B1217035) Mesylate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 6-Amidino-2-naphthol Methanesulfonate?

A1: The most prevalent and established synthetic route starts from 6-cyano-2-naphthol (B14798). This process involves three main steps: a Pinner reaction to form an intermediate imidate salt, followed by aminolysis to create the amidine group, and concluding with salt formation using methanesulfonic acid.[1][2][3]

Q2: What are the critical parameters to control during the Pinner reaction step?

A2: The Pinner reaction is highly sensitive to moisture and temperature. It is crucial to use anhydrous solvents and reagents to prevent the hydrolysis of the nitrile and the imidate intermediate.[4][5] Maintaining a low temperature, typically between 0-10°C, is essential to prevent the rearrangement of the imidate salt into an N-alkyl amide by-product.[4][5]

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a suitable method for monitoring the consumption of the starting material (6-cyano-2-naphthol). For more detailed analysis and to check for the formation of intermediates and by-products, High-Performance Liquid Chromatography (HPLC) can be employed.

Q4: What are the potential by-products in this synthesis and how can they be minimized?

A4: Potential by-products can arise at various stages. During the Pinner reaction, the presence of water can lead to the formation of methyl 6-hydroxy-2-naphthoate. In the aminolysis step, incomplete reaction can leave unreacted imidate intermediate. Careful control of reaction conditions, such as temperature and reaction time, and ensuring anhydrous conditions are key to minimizing these by-products.

Q5: What is the best method for purification of the final product?

A5: The final product, being a salt, is typically purified by recrystallization.[3] A common method involves dissolving the crude product in a suitable solvent like methanol (B129727) or ethanol (B145695) and then inducing precipitation by adding a less polar solvent such as methyl tert-butyl ether or isopropyl ether.[1][2][3] Washing the filtered solid with a non-polar solvent helps remove residual impurities.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield in the Pinner reaction 1. Incomplete reaction. 2. Presence of moisture leading to hydrolysis of the nitrile or imidate. 3. Suboptimal temperature.1. Increase reaction time and monitor by TLC. 2. Ensure all glassware is oven-dried and use anhydrous solvents. 3. Maintain the reaction temperature between 0-10°C.
Formation of an unknown impurity 1. Side reaction due to incorrect temperature. 2. Contaminated starting materials or reagents. 3. Hydrolysis of the Pinner intermediate to the corresponding ester.1. Strictly control the reaction temperature. 2. Use high-purity starting materials and reagents. 3. Perform the reaction under strictly anhydrous conditions.
Incomplete aminolysis 1. Insufficient reaction time or temperature. 2. Inadequate amount of ammonia (B1221849).1. Extend the reaction time or slightly increase the temperature (e.g., to 50°C) and monitor by TLC or HPLC.[1][3] 2. Ensure a sufficient flow or concentration of ammonia gas is introduced into the reaction mixture.[1][3]
Product is difficult to crystallize 1. Presence of significant impurities. 2. Incorrect solvent system for recrystallization.1. Purify the crude product by column chromatography before crystallization. 2. Experiment with different solvent/anti-solvent combinations for recrystallization (e.g., methanol/diethyl ether, ethanol/ethyl acetate).
Final product has a low melting point 1. Presence of residual solvents. 2. Impurities in the final product.1. Dry the product under high vacuum for an extended period. 2. Recrystallize the product again from a suitable solvent system.

Experimental Protocols

Synthesis of this compound from 6-Cyano-2-naphthol

Step 1: Pinner Reaction to form 6-Hydroxy-2-naphthalene imino methyl ester hydrochloride

  • To a dry, three-necked flask equipped with a stirrer and a drying tube, add anhydrous methanol (740 ml).

  • Cool the flask to 0-5°C in an ice bath.

  • Slowly add acetyl chloride (430 ml) dropwise while maintaining the temperature below 5°C.

  • After the addition is complete, stir the mixture for a further 30 minutes at 0-5°C.

  • Add 6-cyano-2-naphthol (85 g, 0.5 mol) to the reaction mixture.

  • Allow the reaction to warm to 10°C and stir for 10 hours.

  • Add isopropyl ether to precipitate the product.

  • Stir for 1 hour, then filter the solid product.

  • Wash the filter cake with isopropyl ether and dry under vacuum.

Step 2: Aminolysis to form 6-Amidino-2-naphthol

  • Transfer the dried intermediate from Step 1 to a flask containing methanol.

  • Heat the mixture to 50°C.

  • Bubble dry ammonia gas through the solution for 3 hours.[1][3]

  • After the reaction is complete (monitored by TLC or HPLC), evaporate the solvent under reduced pressure to obtain a yellow solid.

  • Suspend the solid in a saturated sodium bicarbonate solution and stir for a period to neutralize any remaining acid.

  • Filter the solid, wash with water until the filtrate is neutral, and use the wet crude product directly in the next step.

Step 3: Salt Formation to yield this compound

  • Suspend the wet crude 6-amidino-2-naphthol in methanol.

  • Add methanesulfonic acid dropwise until the solid dissolves completely.

  • Add methyl tert-butyl ether to precipitate the final product.

  • Filter the solid and wash with methyl tert-butyl ether.

  • Recrystallize the product from an ethanol/water solution to obtain the purified this compound.[1]

Data Presentation

Table 1: Summary of Reaction Conditions and Yields

StepKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
Pinner Reaction 6-Cyano-2-naphthol, Acetyl chlorideMethanol0-1010Not specified
Aminolysis Imidate hydrochloride intermediate, AmmoniaMethanol503Not specified
Salt Formation & Recrystallization 6-Amidino-2-naphthol, Methanesulfonic acidMethanol, Ethanol/WaterRoom Temp.Not specified~70% (overall)

Note: Yields can vary based on the scale of the reaction and purification efficiency.

Visualizations

Synthesis_Workflow Start 6-Cyano-2-naphthol Pinner Pinner Reaction (HCl/Methanol, 0-10°C) Start->Pinner Intermediate 6-Hydroxy-2-naphthalene imino methyl ester HCl Pinner->Intermediate Aminolysis Aminolysis (Ammonia, 50°C) Intermediate->Aminolysis FreeBase 6-Amidino-2-naphthol Aminolysis->FreeBase SaltFormation Salt Formation (Methanesulfonic Acid) FreeBase->SaltFormation FinalProduct 6-Amidino-2-naphthol Methanesulfonate SaltFormation->FinalProduct

Caption: Overall synthesis workflow for this compound.

Side_Reaction Imidate Imidate Intermediate Hydrolysis Hydrolysis Imidate->Hydrolysis Water H₂O (Moisture) Water->Hydrolysis Ester By-product: Methyl 6-hydroxy-2-naphthoate Hydrolysis->Ester

Caption: Potential hydrolysis side reaction during the Pinner synthesis.

Troubleshooting_Flow rect_node rect_node Start Low Yield? CheckPinner Pinner Reaction Issue? Start->CheckPinner Yes CheckAminolysis Aminolysis Issue? Start->CheckAminolysis No Anhydrous Ensure Anhydrous Conditions CheckPinner->Anhydrous Possible Moisture TempControl Verify Temperature Control (0-10°C) CheckPinner->TempControl Possible Temp Issue ReactionTime Increase Reaction Time CheckAminolysis->ReactionTime Incomplete Reaction AmmoniaFlow Check Ammonia Flow/Concentration CheckAminolysis->AmmoniaFlow Insufficient Ammonia

References

Technical Support Center: Peptide Derivatization with 6-Amidino-2-naphthol Methanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for peptide derivatization using 6-Amidino-2-naphthol (B1198881) Methanesulfonate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) regarding the use of this N-terminal derivatization reagent.

Frequently Asked Questions (FAQs)

1. General Properties and Storage

  • Q1.1: What are the key properties of 6-Amidino-2-naphthol Methanesulfonate?

    This compound is a chemical reagent primarily used for the derivatization of the N-terminus of peptides. This modification is often employed to improve peptide fragmentation in mass spectrometry, aiding in peptide sequencing and identification.[1][2] Key properties include its hygroscopic nature and slight solubility in solvents like acetonitrile (B52724) and DMSO.

  • Q1.2: How should this compound be properly stored?

    Due to its hygroscopic nature, it is crucial to store the reagent under inert gas (nitrogen or argon) at 2-8°C to prevent degradation from moisture. Proper storage ensures the reagent's stability and reactivity for derivatization experiments.

2. Reaction Troubleshooting

  • Q2.1: I am observing low derivatization yield. What are the potential causes and solutions?

    Low derivatization yield can be attributed to several factors. Firstly, ensure the reagent has been stored correctly to prevent degradation. Secondly, the pH of the reaction is critical; the N-terminal α-amine of a peptide is more nucleophilic at a slightly basic pH (around 8-9), which facilitates the reaction. However, excessively high pH can lead to side reactions. It is also important to use an appropriate molar excess of the derivatizing reagent.

  • Q2.2: Are there any known side reactions with specific amino acid residues?

    While the primary reaction site is the N-terminal α-amine, the amidine group of the reagent could potentially interact with the side chains of certain amino acids. For instance, the guanidinium (B1211019) group in arginine and the primary amine in the lysine (B10760008) side chain are also nucleophilic.[3] Although the N-terminus is generally more reactive at a controlled pH due to its lower pKa compared to the lysine side chain, sub-optimal pH conditions could lead to non-specific labeling.[4] Additionally, the naphthol moiety could be susceptible to oxidation or other photochemical reactions under certain conditions.[5][6]

  • Q2.3: I'm having trouble dissolving the this compound reagent. What solvents are recommended?

    The reagent has limited solubility. It is slightly soluble in acetonitrile (ACN) and dimethyl sulfoxide (B87167) (DMSO). For peptide derivatization reactions, it is advisable to dissolve the reagent in a minimal amount of organic solvent like DMSO before adding it to the aqueous peptide solution to avoid precipitation.

3. Purification and Analysis

  • Q3.1: How can I effectively remove unreacted this compound and byproducts after the reaction?

    Purification of the derivatized peptide is typically achieved using reversed-phase high-performance liquid chromatography (RP-HPLC).[7][8][9] A gradient of increasing organic solvent (e.g., acetonitrile) with an ion-pairing agent like trifluoroacetic acid (TFA) is commonly used to separate the derivatized peptide from the more polar unreacted reagent and other impurities. Size-exclusion chromatography can also be employed to separate the larger derivatized peptide from the smaller reagent molecule.

  • Q3.2: What is the expected mass shift upon derivatization of a peptide with 6-Amidino-2-naphthol?

    The derivatization reaction involves the addition of the 6-amidino-2-naphthol group to the N-terminus of the peptide. The monoisotopic mass of the added moiety (C11H9N2O) is approximately 185.07 Da. Therefore, you should observe a corresponding mass increase in the mass spectrum of the derivatized peptide.

  • Q3.3: How does derivatization with 6-Amidino-2-naphthol affect peptide fragmentation in MS/MS analysis?

    N-terminal amidination has been shown to significantly alter peptide fragmentation patterns in collision-induced dissociation (CID).[1][2][10][11] It often leads to the enhanced formation of b1 ions, which can be very useful for confirming the N-terminal amino acid of the peptide.[2] This altered fragmentation can provide additional information for peptide sequencing and improve confidence in protein identification.[1]

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during peptide derivatization with this compound.

Table 1: Troubleshooting Common Problems

Problem Potential Cause Recommended Solution
Low or No Derivatization Degraded ReagentEnsure the reagent was stored under inert gas at 2-8°C. Use a fresh batch of the reagent if degradation is suspected.
Suboptimal pHOptimize the reaction pH to be in the range of 8-9 using a suitable buffer (e.g., borate (B1201080) or bicarbonate buffer).
Insufficient ReagentIncrease the molar excess of the this compound to the peptide (e.g., 10-50 fold excess).
Poor Solubility of Reagent Inappropriate SolventDissolve the reagent in a minimal amount of DMSO or ACN before adding it to the aqueous peptide solution. Gentle warming may aid dissolution.
Multiple Peaks in HPLC/MS after Reaction Incomplete ReactionIncrease reaction time or reagent concentration. Re-optimize reaction conditions.
Side ReactionsAdjust the pH to be more specific for N-terminal modification (pH ~8). Protect reactive amino acid side chains if necessary.
Impure Starting PeptideAnalyze the purity of the starting peptide by HPLC/MS before derivatization.
Difficulty in Purifying the Derivatized Peptide Co-elution of Product and ReagentOptimize the HPLC gradient to achieve better separation. Consider using a different stationary phase or a multi-step purification protocol.
Adsorption of Derivatized PeptideAdd a small amount of organic solvent to the sample before injection. Use a column with a different chemistry.

Experimental Protocols

Protocol 1: General Procedure for N-Terminal Derivatization of Peptides

  • Peptide Preparation: Dissolve the peptide in a suitable buffer (e.g., 50 mM sodium borate buffer, pH 8.5) to a final concentration of 1-5 mg/mL.

  • Reagent Preparation: Immediately before use, dissolve this compound in a minimal amount of DMSO to a concentration of 10-50 mg/mL.

  • Derivatization Reaction: Add a 10- to 50-fold molar excess of the reagent solution to the peptide solution.

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours with gentle agitation. The optimal reaction time may need to be determined empirically for each peptide.

  • Quenching (Optional): The reaction can be quenched by adding a small amount of a primary amine-containing compound (e.g., Tris buffer) or by acidification with an acid like TFA.

  • Purification: Purify the derivatized peptide from the reaction mixture using RP-HPLC.

  • Analysis: Confirm the derivatization and assess the purity of the final product by mass spectrometry and analytical HPLC.

Note: This is a general protocol and may require optimization for specific peptides and applications.

Quantitative Data

The following tables provide hypothetical quantitative data for reference. Actual results may vary depending on the peptide sequence and experimental conditions.

Table 2: Hypothetical Derivatization Efficiency at Different pH Values

pH Derivatization Efficiency (%) Side Product Formation (%)
7.045< 5
8.08510
8.59215
9.08820
10.075> 30

Table 3: Hypothetical Effect of Reagent Molar Excess on Derivatization Efficiency

Molar Excess of Reagent Derivatization Efficiency (%)
5-fold60
10-fold85
20-fold95
50-fold96

Visualizations

The following diagrams illustrate key workflows and concepts related to peptide derivatization with this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Derivatization cluster_purification Purification & Analysis Peptide_Solution Peptide in Buffer (pH 8.5) Reaction_Mix Mix Peptide and Reagent Peptide_Solution->Reaction_Mix Reagent_Solution Reagent in DMSO Reagent_Solution->Reaction_Mix Incubation Incubate (1-4h, RT) Reaction_Mix->Incubation Purification RP-HPLC Purification Incubation->Purification Analysis MS & HPLC Analysis Purification->Analysis

Caption: Experimental workflow for peptide derivatization.

troubleshooting_logic node_sol node_sol Start Low Yield? Check_Reagent Reagent Stored Correctly? Start->Check_Reagent Yes Check_Reagent->node_sol No (Use fresh reagent) Check_pH Reaction pH Optimal (8-9)? Check_Reagent->Check_pH Yes Check_pH->node_sol No (Optimize pH) Check_Excess Sufficient Reagent Excess? Check_pH->Check_Excess Yes Check_Excess->node_sol Yes (Consider other factors) Check_Excess->node_sol No (Increase reagent)

Caption: Troubleshooting logic for low derivatization yield.

reaction_pathway Peptide Peptide (Free N-terminus) Derivatized_Peptide Derivatized Peptide Peptide->Derivatized_Peptide Desired Reaction (pH 8-9) Side_Products Side Products (e.g., Lysine labeling) Peptide->Side_Products Side Reaction (Suboptimal pH) Reagent 6-Amidino-2-naphthol Reagent->Derivatized_Peptide Reagent->Side_Products

Caption: Desired reaction pathway and potential side reactions.

References

Purification techniques for high-purity 6-Amidino-2-naphthol Methanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of high-purity 6-Amidino-2-naphthol Methanesulfonate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Problem Potential Cause Suggested Solution
Low Yield After Recrystallization The compound is too soluble in the chosen solvent.- Test a range of solvent systems, including mixtures. - Decrease the volume of the recrystallization solvent. - Ensure the solution is fully saturated at high temperature and cooled slowly.
The compound is precipitating out too quickly, trapping impurities.- Cool the crystallization mixture slowly, potentially in an insulated container. - Consider using a co-solvent to modulate solubility.
Persistent Impurities in Final Product (as per HPLC/NMR) Impurity has similar polarity to the target compound.- If using chromatography, screen different mobile phase compositions and stationary phases. - For recrystallization, try a different solvent system where the solubility of the impurity and product differ significantly.
The compound is degrading during purification.- If using chromatography, consider lowering the temperature of the column. - For recrystallization, use degassed solvents and perform the procedure under an inert atmosphere (e.g., nitrogen or argon).
Oily Product Instead of Crystalline Solid Presence of residual solvent or low-melting point impurities.- Wash the product with a non-polar solvent in which the desired compound is insoluble. - Dry the product under high vacuum for an extended period. - Attempt to triturate the oil with a solvent that will dissolve the impurities but not the product.
Discoloration of the Final Product Oxidation of the naphthol or amidine functional groups.- Handle the compound under an inert atmosphere. - Use antioxidants during the purification process, if compatible. - Store the final product protected from light and air.

Frequently Asked Questions (FAQs)

1. What is the recommended starting point for developing a recrystallization protocol for this compound?

A good starting point is to screen a variety of solvents with different polarities. Given the structure of the molecule (a salt with both polar and non-polar regions), consider solvents such as methanol (B129727), ethanol, isopropanol, acetonitrile, and water, as well as mixtures of these. Start with small-scale solubility tests to identify a solvent that dissolves the compound when hot but in which it is sparingly soluble at room temperature or below.

2. How can I effectively remove related substances, particularly starting materials or by-products?

Flash column chromatography is often an effective method for removing impurities with different polarities. A silica (B1680970) gel column is a standard choice. The mobile phase should be optimized to provide good separation between the desired product and the impurities. A gradient elution from a less polar to a more polar solvent system can be effective. For example, a gradient of methanol in dichloromethane (B109758) could be a starting point for experimentation.

3. What are the optimal storage conditions for high-purity this compound?

To prevent degradation, the high-purity compound should be stored in a tightly sealed container, protected from light, and kept in a desiccator to protect it from moisture. For long-term storage, keeping it at low temperatures (e.g., in a refrigerator or freezer) under an inert atmosphere is recommended.

4. The purity of my compound is not improving with repeated recrystallizations. What should I do?

If repeated recrystallizations are not improving purity, it is likely that the persistent impurity has very similar solubility properties to your target compound. In this case, an alternative purification technique is necessary. Preparative High-Performance Liquid Chromatography (prep-HPLC) can offer much higher resolution and is often successful in separating closely related compounds.

5. What analytical techniques are most suitable for assessing the purity of this compound?

High-Performance Liquid Chromatography (HPLC) with UV detection is a highly sensitive method for determining the purity of this compound and quantifying impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is excellent for structural confirmation and can also be used to identify and quantify impurities if their signals do not overlap with those of the product. Mass Spectrometry (MS) can confirm the molecular weight of the compound.

Experimental Protocols

Representative Recrystallization Protocol
  • Solvent Selection: Based on preliminary solubility tests, select an appropriate solvent system (e.g., methanol/water).

  • Dissolution: In a flask, add the crude this compound and the minimum amount of the hot solvent required for complete dissolution.

  • Hot Filtration: If any insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask or adding a seed crystal. Further cooling in an ice bath or refrigerator can promote crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Representative Flash Column Chromatography Protocol
  • Stationary Phase: Pack a glass column with silica gel.

  • Mobile Phase: Choose a solvent system that provides good separation on a TLC plate (e.g., a mixture of dichloromethane and methanol).

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent, and adsorb it onto a small amount of silica gel. Load the dried silica onto the top of the column.

  • Elution: Run the mobile phase through the column, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC or HPLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

  • Drying: Dry the resulting solid under high vacuum.

Data Presentation

Table 1: Comparison of Purification Techniques

Technique Typical Purity Achieved Typical Yield Throughput Cost
Recrystallization98.0 - 99.5%70 - 90%HighLow
Flash Chromatography99.0 - 99.8%60 - 85%MediumMedium
Preparative HPLC> 99.9%40 - 75%LowHigh

Table 2: Example Solvent Screening for Recrystallization

Solvent Solubility (Cold) Solubility (Hot) Crystal Quality
WaterSparingly SolubleSolubleNeedles
MethanolSolubleVery SolublePoor
EthanolSparingly SolubleSolublePlates
AcetonitrileSlightly SolubleSolubleGood
Methanol/Water (9:1)Sparingly SolubleSolubleGood

Visualizations

Purification_Workflow cluster_start Start cluster_purification Purification cluster_analysis Analysis cluster_end End Crude_Product Crude Product Recrystallization Recrystallization Crude_Product->Recrystallization Purity_Check Purity Check (>99.5%?) Recrystallization->Purity_Check Column_Chromatography Column Chromatography Column_Chromatography->Purity_Check Purity_Check->Column_Chromatography No Final_Product High-Purity Product Purity_Check->Final_Product Yes

Caption: General purification workflow for this compound.

Troubleshooting_Tree Start Impure Product After Initial Purification Q1 Are there persistent impurities by HPLC? Start->Q1 A1_Yes Impurity has similar polarity Q1->A1_Yes Yes A1_No Is the product oily or discolored? Q1->A1_No No Sol1 Use orthogonal method: Preparative HPLC A1_Yes->Sol1 Sol2 Residual solvent or oxidation A1_No->Sol2 Yes Sol3 Dry under high vacuum and handle under inert gas Sol2->Sol3

Caption: Troubleshooting decision tree for purification issues.

Technical Support Center: 6-Amidino-2-naphthol Methanesulfonate (Nafamostat Mesylate)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information on the proper storage and handling of 6-Amidino-2-naphthol Methanesulfonate (also known as Nafamostat (B1217035) Mesylate) to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for solid this compound powder?

A1: For long-term stability, the solid powder of this compound should be stored at -20°C.[1][2] Some suppliers also recommend storage at +4°C or between 2-8°C under an inert gas like nitrogen or argon.[3][4] The compound is known to be hygroscopic, so it is crucial to store it in a tightly sealed container in a dry place.[4][5]

Q2: How should I prepare and store stock solutions of this compound?

A2: Stock solutions are typically prepared by dissolving the compound in DMSO.[1][2] For long-term storage, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -80°C for up to one year or at -20°C for up to six months.[1][6] Aqueous solutions are not recommended for storage for more than one day.[2]

Q3: Why is my this compound degrading in my cell culture or in vivo experiment?

A3: this compound is a serine protease inhibitor and an ester-containing compound, making it susceptible to hydrolysis, especially in biological systems.[7][8][9] Degradation in experimental settings is often due to enzymatic hydrolysis by esterases present in plasma and other biological fluids.[7][10] The stability is also highly dependent on the pH of the solution.[11][12]

Q4: How can I minimize the degradation of this compound in blood or plasma samples?

A4: To prevent degradation in blood or plasma, samples should be collected in tubes containing sodium fluoride (B91410)/potassium oxalate.[7][10] The addition of an esterase inhibitor can further enhance stability.[7] It is critical to keep the samples chilled at 4°C and process them promptly (within 3 hours).[7][13] For plasma samples, acidification to a pH of 1.2 with hydrochloric acid has been shown to be essential for inhibiting enzymatic hydrolysis.[11][12]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of compound activity in experiments. Degradation of the compound due to improper storage or handling.Review storage conditions of both solid compound and stock solutions. Ensure aliquots are used to avoid freeze-thaw cycles. Prepare fresh working solutions for each experiment.
Inconsistent results between experimental replicates. Variable degradation of the compound across different samples.Standardize sample handling procedures. Ensure consistent timing for sample processing and analysis. For biological samples, use an esterase inhibitor and maintain a cold chain.
Precipitate formation in aqueous solutions. Low solubility in aqueous buffers.First, dissolve the compound in DMSO to create a concentrated stock solution. Then, dilute the stock solution with the aqueous buffer of choice.[2]
Rapid degradation in plasma samples. Enzymatic hydrolysis by plasma esterases.Acidify plasma samples to pH 1.2 immediately after collection.[11][12] Use collection tubes with sodium fluoride and keep samples at 4°C.[7]

Quantitative Data Summary

Table 1: Stability of Nafamostat Mesylate in Solid Form

Storage Temperature Duration Stability Reference
-20°C≥ 4 yearsStable[2]
+4°CNot specifiedRecommended by some suppliers[3]
2-8°C (under inert gas)Not specifiedRecommended by some suppliers[4]

Table 2: Stability of Nafamostat Mesylate in Solution

Solvent Storage Temperature Duration Stability Reference
DMSO-80°C1 yearStable[1][6]
DMSO-20°C1 monthStable[1]
Aqueous BufferRoom Temperature> 1 dayNot Recommended[2]
0.9% NaCl or 5% GlucoseRoom Temperature (in light)24 hoursStable[7][10]

Table 3: Stability of Nafamostat Mesylate in Biological Samples

Sample Type Storage Condition Duration Remaining Compound Reference
Whole Blood (in Li-Heparin)Room Temperature1 hour~90%[7]
Whole Blood (in NaF/K-Oxalate)Room Temperature1 hour~89%[7]
Whole Blood (in Li-Heparin)4°C2 hours~94%[7]
Whole Blood (in NaF/K-Oxalate)4°C3 hours~91%[7][10]
Extracted Plasma5°CPer hourDegrades at ~4.7%[7][14]
Plasma (pH 1.2)Room Temperature24 hoursStable[11][12]
Plasma (pH 1.2)-20°C10 daysStable[11][12]

Experimental Protocols

Protocol: Assessment of this compound Stability in an Aqueous Buffer

  • Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of this compound in DMSO.

  • Preparation of Working Solutions: Dilute the stock solution with the desired aqueous buffer (e.g., PBS, pH 7.4) to a final concentration of 100 µg/mL.

  • Incubation: Aliquot the working solution into separate vials for each time point and incubate at the desired temperature (e.g., 4°C, 25°C, 37°C).

  • Time Points: Collect samples at 0, 1, 2, 4, 8, and 24 hours.

  • Sample Analysis: Immediately analyze the samples by a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the concentration of the parent compound.

  • Data Analysis: Plot the percentage of the remaining compound against time to determine the degradation rate.

Visualizations

Simplified Degradation Pathway of Nafamostat Mesylate Nafamostat 6-Amidino-2-naphthol Methanesulfonate (Nafamostat Mesylate) Hydrolysis Hydrolysis (Esterases, pH) Nafamostat->Hydrolysis Susceptible Ester Linkage DegradationProduct1 6-Amidino-2-naphthol Hydrolysis->DegradationProduct1 DegradationProduct2 4-Guanidinobenzoic acid Hydrolysis->DegradationProduct2 Recommended Workflow for Handling Nafamostat Mesylate cluster_storage Storage cluster_experiment Experiment Solid Solid Compound (-20°C, dry) Stock DMSO Stock Solution (-80°C, aliquoted) Solid->Stock Dissolve in DMSO Prep Prepare Fresh Working Solution Stock->Prep Dilute in buffer BioSample Biological Sample (e.g., Plasma) Prep->BioSample Handling Add Esterase Inhibitor Acidify to pH 1.2 Keep at 4°C BioSample->Handling Analysis Prompt Analysis (e.g., HPLC) Handling->Analysis

References

Validation & Comparative

A Comparative Guide to 6-Amidino-2-naphthol Methanesulfonate and Other Serine Protease Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 6-Amidino-2-naphthol Methanesulfonate, the active metabolite of Nafamostat Mesylate, with other prominent serine protease inhibitors. The following sections detail their quantitative inhibitory activities, the experimental protocols for their evaluation, and their roles in key signaling pathways.

Introduction to Serine Protease Inhibitors

Serine proteases are a class of enzymes crucial to a multitude of physiological and pathological processes, including blood coagulation, inflammation, and viral entry into host cells. Their activity is tightly regulated by endogenous inhibitors, and dysregulation can lead to various diseases. Synthetic serine protease inhibitors are therefore of significant therapeutic interest. This guide focuses on comparing Nafamostat Mesylate (and its active form, this compound) with other widely studied inhibitors: Gabexate Mesilate, Camostat Mesilate, Leupeptin, Aprotinin, and Urinastatin.

Data Presentation: Quantitative Comparison of Inhibitory Activity

The inhibitory potency of these compounds against various serine proteases is a critical determinant of their therapeutic potential. The following table summarizes the available inhibitory constant (Ki) and half-maximal inhibitory concentration (IC50) values. It is important to note that these values can vary depending on the specific experimental conditions, such as substrate concentration and pH.

InhibitorTarget ProteaseKi ValueIC50 Value
Nafamostat Mesylate Trypsin15 nM-
Tryptase95.3 pM-
Thrombin--
Factor Xa--
Plasmin--
Kallikrein--
TMPRSS2-0.27 nM
Gabexate Mesilate Trypsin1.8 µM9.4 µM
Tryptase3.4 nM-
Thrombin5 µM110 µM
Kallikrein2.6 mM41 µM
Plasmin-30 µM
Camostat Mesilate Trypsin-50 nM
TMPRSS2-6.2 nM
Prostasin--
Matriptase--
Leupeptin Trypsin35 nM-
Plasmin3.4 µM-
Cathepsin B6 nM-
Calpain10 nM-
Kallikrein19 µM-
Aprotinin Trypsin0.06 pM-
Chymotrypsin9 nM-
Plasmin0.23 nM-
Plasma Kallikrein30 nM-
Tissue Kallikrein1 nM-
Urinastatin TrypsinNot availableNot available
ChymotrypsinNot availableNot available
Neutrophil ElastaseNot availableNot available
PlasminNot availableNot available
KallikreinNot availableNot available

Experimental Protocols: Serine Protease Inhibition Assay

A detailed methodology for determining the inhibitory activity of a compound against a serine protease, such as trypsin, using a chromogenic substrate is provided below. This protocol can be adapted for other serine proteases and inhibitor types.

Objective: To determine the inhibitory potency (e.g., IC50 or Ki) of a test compound against a specific serine protease.

Materials:

  • Serine Protease: e.g., Trypsin from bovine pancreas

  • Chromogenic Substrate: e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA)

  • Inhibitor Stock Solution: Test compound dissolved in an appropriate solvent (e.g., DMSO)

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.2, containing 20 mM CaCl2

  • 96-well Microplate

  • Microplate Reader capable of measuring absorbance at 405 nm

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of the serine protease in the assay buffer. The final concentration should be optimized to yield a linear rate of substrate hydrolysis over the measurement period.

    • Prepare a series of dilutions of the inhibitor stock solution in the assay buffer.

    • Prepare a working solution of the chromogenic substrate in the assay buffer.

  • Assay Setup (in a 96-well microplate):

    • Test Wells: Add a fixed volume of the serine protease solution and an equal volume of each inhibitor dilution.

    • Positive Control (No Inhibitor): Add the same volume of serine protease solution and an equal volume of assay buffer (containing the same concentration of solvent as the inhibitor wells).

    • Negative Control (Blank): Add the same volume of assay buffer instead of the enzyme solution, plus the substrate.

    • Pre-incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation and Measurement:

    • Initiate the enzymatic reaction by adding a fixed volume of the pre-warmed chromogenic substrate solution to all wells.

    • Immediately place the microplate in the reader and measure the change in absorbance at 405 nm over time (kinetic mode). The release of p-nitroaniline from the substrate results in an increase in absorbance.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each well from the linear portion of the kinetic curve.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the positive control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

    • If determining the Ki value, the assay should be repeated with varying substrate concentrations to analyze the mechanism of inhibition (e.g., competitive, non-competitive) using methods like the Lineweaver-Burk plot.

Mandatory Visualization: Signaling Pathways and Experimental Workflow

Signaling Pathways

Serine proteases are integral components of complex signaling cascades. The following diagrams illustrate their roles in the blood coagulation cascade and in the inflammatory pathway of pancreatitis.

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway (Contact Activation) cluster_extrinsic Extrinsic Pathway (Tissue Factor) cluster_common Common Pathway XII Factor XII XIIa Factor XIIa XII->XIIa Contact XI Factor XI XIIa->XI Activates XIa Factor XIa XI->XIa IX Factor IX XIa->IX Activates IXa Factor IXa IX->IXa X Factor X IXa->X Activates TF Tissue Factor TF_VIIa TF-VIIa Complex TF->TF_VIIa VII Factor VII VIIa Factor VIIa VII->VIIa TF VIIa->TF_VIIa TF_VIIa->X Activates Xa Factor Xa X->Xa Prothrombin Prothrombin (II) Xa->Prothrombin Activates Thrombin Thrombin (IIa) Prothrombin->Thrombin Fibrinogen Fibrinogen (I) Thrombin->Fibrinogen Cleaves Fibrin Fibrin (Ia) Fibrinogen->Fibrin Inhibitors Serine Protease Inhibitors (e.g., Nafamostat) Inhibitors->XIIa Inhibit Inhibitors->XIa Inhibit Inhibitors->IXa Inhibit Inhibitors->VIIa Inhibit Inhibitors->Xa Inhibit Inhibitors->Thrombin Inhibit

Caption: The blood coagulation cascade involves intrinsic, extrinsic, and common pathways.

Pancreatitis_Pathway cluster_acinar Pancreatic Acinar Cell cluster_inflammation Inflammatory Cascade Trypsinogen Trypsinogen Trypsin Trypsin Trypsinogen->Trypsin Premature Activation Proenzymes Other Proenzymes Trypsin->Proenzymes Activates Active_Enzymes Active Digestive Enzymes Proenzymes->Active_Enzymes Autodigestion Acinar Cell Autodigestion Active_Enzymes->Autodigestion Inflammation Inflammation Autodigestion->Inflammation Cytokines Cytokine Release (e.g., TNF-α, IL-6) Inflammation->Cytokines Neutrophil Neutrophil Recruitment Inflammation->Neutrophil Inhibitors Serine Protease Inhibitors (e.g., Nafamostat, Gabexate, Camostat) Inhibitors->Trypsin Inhibit

Caption: Premature trypsin activation in pancreatitis triggers an inflammatory cascade.

Experimental Workflow

The following diagram outlines the general workflow for an in vitro serine protease inhibition assay.

Experimental_Workflow start Start prep_reagents Prepare Reagents (Enzyme, Inhibitor, Substrate) start->prep_reagents setup_plate Set up 96-well Plate (Controls and Test dilutions) prep_reagents->setup_plate pre_incubate Pre-incubate Plate (e.g., 15 min at 37°C) setup_plate->pre_incubate add_substrate Add Chromogenic Substrate pre_incubate->add_substrate measure Kinetic Measurement (Absorbance at 405 nm) add_substrate->measure analyze Data Analysis (Calculate % Inhibition, IC50) measure->analyze end End analyze->end

Caption: Workflow for a typical in vitro serine protease inhibition assay.

A Comparative Guide to Protease Inhibition: 6-Amidino-2-naphthol Methanesulfonate vs. Nafamostat

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the protease inhibitory activities of 6-Amidino-2-naphthol Methanesulfonate and its parent compound, Nafamostat Mesylate. The information presented is supported by available experimental data to assist researchers in making informed decisions for their studies.

Introduction

Nafamostat mesylate is a broad-spectrum synthetic serine protease inhibitor with established clinical use as an anticoagulant and for the treatment of pancreatitis. Its mechanism of action involves the inhibition of a wide range of proteases crucial in physiological and pathological processes. 6-Amidino-2-naphthol is a principal metabolite of nafamostat. While often cited as an inactive metabolite, emerging data suggests it retains some level of protease inhibitory activity. This guide aims to collate and compare the known protease inhibition profiles of both compounds.

Quantitative Comparison of Protease Inhibition

The inhibitory potency of a compound is typically expressed by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). Lower values for these parameters indicate greater potency. The following table summarizes the available quantitative data for Nafamostat Mesylate and its metabolite, 6-Amidino-2-naphthol.

Target ProteaseInhibitorIC50KiInhibition Type
Trypsin Nafamostat Mesylate-11.5 µM (initial binding)Time-dependent, Competitive
0.4 ± 0.14 nM (overall)
6-Amidino-2-naphthol-14.7 µM (competitive), 19.5 µM (uncompetitive)Mixed-type
TMPRSS2 Nafamostat Mesylate~1 nM (in Calu-3 cells)--
6-Amidino-2-naphthol1.6 ± 0.5 µM--
Thrombin Nafamostat Mesylate--Inhibits thrombin activity
6-Amidino-2-naphtholData not availableData not availableData not available
Plasmin Nafamostat Mesylate--Inhibits plasmin activity
6-Amidino-2-naphtholData not availableData not availableData not available
Kallikrein Nafamostat Mesylate--Inhibits kallikrein activity
6-Amidino-2-naphtholData not availableData not availableData not available
Factor VIIa-Tissue Factor Complex Nafamostat Mesylate100 nM200 nMCompetitive
6-Amidino-2-naphtholData not availableData not availableData not available

Note: IC50 and Ki values can vary depending on the specific assay conditions, including substrate and enzyme concentrations, buffer composition, and temperature. The data presented here is for comparative purposes. A dash (-) indicates that specific quantitative data was not found in the searched literature.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for assessing serine protease inhibition.

Protocol 1: Fluorogenic Serine Protease Inhibition Assay

This assay is a common method to determine the inhibitory activity of a compound against a specific serine protease using a fluorogenic substrate.

Materials:

  • Recombinant serine protease (e.g., Trypsin, TMPRSS2)

  • Fluorogenic peptide substrate (e.g., Boc-Gln-Ala-Arg-AMC)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.01% Tween-20)

  • Test compounds (Nafamostat Mesylate, this compound) dissolved in DMSO

  • 96-well or 384-well black, flat-bottom microplates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer. Ensure the final DMSO concentration is consistent across all wells and typically below 1% to avoid solvent effects.

  • Assay Setup: To the wells of the microplate, add the diluted test compounds. Include control wells for 100% activity (enzyme and substrate, no inhibitor) and background (substrate only, no enzyme).

  • Enzyme Addition: Add the serine protease solution to each well, except for the background control wells.

  • Pre-incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the fluorogenic substrate to all wells to start the enzymatic reaction.

  • Measurement: Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence over time (kinetic read) or at a single time point after a specific incubation period (endpoint read). The excitation and emission wavelengths will depend on the fluorophore used (e.g., Ex/Em = 380/460 nm for AMC).

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the 100% activity control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model (e.g., four-parameter logistic equation) to determine the IC50 value.

Protocol 2: Chromogenic Protease Inhibition Assay

This method utilizes a chromogenic substrate that releases a colored product upon cleavage by the protease.

Materials:

  • Serine protease

  • Chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin)

  • Assay Buffer

  • Test compounds dissolved in DMSO

  • 96-well clear, flat-bottom microplates

  • Microplate spectrophotometer

Procedure:

  • Compound and Enzyme Preparation: Follow steps 1-3 from the fluorogenic assay protocol.

  • Pre-incubation: Incubate the enzyme and inhibitor as described previously.

  • Reaction Initiation: Add the chromogenic substrate to all wells.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 405 nm for p-nitroaniline release) over time or at a fixed endpoint.

  • Data Analysis: Similar to the fluorogenic assay, calculate the reaction rates and percent inhibition to determine the IC50 value.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological systems in which these proteases operate and the experimental procedures used to study them can provide valuable context.

Signaling Pathways

Nafamostat and, to a lesser extent, 6-Amidino-2-naphthol, inhibit proteases involved in several critical signaling cascades.

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa XI XI XIa XIa XI->XIa XIIa IX IX IXa IXa IX->IXa XIa VIIIa_IXa VIIIa + IXa IXa->VIIIa_IXa X X VIIIa_IXa->X Tissue_Factor Tissue Factor (TF) VIIa_TF VIIa + TF Tissue_Factor->VIIa_TF VIIa_TF->IX VIIa_TF->X Xa Xa X->Xa Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Xa + Va Thrombin->Prothrombin Inhibition Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Thrombin Crosslinked_Fibrin Crosslinked_Fibrin Fibrin->Crosslinked_Fibrin XIIIa Nafamostat Nafamostat Nafamostat->XIIa Inhibits Nafamostat->VIIa_TF Inhibits Nafamostat->Xa Inhibits Nafamostat->Thrombin Inhibits

Caption: Simplified overview of the Coagulation Cascade and points of inhibition by Nafamostat.

Fibrinolysis_and_Kinin_System cluster_fibrinolysis Fibrinolytic System cluster_kinin Kallikrein-Kinin System Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin tPA, uPA Fibrin_degradation Fibrin Degradation Products Plasmin->Fibrin_degradation Acts on Fibrin_clot Fibrin Clot Fibrin_clot->Fibrin_degradation Prekallikrein Prekallikrein Kallikrein Kallikrein Prekallikrein->Kallikrein Factor XIIa Kininogen Kininogen Bradykinin Bradykinin Kininogen->Bradykinin Kallikrein Inflammation_Vasodilation Inflammation_Vasodilation Bradykinin->Inflammation_Vasodilation Leads to Nafamostat Nafamostat Nafamostat->Plasmin Inhibits Nafamostat->Kallikrein Inhibits

Caption: Role of Plasmin and Kallikrein and their inhibition by Nafamostat.

Experimental Workflow

The following diagram illustrates a typical workflow for determining the IC50 of an inhibitor.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Stock Solutions (Inhibitor, Enzyme, Substrate) B Prepare Serial Dilutions of Inhibitor A->B C Add Inhibitor Dilutions to Microplate B->C D Add Enzyme and Pre-incubate C->D E Add Substrate to Initiate Reaction D->E F Measure Signal (Fluorescence/Absorbance) E->F G Calculate Percent Inhibition F->G H Plot Dose-Response Curve G->H I Determine IC50 Value H->I

Caption: General experimental workflow for IC50 determination of a protease inhibitor.

Conclusion

Nafamostat Mesylate is a potent, broad-spectrum serine protease inhibitor, effectively targeting key enzymes in the coagulation, fibrinolytic, and kallikrein-kinin systems. The available data indicates that its metabolite, this compound, is not entirely inactive as a protease inhibitor. Notably, it demonstrates micromolar inhibitory activity against TMPRSS2 and exhibits mixed-type inhibition of trypsin.

However, a direct and comprehensive comparison of the inhibitory profiles of Nafamostat and 6-Amidino-2-naphthol across a wide range of proteases is limited by the lack of available quantitative data for the metabolite. While Nafamostat's potency is in the nanomolar to low micromolar range for many of its targets, the known inhibitory activity of 6-Amidino-2-naphthol is significantly weaker.

For researchers investigating the biological effects of Nafamostat, it is important to consider the potential, albeit less potent, activity of its metabolite, 6-Amidino-2-naphthol. Further research is warranted to fully characterize the inhibitory profile of 6-Amidino-2-naphthol to better understand the complete pharmacological action of Nafamostat in vivo. This guide provides a foundation for such investigations by summarizing the current state of knowledge and providing standardized protocols for further study.

Performance Evaluation of 6-Amidino-2-naphthol Methanesulfonate in Mass Spectrometry: A Methodological Overview

Author: BenchChem Technical Support Team. Date: December 2025

The primary role of a matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is to absorb energy from the laser and facilitate the ionization of the analyte with minimal fragmentation. An effective derivatization agent, on the other hand, chemically modifies the analyte to improve its ionization efficiency and influence its fragmentation pattern in a predictable manner, aiding in structural elucidation.

Hypothetical Performance Comparison

To objectively assess the performance of 6-Amidino-2-naphthol Methanesulfonate, a direct comparison with widely used, commercially available matrices such as α-Cyano-4-hydroxycinnamic acid (CHCA) and Sinapinic acid (SA) would be necessary. The following table summarizes the kind of quantitative data that would be essential for such a comparison, using hypothetical values for illustration.

Performance MetricThis compound (Hypothetical)α-Cyano-4-hydroxycinnamic acid (CHCA) (Typical)Sinapinic acid (SA) (Typical)
Analyte Angiotensin II (1046.5 Da)Angiotensin II (1046.5 Da)Insulin (5733.5 Da)
Signal-to-Noise Ratio (S/N) 150200180
Limit of Detection (LOD) 5 fmol1 fmol10 fmol
Signal Intensity (Arbitrary Units) 8 x 1041.2 x 1059 x 104
Matrix Background Interference LowModerateLow
Applicable Mass Range < 3000 Da< 3500 Da> 10000 Da

Experimental Protocols for Performance Evaluation

Detailed and standardized experimental protocols are crucial for reproducible and comparable results. The following outlines a typical methodology for evaluating a novel matrix or derivatization agent in MALDI-TOF mass spectrometry.

I. Materials and Reagents
  • Analytes: A selection of standard peptides and proteins with varying molecular weights (e.g., Angiotensin II, Bradykinin, Insulin, Cytochrome C).

  • Matrices: this compound, α-Cyano-4-hydroxycinnamic acid (CHCA), Sinapinic acid (SA).

  • Solvents: Acetonitrile (ACN), Trifluoroacetic acid (TFA), Ultrapure water.

  • Equipment: MALDI-TOF Mass Spectrometer, Calibrated pipettes, Vortex mixer, Centrifuge.

II. Sample Preparation: Matrix and Analyte Solutions
  • Matrix Solution Preparation:

    • Prepare saturated solutions of each matrix (this compound, CHCA, SA) in a solvent mixture of ACN:Water:TFA (e.g., 50:49.9:0.1 v/v/v).

    • Vortex thoroughly and centrifuge to pellet any undissolved solid.

  • Analyte Solution Preparation:

    • Prepare stock solutions of standard peptides and proteins in 0.1% TFA in water.

    • Create a dilution series for each analyte to determine the limit of detection and dynamic range.

III. MALDI Target Spotting
  • Dried-Droplet Method:

    • Mix the analyte solution and the matrix solution in a 1:1 ratio.

    • Pipette 1 µL of the mixture onto the MALDI target plate.

    • Allow the droplet to air dry completely at room temperature.

IV. Mass Spectrometry Analysis
  • Instrument Calibration: Calibrate the mass spectrometer using a standard peptide mixture.

  • Data Acquisition:

    • Acquire mass spectra in positive ion reflectron mode.

    • Use a consistent laser energy and a set number of laser shots per spectrum for all samples to ensure comparability.

    • Collect spectra from multiple positions within each spot to assess homogeneity.

V. Data Analysis
  • Signal-to-Noise Ratio (S/N): Calculate the S/N for the primary analyte peak.

  • Signal Intensity: Measure the absolute or relative intensity of the analyte peak.

  • Limit of Detection (LOD): Determine the lowest concentration of the analyte that produces a signal significantly above the background noise (e.g., S/N ≥ 3).

  • Matrix Background Interference: Qualitatively and quantitatively assess the presence of matrix-related ions in the low mass range.

Visualizing Methodologies and Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and the logical relationships within a signaling pathway analysis.

G cluster_prep Sample Preparation cluster_ms Mass Spectrometry cluster_analysis Data Analysis Analyte Analyte Solution (e.g., Peptides) Mix Mix Analyte and Matrix Analyte->Mix Matrix Matrix Solution (6-Amidino-2-naphthol Methanesulfonate) Matrix->Mix Spot Spot on MALDI Target Mix->Spot MALDI MALDI-TOF MS Spot->MALDI Detect Ion Detection MALDI->Detect Spectrum Mass Spectrum Detect->Spectrum Performance Performance Metrics (S/N, LOD, Intensity) Spectrum->Performance

Caption: Experimental workflow for evaluating a novel MALDI matrix.

G cluster_pathway Hypothetical Signaling Pathway Analysis cluster_ms_analysis Mass Spectrometry Analysis Drug Drug Candidate Receptor Cell Surface Receptor Drug->Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Protein_Extract Protein Extraction Kinase2->Protein_Extract Gene Target Gene Expression TF->Gene Digestion Enzymatic Digestion Protein_Extract->Digestion Derivatization Peptide Derivatization (6-Amidino-2-naphthol Methanesulfonate) Digestion->Derivatization LC_MS LC-MS/MS Analysis Derivatization->LC_MS Quantification Peptide Quantification LC_MS->Quantification

Caption: Use of derivatization in a hypothetical drug signaling pathway analysis.

Alternative reagents for peptide fragmentation compared to 6-Amidino-2-naphthol Methanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of proteomics and drug development, the precise characterization of peptides and proteins is paramount. Tandem mass spectrometry (MS/MS) stands as a cornerstone technology for this purpose, relying on the fragmentation of peptide ions to elucidate their amino acid sequence and identify post-translational modifications (PTMs). While Collision-Induced Dissociation (CID) has long been the workhorse for peptide fragmentation, its energy-intensive nature can lead to the loss of labile PTMs. This has spurred the development of alternative fragmentation methods that offer distinct advantages. This guide provides a detailed comparison of three prominent alternative techniques: Ultraviolet Photodissociation (UVPD), Electron Capture/Transfer Dissociation (ECD/ETD), and MALDI In-Source Decay (ISD), with a focus on their performance, underlying mechanisms, and experimental considerations.

At a Glance: Performance Comparison of Fragmentation Techniques

The choice of fragmentation method significantly impacts the quality and type of data obtained in a proteomics experiment. The following table summarizes key performance metrics for UVPD, ECD/ETD, and MALDI-ISD, offering a comparative overview to guide researchers in selecting the optimal technique for their specific application.

FeatureUltraviolet Photodissociation (UVPD)Electron Capture/Transfer Dissociation (ECD/ETD)MALDI In-Source Decay (ISD)
Primary Fragment Ions a, b, c, x, y, zc, zc, z, y
Sequence Coverage High to very highHigh, especially for larger peptidesModerate to high
Preservation of PTMs Good to excellentExcellentGood
Precursor Charge State Dependence Low to none[1]High (more efficient for z > 2+)[2][3]Not applicable (fragmentation of neutrals)
Fragmentation Efficiency Generally lower than CID/HCD, but improvingDependent on charge state; can be low for 2+ ions[2]Variable, matrix-dependent
Instrument Compatibility Modified Orbitrap, Q-TOF, FT-ICRFT-ICR (ECD), Ion Trap (ETD)MALDI-TOF
Key Advantage Rich fragmentation patterns, low charge state dependenceExcellent preservation of labile PTMsSimplicity, applicable to large proteins
Key Limitation Lower fragmentation efficiency can impact sensitivity[4]Inefficient for low charge state peptidesPrecursor ion selection is not possible

Delving Deeper: Mechanisms of Fragmentation

Understanding the fundamental mechanisms of each fragmentation technique is crucial for interpreting the resulting mass spectra and appreciating the unique structural information each method can provide.

Ultraviolet Photodissociation (UVPD)

UVPD utilizes high-energy photons (typically at 193 nm or 213 nm) to induce peptide bond cleavage.[4] The absorption of a UV photon excites the peptide ion to a high-energy electronic state, leading to rapid bond dissociation through multiple pathways. This non-ergodic process results in a diverse array of fragment ions, including a/x, b/y, and c/z types, often yielding extensive sequence coverage from a single spectrum.[5][6] A key advantage of UVPD is its effectiveness across a wide range of precursor charge states, making it a versatile tool for both traditional and "middle-down" proteomics.[1]

Electron Capture/Transfer Dissociation (ECD/ETD)

ECD and ETD are non-ergodic fragmentation methods that involve the transfer of an electron to a multiply charged peptide cation.[3][7] In ECD, this is achieved by irradiating the ions with low-energy free electrons, typically within an FT-ICR mass spectrometer.[8] ETD, which can be implemented on more common ion trap instruments, uses radical anions as electron donors.[3][8] The electron capture process is exothermic and induces cleavage of the N-Cα bond of the peptide backbone, producing characteristic c- and z-type fragment ions.[3][7] Because this process deposits energy specifically into the backbone, labile PTMs and non-covalent interactions are often preserved, making ECD/ETD the gold standard for PTM analysis.[9][10] However, their efficiency is highly dependent on the precursor ion's charge state, with limited fragmentation for doubly charged peptides.[2][11]

MALDI In-Source Decay (ISD)

MALDI-ISD is a fragmentation process that occurs spontaneously within the ion source of a MALDI mass spectrometer.[12][13] It is believed to be initiated by the transfer of a hydrogen radical from the matrix to the analyte molecule during the desorption/ionization event.[13][14] This radical-driven mechanism leads to the cleavage of the N-Cα bond, producing c- and z-type ions, similar to ECD/ETD.[15] Certain matrices, such as 1,5-diaminonaphthalene (1,5-DAN) and 5-aminosalicylic acid (5-ASA), are known to promote ISD.[16][17] A significant advantage of MALDI-ISD is its applicability to large peptides and even intact proteins, which are often difficult to fragment by other means.[12][16] However, since fragmentation occurs in the source, direct selection of a precursor ion for MS/MS is not possible.

Visualizing the Workflow and Fragmentation

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a typical proteomics workflow and the specific peptide fragmentation patterns for each technique.

Proteomics_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Protein_Extraction Protein Extraction (from cells/tissues) Digestion Enzymatic Digestion (e.g., Trypsin) Protein_Extraction->Digestion Peptide_Cleanup Peptide Cleanup (e.g., Desalting) Digestion->Peptide_Cleanup LC_Separation LC Separation Peptide_Cleanup->LC_Separation Ionization Ionization (ESI or MALDI) LC_Separation->Ionization MS1_Scan MS1 Scan (Precursor m/z) Ionization->MS1_Scan Fragmentation Fragmentation (UVPD, ETD, etc.) MS1_Scan->Fragmentation MS2_Scan MS2 Scan (Fragment m/z) Fragmentation->MS2_Scan Database_Search Database Search MS2_Scan->Database_Search Protein_ID Protein Identification Database_Search->Protein_ID

Caption: A typical bottom-up proteomics workflow.

Peptide_Fragmentation_Patterns cluster_peptide Peptide Backbone cluster_fragments Fragment Ion Types N_Term NH2-- C_alpha1 CH(R1)-- N_Term->C_alpha1 c/z (UVPD) Carbonyl1 C=O-- C_alpha1->Carbonyl1 a/x (UVPD) Amide2 NH-- Carbonyl1->Amide2 b/y (UVPD) C_alpha2 CH(R2)-- Amide2->C_alpha2 c/z (ETD/ECD/ISD) Carbonyl2 C=O-- Amide3 NH-- C_alpha3 CH(R3)-- C_Term COOH a_ion a b_ion b c_ion c x_ion x y_ion y z_ion z

Caption: Peptide backbone cleavage sites and resulting fragment ions.

Experimental Protocols

The following sections provide generalized protocols for each fragmentation method. It is important to note that specific parameters will vary depending on the instrument manufacturer and model.

Protocol for UVPD Fragmentation
  • Sample Preparation: Prepare and purify peptides using standard bottom-up proteomics workflows. Ensure the final sample is in a volatile buffer compatible with electrospray ionization (ESI).

  • Instrument Setup:

    • The mass spectrometer should be equipped with a UV laser, typically emitting at 193 nm or 213 nm.[18][19]

    • Calibrate the instrument according to the manufacturer's guidelines.

  • LC-MS/MS Method:

    • Set up a standard data-dependent acquisition (DDA) method.

    • MS1 Scan: Acquire precursor scans over a relevant m/z range (e.g., 400-1500 m/z).

    • Precursor Selection: Isolate the top N most intense precursor ions for fragmentation.

    • UVPD Activation:

      • Define the UVPD activation event.

      • Set the laser irradiation time (e.g., 5-100 ms). This parameter controls the extent of fragmentation and may require optimization.[18]

    • MS2 Scan: Acquire fragment ion spectra in a high-resolution analyzer like an Orbitrap or TOF.

  • Data Analysis: Use a database search algorithm that can be configured to search for a, b, c, x, y, and z fragment ions.

Protocol for ETD Fragmentation
  • Sample Preparation: Prepare peptides as for a standard LC-MS/MS experiment. Peptides should be in an ESI-compatible solvent.

  • Instrument Setup:

    • Use an ion trap mass spectrometer equipped with an ETD source for generating reagent anions (e.g., fluoranthene).[3]

    • Tune the ETD parameters, including the reagent ion generation and reaction time.

  • LC-MS/MS Method:

    • Create a DDA method with charge-state-dependent fragmentation.

    • MS1 Scan: Acquire precursor ion scans.

    • Precursor Selection:

      • For precursor ions with a charge state of 2+, consider using a supplemental activation method like CID or HCD, as ETD is less efficient.

      • For precursor ions with a charge state of 3+ or higher, select ETD as the fragmentation method.

    • ETD Activation:

      • Set the ETD reaction time (e.g., 10-100 ms). Longer reaction times increase the chance of fragmentation but can reduce the number of MS/MS scans acquired across a chromatographic peak.[10]

    • MS2 Scan: Acquire fragment ion spectra.

  • Data Analysis: Configure the search algorithm to specifically look for c- and z-type fragment ions.

Protocol for MALDI-ISD
  • Sample Preparation:

    • Dissolve the peptide or protein sample in a suitable solvent.

    • Select a matrix known to promote ISD, such as 1,5-diaminonaphthalene (1,5-DAN) or 2,5-dihydroxybenzoic acid (2,5-DHB).[15][16] Some studies suggest adding ammonium (B1175870) sulfate (B86663) can enhance ISD fragmentation.[20]

    • Mix the sample and matrix solution and spot onto the MALDI target plate. Allow the spot to dry completely.

  • Instrument Setup:

    • Use a MALDI-TOF mass spectrometer, preferably with a reflectron for better resolution.

    • Calibrate the instrument in the desired mass range.

  • Data Acquisition:

    • Set the laser power to a level that is higher than what is typically used for intact mass analysis to induce fragmentation. This will require optimization for each sample and matrix combination.

    • Acquire the mass spectrum. Fragment ions will appear alongside the intact precursor ion.

    • Adjust the extraction delay time to optimize the detection of fragment ions in the desired mass range.[20]

  • Data Analysis: Manually interpret the spectrum to identify the c- and z-ion series or use specialized software designed for MALDI-ISD data.

Conclusion

The evolution of peptide fragmentation techniques beyond traditional CID has opened new avenues for comprehensive proteomic analysis. UVPD, with its ability to generate rich fragmentation spectra irrespective of charge state, offers a powerful tool for deep sequencing of peptides. ECD and ETD remain unparalleled in their ability to preserve labile post-translational modifications, providing critical insights into protein regulation and function. MALDI-ISD presents a simple yet effective method for the analysis of large peptides and proteins, complementing other top-down and middle-down strategies. By understanding the unique capabilities and experimental nuances of each of these methods, researchers can strategically select and apply the most appropriate technique to unravel the complexities of the proteome.

References

A Comparative Guide to the Efficacy of Nafamostat Mesilate and the Role of its Metabolite, 6-Amidino-2-naphthol

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Nafamostat (B1217035) mesilate is a potent, synthetic, broad-spectrum serine protease inhibitor with established applications as an anticoagulant and in the treatment of acute pancreatitis.[1] Recent research has also highlighted its significant in-vitro activity against SARS-CoV-2.[2] Upon administration, nafamostat is rapidly hydrolyzed by esterases in the blood and liver into its primary metabolites, 6-amidino-2-naphthol (B1198881) (AN) and 4-guanidinobenzoic acid (p-GBA).[3][4] Contrary to the implication that these metabolites are the primary active agents, multiple pharmacokinetic studies classify them as inactive protease inhibitors.[5][6] Therefore, the therapeutic efficacy of the drug is attributed to the parent compound, nafamostat, before its rapid degradation. This guide provides a comparative analysis of nafamostat mesilate against relevant alternatives in its key therapeutic areas, supported by experimental data, and clarifies the role of its principal metabolite.

Introduction to Nafamostat and its Metabolism

Nafamostat mesilate is a powerful inhibitor of a wide range of serine proteases, which are enzymes involved in numerous physiological and pathological processes, including blood coagulation, inflammation, and viral entry into host cells.[3][7] Its ester structure is essential for its pharmacological activity.[3][4]

However, nafamostat is characterized by its high instability in biological fluids. It undergoes rapid and extensive hydrolysis by arylesterases and carboxylesterases present in the blood and liver.[3][8] This process cleaves the ester bond, yielding two main metabolites:

  • 6-Amidino-2-naphthol (AN)

  • 4-guanidinobenzoic acid (p-GBA)

Pharmacokinetic studies have demonstrated that these metabolites are considered inactive, meaning they do not significantly contribute to the serine protease inhibition that underlies nafamostat's therapeutic effects.[5][9][10] The clinical activity of nafamostat is therefore dependent on the concentration of the intact parent drug, which has a very short half-life.

Mechanism of Action: Serine Protease Inhibition

Serine proteases are a large family of enzymes characterized by a key serine residue in their active site.[3] They play critical roles in various biological cascades. Nafamostat exerts its therapeutic effects by inhibiting key serine proteases in different pathways:

  • Coagulation Cascade: It inhibits thrombin and Factor Xa, preventing the conversion of fibrinogen to fibrin (B1330869) and thus acting as an anticoagulant.[3]

  • Inflammatory Pathway: It inhibits trypsin and kallikrein, proteases involved in the inflammatory processes of pancreatitis.[3]

  • Viral Entry: It potently inhibits Transmembrane Protease, Serine 2 (TMPRSS2), a host cell protease essential for the priming of the spike protein of certain viruses, including SARS-CoV-2, which is necessary for viral entry into the cell.[2][3]

Comparative Efficacy Analysis

This section compares the experimental and clinical efficacy of nafamostat mesilate with that of its common alternatives in major therapeutic applications.

Antiviral Activity (COVID-19)

Nafamostat and camostat (B1201512) are both TMPRSS2 inhibitors investigated for treating COVID-19. In-vitro studies show that nafamostat is significantly more potent at blocking SARS-CoV-2 entry into human lung cells.

CompoundTargetMetricValue (nM)Finding
Nafamostat Mesilate SARS-CoV-2 EntryEC₅₀~10 - 22Approximately 10-15 times more potent than Camostat Mesilate in vitro.[2][11]
Camostat Mesilate SARS-CoV-2 EntryEC₅₀~295A potent inhibitor, but significantly less so than Nafamostat.[2]

EC₅₀ (Half-maximal effective concentration) represents the concentration of a drug that gives half of the maximal response.

Despite potent in-vitro activity, clinical trials have been inconclusive regarding a clear mortality benefit for either nafamostat or camostat in hospitalized adults with COVID-19, often due to small sample sizes and high heterogeneity between studies.[12]

Prophylaxis of Post-ERCP Pancreatitis

Nafamostat and gabexate (B1204611) are protease inhibitors used in some regions to prevent pancreatitis following endoscopic retrograde cholangiopancreatography (ERCP). While in-vitro data suggests nafamostat is 10-100 times more potent than gabexate, clinical outcomes are comparable.[13]

CompoundPatient GroupMetricIncidence RateFinding
Nafamostat Mesilate Patients undergoing ERCPPost-ERCP Pancreatitis9.1%No statistically significant difference in preventing pancreatitis compared to Gabexate.[13]
Gabexate Mesilate Patients undergoing ERCPPost-ERCP Pancreatitis8.6%Efficacy is comparable to Nafamostat in a clinical setting.[13]
Placebo Patients undergoing ERCPPost-ERCP Pancreatitis6.2%One study showed neither drug offered a significant benefit over placebo.[14]
Anticoagulation for Continuous Renal Replacement Therapy (CRRT)

Nafamostat is used as a regional anticoagulant for CRRT, particularly in patients at high risk of bleeding. Its short half-life is advantageous in limiting systemic anticoagulant effects. Its efficacy is often compared to regional citrate (B86180) anticoagulation (RCA).

AnticoagulantKey Efficacy MetricResultSafety Profile
Nafamostat Mesilate Filter LifespanComparable to RCA and heparin in several studies.[15]Associated with a lower risk of metabolic complications (e.g., alkalosis, hypocalcemia) compared to RCA.[16]
Regional Citrate (RCA) Filter LifespanOften considered the first-line strategy, demonstrating prolonged filter life.Carries a risk of metabolic complications, particularly in patients with liver failure.[16]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided to ensure a comprehensive understanding of the presented data.

Viral Entry Inhibition Assay (for SARS-CoV-2)

This protocol outlines the general steps used to determine the EC₅₀ of inhibitors like nafamostat and camostat against SARS-CoV-2.

  • Cell Culture: Human lung epithelial cells (e.g., Calu-3) that endogenously express TMPRSS2 are cultured in appropriate media until they form a confluent monolayer in multi-well plates.

  • Compound Preparation: A serial dilution of the inhibitor (nafamostat or camostat) is prepared in the cell culture medium.

  • Treatment: The existing medium is removed from the cells, and the medium containing the various concentrations of the inhibitor is added. Control wells receive medium with no inhibitor.

  • Viral Infection: A known titer of SARS-CoV-2 is added to each well. The plates are then incubated for a set period (e.g., 48-72 hours) to allow for viral entry and replication.

  • Quantification of Viral Activity: The extent of viral infection is measured. This can be done by:

    • Cytopathic Effect (CPE) Assay: Visually scoring the degree of cell death and morphological changes caused by the virus.

    • qRT-PCR: Quantifying the amount of viral RNA within the cells.

    • Reporter Virus Assay: Using a modified virus that expresses a reporter gene (e.g., luciferase), where the signal intensity corresponds to the level of infection.

  • Data Analysis: The percentage of inhibition for each drug concentration is calculated relative to the untreated control. The EC₅₀ value is then determined by fitting the concentration-response data to a dose-response curve.

In-Vitro Serine Protease Inhibition Assay

This protocol describes a generalized method for measuring the inhibitory activity of a compound against a specific serine protease (e.g., trypsin, thrombin).

  • Reagent Preparation:

    • A purified solution of the target serine protease is prepared in a suitable buffer.

    • A chromogenic or fluorogenic substrate specific to the protease is prepared. This substrate releases a colored or fluorescent product when cleaved by the active enzyme.

    • A serial dilution of the inhibitor (e.g., nafamostat) is prepared.

  • Assay Procedure:

    • The protease, buffer, and varying concentrations of the inhibitor are added to the wells of a microplate.

    • The mixture is pre-incubated for a short period to allow the inhibitor to bind to the enzyme.

    • The reaction is initiated by adding the chromogenic/fluorogenic substrate to all wells.

  • Data Acquisition: The plate is placed in a microplate reader, and the absorbance (for chromogenic) or fluorescence (for fluorogenic) is measured kinetically over time. The rate of product formation is proportional to the enzyme activity.

  • Data Analysis: The rate of reaction for each inhibitor concentration is calculated. The percentage of inhibition is determined relative to the control (no inhibitor). This data is then used to calculate key inhibitory constants, such as the IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%) or the Ki (inhibition constant).

Mandatory Visualizations

G cluster_virus SARS-CoV-2 cluster_cell Host Cell Virus Virus Particle (Spike Protein) ACE2 ACE2 Receptor Virus->ACE2 1. Binding TMPRSS2 TMPRSS2 Protease ACE2->TMPRSS2 2. Priming Required ViralEntry Viral Genome Entry & Replication TMPRSS2->ViralEntry 3. S-Protein Cleavage & Membrane Fusion CellMembrane Cell Membrane Nafamostat Nafamostat Nafamostat->TMPRSS2 Inhibition

G cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII Factor XII XI Factor XI XII->XI IX Factor IX XI->IX X Factor X IX->X TF Tissue Factor TF_VII TF-FVIIa Complex TF->TF_VII VII Factor VII VII->TF_VII TF_VII->X SerineProteases Key Serine Proteases (Thrombin, FXa, FVIIa, etc.) Prothrombin Prothrombin (FII) Thrombin Thrombin (FIIa) Fibrinogen Fibrinogen Fibrin Fibrin Clot Nafamostat Nafamostat Mesilate Nafamostat->SerineProteases Inhibition

References

Cross-reactivity studies of 6-Amidino-2-naphthol Methanesulfonate with other enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the enzymatic inhibition profile of Nafamostat (B1217035) Mesylate, a broad-spectrum serine protease inhibitor. The information presented is intended to assist researchers and drug development professionals in evaluating its specificity and potential off-target effects. It is important to note that 6-Amidino-2-naphthol is a major metabolite of Nafamostat Mesylate. This guide focuses on the enzymatic activity of the parent compound, Nafamostat Mesylate, which is the pharmacologically active agent.

Introduction to Nafamostat Mesylate

Nafamostat Mesylate (also known as FUT-175) is a synthetic serine protease inhibitor with a wide range of therapeutic applications.[1][2] It is utilized as a short-acting anticoagulant, particularly during extracorporeal circulation like hemodialysis, and for the treatment of acute pancreatitis and disseminated intravascular coagulation (DIC).[1][2] Its mechanism of action involves the potent and reversible inhibition of a variety of serine proteases that play crucial roles in coagulation, fibrinolysis, inflammation, and viral entry.[3][4]

Quantitative Comparison of Enzyme Inhibition

The inhibitory activity of Nafamostat Mesylate has been quantified against a panel of serine proteases. The following table summarizes key inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) to provide a clear comparison of its potency across different enzymes.

Target EnzymeEnzyme FamilyPhysiological SystemInhibition ValueValue TypeReference
TryptaseSerine ProteaseInflammation95.3 pMKi[3]
TMPRSS2Serine ProteaseViral Entry, Oncology0.27 nMIC50[5][6]
TrypsinSerine ProteaseDigestion, Inflammation15 nMKi[3]
HepsinSerine ProteaseOncology5 nMIC50[7]
HGFASerine ProteaseTissue Remodeling25 nMKi[7]
PlasminSerine ProteaseFibrinolysis10-6 - 10-8 MIC50[4]
ThrombinSerine ProteaseCoagulation10-6 - 10-8 MIC50[4]
KallikreinSerine ProteaseKallikrein-Kinin System10-6 - 10-8 MIC50[4]
C1rSerine ProteaseComplement System10-6 - 10-8 MIC50[4]
C1sSerine ProteaseComplement System10-6 - 10-8 MIC50[4]
Extrinsic Pathway (TF-F.VIIa)Coagulation ComplexCoagulation0.1 µMIC50[7]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are protocols for key assays used to determine the inhibitory activity of Nafamostat Mesylate.

General Serine Protease Inhibition Assay (Fluorogenic)

This assay is a common method to quantify the inhibitory activity of a compound against a purified serine protease.

Materials:

  • Recombinant serine protease of interest

  • Fluorogenic peptide substrate (e.g., Boc-Gln-Ala-Arg-AMC for trypsin-like proteases)

  • Assay Buffer (e.g., 50 mM Tris pH 8.0, 150 mM NaCl, 0.01% Tween-20)

  • Nafamostat Mesylate (dissolved in DMSO)

  • 384-well black plates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of Nafamostat Mesylate in DMSO.

  • Dispense a small volume (e.g., 50 nL) of each compound dilution into the wells of a 384-well plate.

  • Add a solution of the fluorogenic substrate to each well. The final concentration should be at or below the Michaelis constant (Km) to ensure sensitivity to competitive inhibitors.

  • Initiate the enzymatic reaction by adding the serine protease solution to each well.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes), protected from light.

  • Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 440 nm emission for AMC-based substrates).[6]

  • Calculate the percent inhibition for each concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

  • Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal model.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of a compound on the viability and metabolic activity of cultured cells.

Materials:

  • Cultured cells (e.g., cancer cell line, virally infected cells)

  • Complete cell culture medium

  • Nafamostat Mesylate

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well clear microplate

  • Spectrophotometer

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours.

  • Prepare serial dilutions of Nafamostat Mesylate in complete medium and add to the respective wells.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Incubate for an additional 4 hours to overnight to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment concentration relative to the untreated control.[8][9]

Signaling Pathways and Experimental Workflows

Visual diagrams of signaling pathways and experimental workflows can aid in understanding the broader context of Nafamostat Mesylate's activity.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Reagent Preparation (Enzyme, Substrate, Inhibitor) plate_prep Plate Preparation (Serial Dilutions) reagent_prep->plate_prep Dispense incubation Incubation (Enzyme-Inhibitor Binding) plate_prep->incubation Add Enzyme reaction Reaction Initiation (Substrate Addition) incubation->reaction Add Substrate measurement Fluorescence Measurement reaction->measurement Read Plate data_processing Data Processing (% Inhibition Calculation) measurement->data_processing Raw Data ic50_calc IC50 Determination (Dose-Response Curve) data_processing->ic50_calc Processed Data

Caption: Experimental workflow for a typical in vitro enzyme inhibition assay.

coagulation_cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII Factor XII XIIa Factor XIIa XII->XIIa XI Factor XI XIIa->XI XIa Factor XIa XI->XIa IX Factor IX XIa->IX IXa Factor IXa IX->IXa X Factor X IXa->X TF Tissue Factor (TF) VIIa_TF TF-VIIa Complex TF->VIIa_TF VII Factor VII VII->VIIa_TF VIIa_TF->X Xa Factor Xa X->Xa Prothrombin Prothrombin (II) Xa->Prothrombin Thrombin Thrombin (IIa) Prothrombin->Thrombin Fibrinogen Fibrinogen (I) Thrombin->Fibrinogen Fibrin Fibrin (Ia) Fibrinogen->Fibrin inhibitor Nafamostat Mesylate inhibitor->XIIa inhibitor->VIIa_TF inhibitor->Xa inhibitor->Thrombin

Caption: Inhibition of the coagulation cascade by Nafamostat Mesylate.

kallikrein_kinin_system cluster_activation Activation cluster_kinin_formation Kinin Formation cluster_effects Effects FXIIa Factor XIIa Prekallikrein Prekallikrein FXIIa->Prekallikrein Kallikrein Kallikrein Prekallikrein->Kallikrein HMWK High-Molecular-Weight Kininogen (HMWK) Kallikrein->HMWK Bradykinin Bradykinin HMWK->Bradykinin Inflammation Inflammation Vasodilation Pain Bradykinin->Inflammation inhibitor Nafamostat Mesylate inhibitor->Kallikrein

Caption: Inhibition of the Kallikrein-Kinin system by Nafamostat Mesylate.

References

A Comparative Guide to the In Vitro and In Vivo Activity of 6-Amidino-2-naphthol Methanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo activities of 6-Amidino-2-naphthol Methanesulfonate, a key active metabolite of the synthetic serine protease inhibitor, Nafamostat (B1217035) Mesylate. The document is intended to be a valuable resource for researchers and professionals in drug development by presenting objective comparisons with alternative serine protease inhibitors, supported by experimental data.

In Vitro Activity: A Potent Serine Protease Inhibitor

This compound functions as a direct inhibitor of serine proteases, key enzymes involved in various physiological and pathological processes, including coagulation and inflammation. Its inhibitory activity is central to the therapeutic effects of its parent drug, Nafamostat.

Comparative Inhibitory Activity

The in vitro inhibitory potency of this compound and its parent compound, Nafamostat, along with other relevant serine protease inhibitors like Camostat Mesylate and Gabexate Mesylate, are summarized below. This data is crucial for understanding their relative efficacy at a molecular level.

CompoundTarget ProteaseInhibition Constant (Ki/IC50)Notes
This compound TrypsinKic: 14.7 µM, Kiu: 19.5 µM[1]Exhibits mixed-type inhibition.
Nafamostat MesylateTrypsinKi: 11.5 µM, Ki*: 0.4 nM[1]Time-dependent competitive inhibitor.
Nafamostat MesylateThrombinPotent InhibitorSpecific Ki values require further investigation.
Nafamostat MesylateTMPRSS2Potent InhibitorKey to its antiviral activity against SARS-CoV-2.
Camostat MesylateTMPRSS2Potent InhibitorMetabolite GBPA also shows antiviral activity.[2]
Gabexate MesylateSerine ProteasesIC50: 0.19 µM[3]Broad-spectrum inhibitor.

Kic: Competitive inhibition constant, Kiu: Uncompetitive inhibition constant, Ki: Inhibition constant, Ki: Overall inhibition constant, IC50: Half-maximal inhibitory concentration.*

Mechanism of Action: Targeting the Protease Cascade

This compound, as a metabolite of Nafamostat, contributes to the overall therapeutic effect by inhibiting key serine proteases involved in the coagulation cascade and inflammatory pathways. The diagram below illustrates the simplified mechanism of action.

Serine_Protease_Inhibition Mechanism of Serine Protease Inhibition Nafamostat_Mesylate Nafamostat_Mesylate 6_Amidino_2_naphthol_Methanesulfonate 6_Amidino_2_naphthol_Methanesulfonate Nafamostat_Mesylate->6_Amidino_2_naphthol_Methanesulfonate Metabolism Serine_Proteases Serine_Proteases Nafamostat_Mesylate->Serine_Proteases Inhibits 6_Amidino_2_naphthol_Methanesulfonate->Serine_Proteases Inhibits Coagulation_Cascade Coagulation_Cascade Serine_Proteases->Coagulation_Cascade Activates Inflammation Inflammation Serine_Proteases->Inflammation Promotes In_Vivo_Workflow In Vivo Efficacy Evaluation Workflow cluster_0 Pre-clinical Study cluster_1 Data Analysis Animal_Model Induction of Acute Pancreatitis Treatment_Group Administer Nafamostat Animal_Model->Treatment_Group Control_Group Administer Vehicle Animal_Model->Control_Group Monitoring Monitor Clinical Signs & Survival Treatment_Group->Monitoring Control_Group->Monitoring Endpoint_Analysis Sacrifice & Sample Collection Monitoring->Endpoint_Analysis Histopathology Pancreatic Tissue Analysis Endpoint_Analysis->Histopathology Biochemical_Assays Serum Amylase/Lipase Endpoint_Analysis->Biochemical_Assays Inflammatory_Markers Cytokine Levels (e.g., TNF-α, IL-6) Endpoint_Analysis->Inflammatory_Markers

References

A Comparative Analysis of 6-Amidino-2-naphthol Methanesulfonate (Nafamostat) and Camostat Mesilate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two prominent serine protease inhibitors: 6-Amidino-2-naphthol (B1198881) Methanesulfonate (Nafamostat Mesilate) and Camostat (B1201512) Mesilate. Both compounds have garnered significant attention for their therapeutic applications, ranging from pancreatitis to their potential as antiviral agents. This analysis is supported by experimental data to inform research and development efforts.

Mechanism of Action

Both Nafamostat (B1217035) and Camostat mesilate are broad-spectrum inhibitors of serine proteases, enzymes that are integral to numerous physiological and pathological processes such as digestion, blood coagulation, and viral entry into host cells.[1] Their therapeutic effects stem from the inhibition of key proteases including trypsin, plasmin, and kallikrein.[2]

A critical target for both inhibitors, particularly in the context of viral diseases like COVID-19, is the Transmembrane Protease, Serine 2 (TMPRSS2).[1][2] TMPRSS2 is a host cell surface protease essential for the proteolytic activation, or "priming," of the spike proteins of various viruses, including influenza and coronaviruses like SARS-CoV-2.[1][3] By inhibiting TMPRSS2, Nafamostat and Camostat block this crucial activation step, thereby preventing the virus from entering and infecting host cells.[1][4] This shared mechanism led to numerous clinical trials investigating their efficacy as COVID-19 treatments.[3][5][6]

Quantitative Inhibitory Activity

The potency of Nafamostat and Camostat mesilate varies across different target proteases. The following tables summarize their half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values from in vitro studies. Notably, Nafamostat demonstrates significantly higher potency against TMPRSS2 compared to Camostat.

Table 1: Comparative IC50 Values

CompoundTarget ProteaseIC50 ValueReference
Nafamostat mesilate TMPRSS20.27 nM[1][7][8]
Camostat mesilate TMPRSS26.2 nM[1][7][8]
FOY-251 (active metabolite of Camostat)TMPRSS233.3 nM[1][7][8]
Camostat mesilate Trypsin50 nM[8]
Gabexate mesilate TMPRSS2130 nM[7]

Table 2: Comparative EC50 Values against Coronaviruses (Calu-3 cells)

CompoundVirusEC50 ValueReference
Nafamostat mesilate SARS-CoV-25 nM[9]
Camostat mesilate SARS-CoV-287 nM[9]
Nafamostat mesilate MERS-CoV5.9 nM[9]
Camostat mesilate MERS-CoV444 nM[9]
Nafamostat mesilate SARS-CoV1.4 nM[9]
Camostat mesilate SARS-CoV198 nM[9]

Table 3: Other Reported Inhibitory Constants

CompoundTarget EnzymeKi ValueReference
Nafamostat mesilate Human Tryptase95.3 pM[8]
Nafamostat mesilate General Serine Proteases0.3 - 54.0 µM[8]
Camostat mesilate TMPRSS226.98 µM[10]
Nafamostat mesilate TMPRSS25.25 µM[10]

Note: IC50, EC50, and Ki values can vary depending on the specific assay conditions and cell lines used.

Key Physicochemical and Clinical Differences

While sharing a core mechanism, Nafamostat and Camostat exhibit significant differences in their clinical application and administration routes.

Table 4: Feature Comparison

FeatureCamostat MesilateNafamostat Mesilate
Trade Name(s) Foipan, FoypanFuthan, FUT-175
Administration OralIntravenous
Primary Indications Chronic pancreatitis, postoperative reflux esophagitis[2][3]Acute pancreatitis, disseminated intravascular coagulation (DIC), anticoagulant for extracorporeal circulation[2][11]
Metabolism Rapidly hydrolyzed in plasma (t1/2 < 1 min) to its active metabolite, FOY-251 (GBPA).[7]Rapidly metabolized in the blood into inactive metabolites, 6-amidino-2-naphthol and 4-guanidinobenzoic acid.[7][11]

Signaling and Inhibition Pathways

The therapeutic effects of these inhibitors are rooted in their ability to interrupt key enzymatic cascades.

Inhibition_of_Viral_Entry cluster_virus SARS-CoV-2 cluster_host Host Cell Virus Virus Particle Spike Spike (S) Protein ACE2 ACE2 Receptor Spike->ACE2 1. Binding Fusion Membrane Fusion & Viral Entry Spike->Fusion 4. Conformational Change TMPRSS2 TMPRSS2 Protease ACE2->TMPRSS2 2. Priming Required TMPRSS2->Spike 3. Cleavage Inhibitor Nafamostat or Camostat Inhibitor->TMPRSS2 Inhibition Pancreatitis_Pathway Trypsinogen Trypsinogen (Inactive) Trypsin Trypsin (Active) Trypsinogen->Trypsin Premature Activation (in Pancreas) Proenzymes Other Proenzymes Trypsin->Proenzymes Activates Inhibitor Nafamostat or Camostat Inhibitor->Trypsin Inhibition ActiveEnzymes Active Digestive Enzymes Proenzymes->ActiveEnzymes Inflammation Pancreatic Autodigestion & Inflammation ActiveEnzymes->Inflammation Assay_Workflow A 1. Prepare Serial Dilutions of Inhibitors (Nafamostat/Camostat) in DMSO B 2. Dispense Inhibitors into 384-well plate A->B C 3. Add Fluorogenic Substrate Solution B->C D 4. Add TMPRSS2 Enzyme to Initiate Reaction C->D E 5. Incubate at Room Temp (e.g., 60 min) D->E F 6. Measure Fluorescence with Plate Reader E->F G 7. Data Analysis: Calculate % Inhibition & IC50 F->G

References

Comparative Guide to the Structural Activity Relationship of 6-Amidino-2-naphthol Methanesulfonate Analogs as Serine Protease Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structural activity relationship (SAR) of 6-Amidino-2-naphthol Methanesulfonate (B1217627) and its analogs, focusing on their inhibitory activity against key serine proteases. The information is compiled from published research to aid in the rational design of novel and more potent enzyme inhibitors.

Introduction to 6-Amidino-2-naphthol Analogs

6-Amidino-2-naphthol is a key structural motif found in several potent synthetic serine protease inhibitors. Its methanesulfonate salt is a known metabolite of Nafamostat mesylate (FUT-175), a broad-spectrum serine protease inhibitor used clinically.[1] The core structure, featuring a positively charged amidino group on a naphthol scaffold, plays a crucial role in binding to the S1 specificity pocket of trypsin-like serine proteases. This guide explores how modifications to this core and associated moieties influence inhibitory potency and selectivity.

Data Presentation: Inhibitory Activity of Analogs

The following table summarizes the inhibitory activities of 6-Amidino-2-naphthyl-4-guanidinobenzoate (Nafamostat, I) and its analog, 6-Amidino-2-naphthyl 4-[(4,5-dihydro-1H-imidazol-2-yl)amino]-benzoate (FUT-187, 41), against a panel of serine proteases. The data is extracted from studies by Fujii et al. and highlights the impact of modifying the guanidino group.[2]

CompoundStructureTrypsin (IC50, µM)Plasmin (IC50, µM)Kallikrein (IC50, µM)Thrombin (IC50, µM)C1r (IC50, µM)C1s (IC50, µM)
Nafamostat (I) 6-Amidino-2-naphthyl 4-guanidinobenzoateData not available in abstractData not available in abstractData not available in abstractData not available in abstractData not available in abstractData not available in abstract
FUT-187 (41) 6-Amidino-2-naphthyl 4-[(4,5-dihydro-1H-imidazol-2-yl)amino]-benzoateData not available in abstractData not available in abstractData not available in abstractData not available in abstractData not available in abstractData not available in abstract

Note: The specific IC50 values from the primary publication by Fujii et al. (1993) were not accessible in the abstract. Access to the full-text article is required for a complete quantitative comparison.

Structure-Activity Relationship (SAR) Analysis

Based on the available information, the following SAR can be inferred:

  • The 6-Amidino-2-naphthol moiety is a critical pharmacophore for binding to the S1 pocket of trypsin-like serine proteases. The positively charged amidino group mimics the side chains of arginine and lysine, the natural substrates for these enzymes.

  • Modification of the 4-guanidinobenzoate portion of Nafamostat significantly impacts its biological activity. The replacement of the guanidino group with a (4,5-dihydro-1H-imidazol-2-yl)amino group in FUT-187 was found to yield a compound with superior anti-complement activity, particularly upon oral administration.[2] This suggests that modifications at this position can be exploited to enhance pharmacokinetic properties and selectivity for different serine proteases.

Experimental Protocols

General Protocol for Serine Protease Inhibition Assay (Fluorometric)

This protocol describes a general method for determining the inhibitory activity of compounds against serine proteases like trypsin and thrombin using a fluorogenic substrate.

Materials:

  • Serine protease (e.g., Trypsin, Thrombin) solution of known concentration.

  • Fluorogenic substrate specific for the protease (e.g., Boc-Gln-Ala-Arg-AMC for Trypsin).

  • Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0).

  • Inhibitor compounds dissolved in a suitable solvent (e.g., DMSO).

  • 96-well black microplate.

  • Fluorescence microplate reader.

Procedure:

  • Enzyme Preparation: Prepare a working solution of the serine protease in the assay buffer.

  • Inhibitor Preparation: Prepare serial dilutions of the test compounds in the assay buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).

  • Assay Setup:

    • To each well of the microplate, add a specific volume of the assay buffer.

    • Add the inhibitor solution to the respective wells.

    • Add the enzyme solution to all wells except the blank controls (which contain only buffer and substrate).

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a defined pre-incubation period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the fluorogenic substrate to all wells to initiate the enzymatic reaction.

  • Fluorescence Measurement: Immediately place the microplate in a fluorescence plate reader and monitor the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the cleaved fluorophore (e.g., AMC: Ex/Em ~360/460 nm).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.

    • Plot the enzyme activity (as a percentage of the uninhibited control) against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Determination of Inhibition Constant (Ki) for Competitive Inhibitors

For competitive inhibitors, the inhibition constant (Ki) can be determined by measuring the initial reaction rates at various substrate and inhibitor concentrations. The Cheng-Prusoff equation can be used to calculate Ki from the IC50 value if the substrate concentration and the Michaelis-Menten constant (Km) of the substrate are known.

Visualizations

Signaling_Pathway_of_Serine_Protease_Inhibition General Serine Protease Catalytic Mechanism and Inhibition cluster_enzyme Serine Protease Active Site cluster_substrate Substrate Binding & Cleavage cluster_inhibitor Inhibition by 6-Amidino-2-naphthol Analog Catalytic_Triad Catalytic Triad (Ser, His, Asp) Acyl_Enzyme Acyl-Enzyme Intermediate Catalytic_Triad->Acyl_Enzyme Forms S1_Pocket S1 Specificity Pocket S1_Pocket->Catalytic_Triad Positions substrate for catalysis Enzyme_Inhibitor_Complex Enzyme-Inhibitor Complex (Non-covalent) S1_Pocket->Enzyme_Inhibitor_Complex Substrate Protein/Peptide Substrate (with Arg/Lys residue) Substrate->S1_Pocket Binds to Cleaved_Products Cleaved Peptides Acyl_Enzyme->Cleaved_Products Hydrolyzes to release Inhibitor 6-Amidino-2-naphthol Analog Inhibitor->S1_Pocket Competitively binds to Enzyme_Inhibitor_Complex->Catalytic_Triad Prevents substrate binding

Caption: Serine protease inhibition by 6-Amidino-2-naphthol analogs.

Experimental_Workflow Workflow for Serine Protease Inhibition Assay Start Start Reagent_Prep Reagent Preparation (Enzyme, Inhibitor, Substrate, Buffer) Start->Reagent_Prep Plate_Setup 96-well Plate Setup (Buffer, Inhibitor, Enzyme) Reagent_Prep->Plate_Setup Pre_incubation Pre-incubation (e.g., 15 min at 37°C) Plate_Setup->Pre_incubation Reaction_Initiation Initiate Reaction (Add Fluorogenic Substrate) Pre_incubation->Reaction_Initiation Fluorescence_Reading Kinetic Fluorescence Reading Reaction_Initiation->Fluorescence_Reading Data_Analysis Data Analysis (Calculate Initial Velocities) Fluorescence_Reading->Data_Analysis IC50_Determination IC50 Determination (Dose-Response Curve) Data_Analysis->IC50_Determination End End IC50_Determination->End

References

Safety Operating Guide

Proper Disposal of 6-Amidino-2-naphthol Methanesulfonate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the proper disposal of 6-Amidino-2-naphthol Methanesulfonate, a key intermediate in the synthesis of Nafamostat. The following procedures are designed to ensure the safe management of this compound from use to final disposal, aligning with best practices in laboratory safety and chemical handling.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be familiar with its hazard profile. According to its Safety Data Sheet (SDS), this compound is harmful if swallowed, causes skin irritation, and can cause serious eye irritation. Therefore, appropriate personal protective equipment (PPE) must be worn at all times.

Essential Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: In case of dust formation, a NIOSH-approved respirator is recommended.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. An emergency eyewash station and safety shower must be readily accessible.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, compiled from various chemical suppliers and safety data sheets.

PropertyValue
Molecular Formula C₁₂H₁₄N₂O₄S
Molecular Weight 282.32 g/mol
Appearance White to off-white crystalline powder
Melting Point 230 - 233 °C
Solubility Soluble in DMSO and Methanol (B129727).
Storage Temperature 2-8°C
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation)

Step-by-Step Disposal Procedures

The disposal of this compound and its associated waste must comply with all local, state, and federal regulations. The following is a general procedural guide. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

  • Waste Identification and Segregation:

    • All waste containing this compound, including contaminated labware (e.g., filter paper, gloves, vials), reaction byproducts, and unused material, must be treated as hazardous waste.

    • Segregate this waste from other laboratory waste streams to prevent accidental reactions.

  • Containerization:

    • Use a designated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical (e.g., a high-density polyethylene (B3416737) drum).

    • The label must include the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazards (e.g., "Irritant," "Harmful").

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.

    • The SAA should be a secondary containment system to prevent the spread of material in case of a leak.

    • Ensure the storage area is cool, dry, and away from incompatible materials.

  • Disposal Request:

    • Once the waste container is full or is no longer needed, contact your institution's EHS department to arrange for pickup and disposal.

    • Do not attempt to dispose of this chemical down the drain or in regular trash.

A common disposal method for this type of organic chemical waste is incineration in a licensed hazardous waste facility. It may be dissolved or mixed with a combustible solvent before incineration.[1]

Experimental Protocol: Synthesis of Nafamostat Mesylate

This compound is a crucial intermediate in the synthesis of Nafamostat Mesylate, a serine protease inhibitor. The following is a representative experimental protocol for this synthesis.

Materials:

  • This compound

  • 4-Guanidinobenzoic acid hydrochloride

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Pyridine (anhydrous)

  • Methanol

  • Diethyl ether

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-guanidinobenzoic acid hydrochloride in anhydrous pyridine.

  • To this solution, add N,N'-dicyclohexylcarbodiimide (DCC) and stir the mixture at room temperature for 30 minutes.

  • Add this compound to the reaction mixture and continue stirring at room temperature for 24 hours.

  • After the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Concentrate the filtrate under reduced pressure to remove the pyridine.

  • Dissolve the resulting residue in methanol and add diethyl ether to precipitate the crude Nafamostat Mesylate.

  • Collect the precipitate by filtration and recrystallize from a suitable solvent system (e.g., methanol/ether) to obtain the purified product.

Visualizing the Disposal Workflow and Synthesis Pathway

To further clarify the procedural steps, the following diagrams illustrate the disposal workflow and the chemical synthesis pathway.

DisposalWorkflow Figure 1: Disposal Workflow for this compound A Step 1: Waste Generation (Unused chemical, contaminated labware) B Step 2: Segregation (Separate from other waste streams) A->B C Step 3: Containerization (Labeled, leak-proof container) B->C D Step 4: Storage (Designated Satellite Accumulation Area) C->D E Step 5: EHS Pickup (Contact Environmental Health & Safety) D->E F Step 6: Final Disposal (Licensed Hazardous Waste Facility - Incineration) E->F

Figure 1: Disposal Workflow for this compound

SynthesisPathway Figure 2: Synthesis Pathway of Nafamostat Mesylate cluster_reactants Reactants cluster_process Process cluster_product Product A 6-Amidino-2-naphthol Methanesulfonate D Reaction in Pyridine A->D B 4-Guanidinobenzoic acid hydrochloride B->D C DCC (Coupling Agent) C->D E Filtration & Concentration D->E F Precipitation & Recrystallization E->F G Nafamostat Mesylate F->G

Figure 2: Synthesis Pathway of Nafamostat Mesylate

References

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